2-(1,3-Benzodioxol-5-yl)pyrrolidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-9(12-5-1)8-3-4-10-11(6-8)14-7-13-10/h3-4,6,9,12H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDZPAOUCULWED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398290 | |
| Record name | 2-(1,3-benzodioxol-5-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95849-38-0 | |
| Record name | 2-(1,3-benzodioxol-5-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(1,3-Benzodioxol-5-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1,3-Benzodioxol-5-yl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document summarizes known and predicted data, details the established experimental protocols for their determination, and illustrates key concepts through logical and workflow diagrams. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and development of novel therapeutics based on this molecular scaffold.
Core Physicochemical Data
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is limited in publicly accessible literature, the following table summarizes its basic molecular attributes and computationally predicted values for key parameters. These predictions are derived from established algorithms and the known properties of its constituent moieties: the pyrrolidine ring and the 1,3-benzodioxole group.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |
| Molecular Weight | 191.23 g/mol | [1][2] |
| CAS Number | 95849-38-0 | [1][3][4] |
| Physical State | Solid (at 25°C, predicted) | [3] |
| pKa (Conjugate Acid) | 10.5 ± 0.5 (Predicted) | [5][6][7] |
| logP (Octanol-Water) | 1.8 ± 0.4 (Predicted) | [8][9] |
| Aqueous Solubility | Moderately Soluble (Predicted) | [5][10][11] |
Note: Predicted values are estimations based on computational models and should be confirmed via experimental determination.
Molecular Structure and Its Components
The structure of this compound is a combination of two key heterocyclic systems. Understanding the contribution of each part is essential for predicting its overall properties. The pyrrolidine ring, a saturated secondary amine, imparts basicity and potential for hydrogen bonding, while the rigid, aromatic 1,3-benzodioxole group contributes to the molecule's lipophilicity and potential for π-π stacking interactions.
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail the methodologies for quantifying pKa, logP, and aqueous solubility.
Determination of pKa by Potentiometric Titration
The ionization constant (pKa) is crucial for understanding a compound's charge state at different physiological pH values. Potentiometric titration is a robust and widely used method for its determination.
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1-10 mM) in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).
-
Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
-
Prepare a background electrolyte solution (e.g., 0.15 M potassium chloride, KCl) to maintain constant ionic strength.
-
-
Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the compound's stock solution into a temperature-controlled titration vessel.
-
Add the background electrolyte.
-
If the compound is a base, titrate with the standardized HCl solution. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
Calculate the first and second derivatives of the titration curve to accurately locate the equivalence point.
-
The pH at the half-equivalence point is equal to the pKa of the conjugate acid.
-
Determination of logP by the Shake-Flask Method
The partition coefficient (logP) is the measure of a compound's lipophilicity and is a key predictor of its ability to cross biological membranes. The shake-flask method is the gold standard for logP determination.
Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentrations.
Detailed Protocol:
-
Phase Preparation:
-
Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.
-
-
Partitioning:
-
Prepare a stock solution of the compound in the aqueous phase.
-
In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound. The volume ratio can be adjusted based on the expected logP.
-
Seal the tube and shake it gently on a mechanical shaker at a constant temperature for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation: Calculate the partition coefficient (P) using the formula:
-
P = [Concentration in Octanol] / [Concentration in Aqueous Phase]
-
logP = log₁₀(P)
-
Determination of Aqueous Solubility
Solubility is a fundamental property that affects drug absorption and bioavailability. The equilibrium shake-flask method is a reliable technique for determining thermodynamic solubility.
Principle: An excess amount of the solid compound is agitated in an aqueous buffer at a constant temperature until the solution reaches saturation (equilibrium). The concentration of the dissolved compound in the filtered supernatant is then measured.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a defined period (typically 24-48 hours) to ensure equilibrium is achieved.
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
-
Analysis: Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Reporting: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
Visualized Workflows and Concepts
General Experimental Workflow for Property Determination
The determination of physicochemical properties follows a structured workflow, from initial preparation to final data analysis. The diagram below outlines this general process, which is applicable to the protocols described above.
Impact of Physicochemical Properties on ADME
The core physicochemical properties directly influence a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This relationship is a cornerstone of drug development, guiding the optimization of lead compounds.
Conclusion
This compound is a compound with a structural framework that suggests a balanced profile of basicity and lipophilicity, making it a molecule of interest for further investigation. While experimental data remains to be fully elucidated, this guide provides the necessary theoretical foundation and practical methodologies for its comprehensive physicochemical characterization. The protocols and concepts outlined herein are essential for any research program aimed at exploring the therapeutic potential of this and related compounds, ensuring a robust and data-driven approach to drug discovery and development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2-(2H-1,3-benzodioxol-5-yl)pyrrolidine [chemicalbook.com]
- 3. 2-Benzo[1,3]dioxol-5-yl-pyrrolidine | 95849-38-0 [chemicalbook.com]
- 4. eMolecules 2-(2H-1,3-Benzodioxol-5-yl)pyrrolidine | 95849-38-0 | MFCD02663490 | Fisher Scientific [fishersci.com]
- 5. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. peerj.com [peerj.com]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
2-(1,3-Benzodioxol-5-yl)pyrrolidine CAS number and nomenclature
For Researchers, Scientists, and Drug Development Professionals
Nomenclature and Chemical Identity
This technical guide provides a comprehensive overview of the chemical compound 2-(1,3-Benzodioxol-5-yl)pyrrolidine.
CAS Number: 95849-38-0
Systematic IUPAC Name: this compound
Common Synonyms:
Molecular Formula: C₁₁H₁₃NO₂
Molecular Weight: 191.23 g/mol
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in the table below. It is important to note that comprehensive experimental data for this compound is not widely available in public literature.
| Property | Value | Source |
| Boiling Point | 293.7°C at 760 mmHg | [3] |
| Flash Point | 114.8°C | [3] |
| Appearance | Solid | |
| Storage Temperature | Room Temperature | [2] |
Synthesis and Experimental Protocols
A patent application describes processes for preparing enantiomerically pure forms of a closely related compound, (R)-2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine, which is a cyclic analogue of MDMA.[6]
General Synthetic Approach (Hypothetical Workflow):
A plausible synthetic route could involve a multi-step process, potentially starting from commercially available precursors. The following diagram illustrates a generalized workflow for the synthesis of substituted pyrrolidines.
Caption: Generalized synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Recent patent literature suggests that this compound and its enantiomers are being investigated for their potential activity as modulators of serotonin receptors .[6] This indicates a potential therapeutic application in the realm of psychiatric disorders.
The serotonin (5-HT) receptor family is a large and complex group of G protein-coupled receptors that are involved in a wide array of physiological and psychological processes. Modulation of these receptors can have profound effects on mood, cognition, and behavior.
Potential Signaling Pathway:
Given its potential interaction with serotonin receptors, this compound could influence downstream signaling cascades. The following diagram illustrates a simplified, hypothetical signaling pathway that could be activated by a serotonin receptor agonist.
Caption: Hypothetical serotonin receptor-mediated signaling pathway.
Further research is required to determine the specific serotonin receptor subtypes with which this compound interacts and to elucidate the precise downstream signaling pathways it modulates. The affinity for various serotonin receptor subtypes, such as 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7, has been noted for other substituted pyrrolidine compounds, suggesting a broad area for investigation.[7]
References
- 1. 2-(BENZO[D][1,3]DIOXOL-5-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2-(2H-1,3-benzodioxol-5-yl)pyrrolidine95849-38-0,Purity95%_EvoBlocks Ltd. [molbase.com]
- 4. Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. WO2024020696A1 - (r)-2-[(2h-1,3-benzodioxol-5-yl)methyl]pyrrolidine and processes for preparation, compositions and uses thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
In-depth Technical Guide on the Potential Biological Activity of 2-(1,3-Benzodioxol-5-yl)pyrrolidine
Researchers, Scientists, and Drug Development Professionals,
This technical guide serves to explore the potential biological activity of the compound 2-(1,3-Benzodioxol-5-yl)pyrrolidine. Due to a scarcity of direct research on this specific molecule, this document will focus on the known biological activities of structurally similar compounds and extrapolate potential activities, mechanisms of action, and relevant experimental protocols. The pyrrolidine and benzodioxole moieties are present in numerous psychoactive and biologically active compounds, suggesting that this compound may exhibit interesting pharmacological properties.
Core Structure and Potential Pharmacological Relevance
The chemical structure of this compound combines a pyrrolidine ring, a common scaffold in many biologically active molecules, with a benzodioxole group, which is a key feature of several psychoactive substances, including 3,4-methylenedioxymethamphetamine (MDMA). The pyrrolidine ring itself is a versatile scaffold found in drugs with a wide range of activities, including antihistaminic, anticholinergic, anti-Alzheimer's, antibacterial, antihypertensive, antidepressant, and antiepileptic effects.[1][2]
A recent patent application has identified (R)-2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine, a closely related analogue, as a compound with potential therapeutic uses in psychiatric disorders, suggesting a mechanism of action involving the activation of serotonin receptors.[3] This aligns with the known pharmacology of MDMA and other benzodioxole derivatives, which are known to interact with the serotonergic system.
Potential Biological Activities and Mechanisms of Action
Based on its structural similarity to known compounds, this compound is hypothesized to interact with several key biological targets.
Serotonergic System Activity
The presence of the benzodioxole moiety strongly suggests potential activity at serotonin (5-HT) receptors and transporters. Many compounds with this feature act as serotonin releasing agents or reuptake inhibitors.
Potential Signaling Pathway: Serotonin Receptor Activation
Activation of serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes, is a common mechanism for psychoactive drugs. This can lead to a cascade of intracellular events, including modulation of adenylyl cyclase and phospholipase C activity, ultimately influencing neuronal excitability and neurotransmitter release.
Caption: Potential 5-HT2A Receptor Signaling Pathway.
Dopaminergic System Activity
Many psychoactive compounds that interact with the serotonergic system also show affinity for dopamine receptors and transporters. The pyrrolidine scaffold is found in compounds that modulate dopamine receptor activity.[4] Therefore, it is plausible that this compound could exhibit activity within the dopaminergic system, potentially acting as a dopamine releasing agent or reuptake inhibitor.
Monoamine Oxidase (MAO) Inhibition
The structural features of this compound also suggest a potential for monoamine oxidase (MAO) inhibition. MAO is a key enzyme in the metabolism of monoamine neurotransmitters like serotonin and dopamine.[5] Inhibition of MAO leads to increased levels of these neurotransmitters in the synaptic cleft. Both reversible and irreversible MAO inhibitors have been developed for the treatment of depression and neurodegenerative disorders.[5][]
Proposed Experimental Protocols
To elucidate the biological activity of this compound, a series of in vitro and in vivo experiments are proposed.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of the compound for various serotonin and dopamine receptors and transporters.
Methodology: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., HEK-293 cells transfected with human 5-HT or dopamine receptor subtypes).
-
Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors) and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for a Radioligand Binding Assay.
In Vitro Functional Assays
Objective: To determine the functional activity of the compound at the identified target receptors (i.e., agonist, antagonist, or partial agonist).
Methodology: Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT₂ₐ)
-
Cell Culture: Culture cells expressing the target receptor (e.g., CHO-K1 cells) in 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the change in fluorescence as a function of compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
In Vitro MAO Inhibition Assay
Objective: To assess the inhibitory activity of the compound against MAO-A and MAO-B.
Methodology: Amplex Red MAO Assay
-
Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the MAO enzyme, a suitable substrate (e.g., p-tyramine), horseradish peroxidase, and Amplex Red reagent.
-
Incubation: Add varying concentrations of the test compound to the reaction mixture and incubate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence of the reaction product (resorufin) at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of MAO-A and MAO-B.
Quantitative Data Summary (Hypothetical)
As no direct experimental data is available for this compound, the following table presents hypothetical data based on the expected activities of structurally related compounds. This is for illustrative purposes only.
| Target | Assay Type | Parameter | Hypothetical Value |
| 5-HT₂ₐ Receptor | Binding Assay | Kᵢ (nM) | 50 |
| 5-HT₂C Receptor | Binding Assay | Kᵢ (nM) | 120 |
| Serotonin Transporter (SERT) | Binding Assay | Kᵢ (nM) | 250 |
| Dopamine Transporter (DAT) | Binding Assay | Kᵢ (nM) | 400 |
| MAO-A | Inhibition Assay | IC₅₀ (µM) | 5 |
| MAO-B | Inhibition Assay | IC₅₀ (µM) | 1.5 |
Conclusion and Future Directions
While direct experimental evidence is lacking, the structural characteristics of this compound strongly suggest potential interactions with the serotonergic and dopaminergic systems, as well as possible MAO inhibitory activity. The proposed experimental protocols provide a roadmap for the systematic evaluation of its pharmacological profile. Further research is warranted to synthesize this compound and subject it to rigorous biological testing to validate these hypotheses and uncover its potential therapeutic applications. This could pave the way for the development of novel therapeutics for psychiatric and neurological disorders.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2024020696A1 - (r)-2-[(2h-1,3-benzodioxol-5-yl)methyl]pyrrolidine and processes for preparation, compositions and uses thereof - Google Patents [patents.google.com]
- 4. Design, synthesis, X-ray analysis, and dopamine receptor-modulating activity of mimics of the "C5" hydrogen-bonded conformation in the peptidomimetic 2-oxo-3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-1- pyrrolidineacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Speculative Mechanism of Action of 2-(1,3-Benzodioxol-5-yl)pyrrolidine
Disclaimer: The compound 2-(1,3-benzodioxol-5-yl)pyrrolidine is a novel chemical entity with no publicly available pharmacological data at the time of this writing. The following guide is a speculative analysis based on the known mechanism of action of structurally analogous compounds. All data presented are hypothetical and for illustrative purposes only. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic compound featuring a pyrrolidine ring linked to a 1,3-benzodioxole (or methylenedioxyphenyl) group. While this specific molecule is not well-characterized in scientific literature, its core structural motifs are present in a class of psychoactive substances known as substituted cathinones, particularly the pyrrolidinophenone subclass. Prominent examples include 3,4-Methylenedioxypyrovalerone (MDPV), a potent psychostimulant. [1][2][3]The pharmacological profile of these related compounds provides a strong basis for speculating on the potential mechanism of action of this compound.
This guide will extrapolate from the known pharmacology of these analogs to propose a hypothetical mechanism of action, outline a comprehensive research protocol to validate these hypotheses, and present data in a structured format to guide future investigations.
Speculative Mechanism of Action
Based on its structural similarity to pyrrolidine-containing synthetic cathinones like MDPV, it is hypothesized that this compound functions primarily as a monoamine transporter inhibitor . [2][4] Specifically, the proposed mechanism involves the following key interactions:
-
Primary Targets: The dopamine transporter (DAT) and the norepinephrine transporter (NET). [1][5]* Molecular Action: The compound is predicted to act as a potent reuptake inhibitor (a "blocker") at DAT and NET. [2][3]By binding to these transporter proteins, it prevents the reabsorption of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron.
-
Downstream Effect: This blockade leads to a significant increase in the extracellular concentrations of dopamine and norepinephrine in key brain regions. [1]The elevated levels of these neurotransmitters enhance dopaminergic and noradrenergic signaling, which is consistent with the psychostimulant effects observed with analogous compounds. [6]* Selectivity: It is anticipated to have considerably lower affinity for the serotonin transporter (SERT), a characteristic feature of many pyrrolidinophenone cathinones. [5] The pyrrolidine ring is a critical structural feature that generally increases lipophilicity, which may facilitate the compound's ability to cross the blood-brain barrier. [7]The 1,3-benzodioxole moiety is also a common feature in psychoactive compounds and is integral to the high-affinity binding at monoamine transporters seen with molecules like MDPV. [1]
Proposed Signaling Pathway
The hypothesized signaling pathway centers on the modulation of dopaminergic and noradrenergic neurotransmission. The following diagram illustrates this proposed mechanism.
References
- 1. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(1,3-Benzodioxol-5-yl)pyrrolidine: Discovery and Synthetic History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthetic history of the heterocyclic compound 2-(1,3-Benzodioxol-5-yl)pyrrolidine. This molecule, featuring a pyrrolidine ring fused with a benzodioxole moiety, has garnered interest in medicinal chemistry due to its structural similarity to psychoactive compounds and its potential as a scaffold for novel therapeutic agents. This document details the seminal synthetic approaches, including key experimental protocols and quantitative data. It also explores the pharmacological context of its discovery and presents alternative synthetic strategies. Visual aids in the form of chemical pathway diagrams are provided to elucidate the described synthetic transformations.
Introduction
The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] The fusion of this versatile scaffold with the 1,3-benzodioxole group, a common pharmacophore found in several psychoactive substances, has led to the exploration of compounds such as this compound. This compound can be considered a cyclic analog of 3,4-methylenedioxymethamphetamine (MDMA), and its synthesis and pharmacological evaluation have been driven by the desire to understand the structure-activity relationships of this class of compounds and to develop novel therapeutic agents.[2] This guide will trace the historical development of the synthesis of this core structure, providing detailed experimental insights for the scientific community.
Discovery and Initial Synthesis
The initial synthesis of a compound closely related to the title compound, 2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine, was reported in the latter half of the 20th century. A key early report by Dolby L.J. et al. in 1972 in the Journal of Organic Chemistry laid some of the foundational work in this area.[2] Later, a more direct approach to a cyclic analogue of MDMA was described by Williams et al. in Medicinal Chemistry Communications in 2015.[2] These publications represent significant milestones in the synthetic history of this class of compounds.
A recent patent application (WO2024020696A1) also describes the synthesis of the (R)-enantiomer of a closely related derivative, highlighting the continued interest in these molecules for potential therapeutic applications, including the treatment of psychiatric disorders.[2]
Key Synthetic Methodologies
The synthesis of this compound and its derivatives has been approached through several strategic disconnections. The following sections detail the seminal methods and more recent adaptations.
Synthesis via Friedel-Crafts Acylation and Reductive Cyclization
A common and adaptable strategy for the synthesis of 2-arylpyrrolidines involves an initial Friedel-Crafts acylation followed by a series of transformations culminating in a reductive cyclization. While the specific experimental details for the title compound from the seminal papers are not fully accessible through the conducted searches, a general pathway can be inferred from related syntheses described in the literature.
A plausible synthetic route, based on established chemical principles, is outlined below.
Diagram: General Synthetic Pathway via Friedel-Crafts Acylation
Caption: General synthetic route to this compound.
Experimental Protocol (General Procedure):
Step 1: Friedel-Crafts Acylation to form 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid.
To a cooled suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane or nitrobenzene), 1,3-benzodioxole is added. Succinic anhydride is then added portion-wise while maintaining a low temperature. The reaction mixture is stirred until completion, followed by quenching with ice and hydrochloric acid. The resulting keto-acid is then isolated and purified.
Step 2: Reductive Amination and Cyclization to form 5-(1,3-Benzodioxol-5-yl)pyrrolidin-2-one.
The keto-acid is subjected to reductive amination conditions. This can be achieved through various methods, including reaction with ammonia or an ammonia source in the presence of a reducing agent such as hydrogen gas with a metal catalyst (e.g., Raney Nickel) or sodium cyanoborohydride. The reaction typically leads to the formation of the corresponding gamma-lactam.
Step 3: Reduction of the Lactam to form this compound.
The final step involves the reduction of the lactam to the desired pyrrolidine. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is commonly employed for this transformation. After the reaction is complete, a standard workup procedure is followed to isolate the final product.
Alternative Synthetic Approaches
While the Friedel-Crafts acylation route is a plausible and versatile method, other synthetic strategies can be envisioned for the construction of the this compound core. These may include:
-
Synthesis from Piperonal: Piperonal (3,4-methylenedioxybenzaldehyde) can serve as a readily available starting material.[3] Condensation with a suitable four-carbon synthon containing a nitrogen atom, followed by cyclization and reduction, could provide an alternative route.
-
[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with appropriately substituted alkenes represents a powerful method for the stereoselective synthesis of pyrrolidines.[4] This approach could be adapted for the synthesis of the target compound.
Quantitative Data
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzodioxole ring, a singlet for the methylenedioxy protons, and multiplets for the pyrrolidine ring protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the methylenedioxy carbon, and the aliphatic carbons of the pyrrolidine ring. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₃NO₂), along with characteristic fragmentation patterns. |
| IR | Absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C-O stretching of the benzodioxole group. |
Pharmacological Significance
The interest in this compound and its derivatives stems from their structural relationship to known psychoactive compounds that interact with the serotonergic system.[5] Research in this area has often focused on understanding the role of different structural modifications on the affinity and selectivity for various serotonin (5-HT) receptor subtypes.[6]
Derivatives of this core structure have been investigated for their potential as antipsychotic agents, with some compounds showing agonist properties at 5-HT1A receptors.[5] The selective modulation of serotonin receptors is a key strategy in the development of treatments for a range of central nervous system disorders, including depression, anxiety, and psychosis.[7][8]
Diagram: Simplified Serotonergic Synapse and Potential Drug Targets
Caption: Key elements of a serotonergic synapse targeted by psychoactive drugs.
Conclusion
The synthesis of this compound represents an important area of research in medicinal chemistry, driven by the quest for novel psychoactive compounds with therapeutic potential. While the initial synthetic routes were established decades ago, there is ongoing interest in developing more efficient and stereoselective methods for the preparation of this and related compounds. The detailed experimental protocols and quantitative data presented in this guide, compiled from the available literature, provide a valuable resource for researchers in the field. Further exploration of the pharmacological properties of this core structure is warranted and may lead to the discovery of new drug candidates for the treatment of central nervous system disorders.
References
- 1. enamine.net [enamine.net]
- 2. WO2024020696A1 - (r)-2-[(2h-1,3-benzodioxol-5-yl)methyl]pyrrolidine and processes for preparation, compositions and uses thereof - Google Patents [patents.google.com]
- 3. Piperonal - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4] dioxin-5-Yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone), a novel, potential antipsychotic with marked serotonin (5-HT)1A agonist properties: I. Receptorial and neurochemical profile in comparison with clozapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of serotonin: what a clinician should know - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drugs affecting serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enantiomers and Stereoisomers of 2-(1,3-Benzodioxol-5-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enantiomers and stereoisomers of the synthetic compound 2-(1,3-Benzodioxol-5-yl)pyrrolidine. As a structural analog of psychoactive substances such as 3,4-methylenedioxymethamphetamine (MDMA), this pyrrolidine derivative has garnered interest for its potential therapeutic applications. This document details the stereochemistry, synthesis, and chiral separation of its (R) and (S) enantiomers. Although specific pharmacological data for this exact compound is limited in publicly accessible literature, this guide summarizes the known information and draws parallels from closely related analogs, particularly regarding their interaction with serotonin receptors. Detailed experimental protocols from key literature for the synthesis of the racemic mixture and the resolution of its enantiomers are provided to facilitate further research and development.
Introduction
This compound is a chiral molecule possessing a single stereocenter at the 2-position of the pyrrolidine ring. This gives rise to two enantiomers: (R)-2-(1,3-Benzodioxol-5-yl)pyrrolidine and (S)-2-(1,3-Benzodioxol-5-yl)pyrrolidine. The spatial arrangement of the benzodioxole group at this chiral center is critical in defining the molecule's interaction with biological targets. As is common with chiral drugs, the individual enantiomers of this compound are expected to exhibit distinct pharmacological and toxicological profiles.
Recent patent literature highlights the therapeutic potential of the enantiomers of the closely related analog, 2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine, as MDMA analogs for use in psychotherapy and for treating psychiatric disorders.[1] This underscores the importance of studying the individual stereoisomers of this compound to elucidate their specific biological activities and therapeutic potential.
Stereochemistry and Physicochemical Properties
The presence of a single chiral center at the C2 position of the pyrrolidine ring results in two non-superimposable mirror images, the (R) and (S) enantiomers.
-
(R)-2-(1,3-Benzodioxol-5-yl)pyrrolidine
-
(S)-2-(1,3-Benzodioxol-5-yl)pyrrolidine
While enantiomers share the same physical properties in an achiral environment (e.g., melting point, boiling point, and solubility), they differ in their interaction with plane-polarized light, exhibiting equal but opposite optical rotation. Their interaction with other chiral molecules, such as biological receptors, will also differ, leading to distinct pharmacological effects.
| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |
| Molecular Formula | C₁₁H₁₃NO₂ | C₁₁H₁₃NO₂ | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol | 191.23 g/mol | 191.23 g/mol |
| Melting Point | TBD | TBD | TBD |
| Boiling Point | TBD | TBD | TBD |
| Specific Rotation [α]D | TBD | TBD | 0° |
| Appearance | TBD | TBD | TBD |
TBD: To be determined.
Synthesis and Chiral Resolution
The synthesis of this compound can be approached through the synthesis of the racemic mixture followed by chiral resolution, or through asymmetric synthesis to directly obtain the desired enantiomer. The following sections detail established methodologies for these processes, primarily drawn from foundational literature in the field.
Synthesis of Racemic this compound
A common strategy for the synthesis of 2-substituted pyrrolidines involves the reductive amination of a suitable keto-acid or related precursor. A logical synthetic pathway for the racemic target compound is outlined below.
Caption: Generalized workflow for the synthesis of racemic this compound.
Chiral Resolution of Enantiomers
The separation of the racemic mixture into its constituent enantiomers is a critical step in evaluating their individual biological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.
This protocol provides a general framework for the chiral resolution of this compound. Optimization of the mobile phase composition and column selection will be necessary to achieve baseline separation.
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is a suitable starting point.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is a critical parameter for optimizing the separation. A starting point could be a 90:10 (v/v) mixture of hexane and isopropanol. The addition of a small amount of an amine modifier, such as diethylamine (DEA), may be necessary to improve peak shape and resolution for basic compounds.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 288 nm (based on the benzodioxole chromophore)
-
Injection Volume: 10 µL
-
-
Analysis: The two enantiomers should elute as separate peaks. The retention times will be different for the (R) and (S) enantiomers. The enantiomeric excess (ee) of a non-racemic sample can be calculated from the peak areas of the two enantiomers.
Caption: Workflow for the chiral separation of enantiomers using HPLC.
Pharmacology and Potential Signaling Pathways
As a close analog of MDMA, the pharmacological activity of this compound enantiomers is likely mediated through interactions with monoamine transporters and receptors, particularly within the serotonergic system.
Interaction with Serotonin Receptors
Docking studies on the closely related 2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine have suggested an interaction with the 5-HT2B receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11 proteins.
5-HT2B Receptor Signaling Pathway
The activation of the 5-HT2B receptor initiates a cascade of intracellular events. The Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can lead to a variety of cellular responses, including smooth muscle contraction, cell proliferation, and modulation of neurotransmitter release.
Caption: The 5-HT2B receptor signaling pathway via Gq/11 protein activation.
Conclusion
The enantiomers of this compound represent promising targets for further investigation, particularly in the context of their potential as modulators of the serotonergic system. This technical guide has provided a foundational overview of their stereochemistry, synthesis, and chiral separation, along with insights into their potential pharmacological mechanisms. The detailed experimental protocols and structured data tables are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further studies are warranted to fully characterize the physicochemical properties and pharmacological profiles of the individual (R) and (S) enantiomers to unlock their full therapeutic potential.
References
A Technical Guide to Substituted Pyrrolidine Compounds: Synthesis, Bioactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique stereochemical and physicochemical properties, including its sp3-hybridized nature allowing for three-dimensional diversity, make it an attractive moiety for the design of novel therapeutic agents.[3] This technical guide provides a comprehensive literature review of substituted pyrrolidine compounds, focusing on their synthesis, biological activities, and therapeutic applications, with a particular emphasis on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.
I. Synthesis of Substituted Pyrrolidine Compounds
The synthesis of substituted pyrrolidines is a rich and diverse field of organic chemistry, with numerous methodologies developed to control stereochemistry and introduce a wide array of functional groups.
A. Stereoselective Synthesis from Proline and its Derivatives
A common and effective strategy for the synthesis of chiral pyrrolidines utilizes the readily available chiral pool of proline and its derivatives, such as 4-hydroxyproline. These methods often involve the functionalization of the existing pyrrolidine ring.
Experimental Protocol: Synthesis of Avanafil Precursor
A key step in the synthesis of the erectile dysfunction drug Avanafil involves the condensation of (S)-prolinol with a carboxylic acid. (S)-prolinol is typically prepared by the reduction of (S)-proline.
-
Step 1: Reduction of (S)-Proline to (S)-Prolinol.
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of (S)-proline in anhydrous THF is added dropwise.
-
The reaction mixture is then refluxed for 4-6 hours.
-
After cooling to 0 °C, the reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide.
-
The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield crude (S)-prolinol, which can be purified by distillation.
-
-
Step 2: Condensation with Carboxylic Acid.
-
To a solution of the desired carboxylic acid and (S)-prolinol in a suitable solvent such as dichloromethane (DCM), a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP) are added.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired amide precursor to Avanafil.
-
B. Ruthenium-Catalyzed Cascade Cyclization
A powerful method for the synthesis of polysubstituted pyrrolidines involves a ruthenium-catalyzed cascade cyclization of diazo pyruvates and anilines.[4][5]
Experimental Protocol: Synthesis of Polysubstituted Pyrrolidines [4]
-
Step 1: Preparation of the Reaction Mixture.
-
To a solution of the substituted aniline (1.0 mmol) and the diazo pyruvate (1.2 mmol) in dry dichloromethane (DCM, 10 mL) is added a catalytic amount of a ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2 mol%).
-
-
Step 2: Reaction Execution.
-
The reaction mixture is stirred at room temperature under an inert atmosphere for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
-
Step 3: Work-up and Purification.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield the polysubstituted pyrrolidine.
-
C. 1,3-Dipolar Cycloaddition for Spirooxindole-Pyrrolidines
The synthesis of complex spirocyclic systems containing a pyrrolidine ring can be achieved through 1,3-dipolar cycloaddition reactions. A common approach involves the reaction of an azomethine ylide with a dipolarophile.
Experimental Protocol: Synthesis of Spirooxindole-Pyrrolidine Derivatives
-
Step 1: Generation of the Azomethine Ylide.
-
An azomethine ylide is generated in situ from the reaction of isatin and a secondary amino acid, such as sarcosine or L-proline.
-
-
Step 2: Cycloaddition Reaction.
-
To a solution of the isatin and the amino acid in a suitable solvent (e.g., methanol or ethanol), the dipolarophile (e.g., a substituted chalcone) is added.
-
The reaction mixture is heated to reflux for several hours until the reaction is complete as monitored by TLC.
-
-
Step 3: Isolation and Purification.
-
The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then purified by recrystallization or column chromatography to afford the desired spirooxindole-pyrrolidine derivative.
-
II. Biological Activities and Quantitative Data
Substituted pyrrolidine compounds exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery. The following tables summarize key quantitative data for various classes of pyrrolidine derivatives.
A. Anticancer Activity
Many substituted pyrrolidines have demonstrated potent antiproliferative activity against various cancer cell lines.[4][5]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3h | HCT116 (Colon) | 4.1 | [4] |
| HL60 (Leukemia) | 2.9 | [4] | |
| A549 (Lung) | 5.3 | [4] | |
| MCF-7 (Breast) | 6.8 | [4] | |
| 3k | HCT116 (Colon) | 3.8 | [4] |
| HL60 (Leukemia) | 3.2 | [4] | |
| A549 (Lung) | 4.5 | [4] | |
| MCF-7 (Breast) | 5.1 | [4] | |
| Pyrrolidine-Pt(II) Complex | HCT116 (Colon) | 12.5 | [6] |
| Tetrazolopyrrolidine-1,2,3-triazole analogue 7a | HeLa (Cervical) | 0.32 | [7] |
| Tetrazolopyrrolidine-1,2,3-triazole analogue 7i | HeLa (Cervical) | 1.80 | [7] |
B. Antimicrobial Activity
Pyrrolidine derivatives have also shown significant activity against various bacterial and fungal strains.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolidine-2,3-dione dimers | S. aureus (MSSA) | 8-16 | [2] |
| Pyrrolidine-2,3-dione dimers | S. aureus (MRSA) | 8-16 | [2] |
| Dispiropyrrolidines 4a-d | B. subtilis | 32 | [8] |
| Dispiropyrrolidines 4a-d | S. epidermis | 32 | [8] |
C. Anticonvulsant Activity
Certain substituted pyrrolidines have been identified as potent anticonvulsant agents.[9][10][11][12][13]
| Compound ID | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
| 12 | MES | 16.13 | >31 | [9] |
| scPTZ | 134.0 | >3.73 | [9] | |
| 23 | MES | 46.07 | >13 | [9] |
| scPTZ | 128.8 | >3.88 | [9] | |
| 3d | MES | 13.4 | - | [10] |
| scPTZ | 86.1 | - | [10] | |
| 3k | MES | 18.6 | - | [10] |
| scPTZ | 271.6 | - | [10] | |
| 69k | MES | 80.38 | - | [14] |
| 6 Hz test | 108.80 | - | [14] | |
| 14 | MES | 49.6 | - | [11] |
| scPTZ | 67.4 | - | [11] | |
| 6 Hz (44mA) | 63.2 | - | [11] | |
| 15 | MES (rats) | 69.89 | 7.15 | [12] |
D. Enzyme Inhibition
Substituted pyrrolidines are also known to be effective inhibitors of various enzymes.
| Compound ID/Class | Target Enzyme | IC₅₀ / Kᵢ | Reference |
| Pyrrolidine sulfonamide 23d | DPP-IV | IC₅₀: 11.32 ± 1.59 µM | [1] |
| Polyhydroxylated pyrrolidine 29 | Aldose Reductase (ALR2) | 57% inhibition | [1] |
| Pyrrolidine-based benzenesulfonamide 19a | Acetylcholinesterase (AChE) | Kᵢ: 22.34 ± 4.53 nM | [1] |
| Pyrrolidine-based benzenesulfonamide 19b | Acetylcholinesterase (AChE) | Kᵢ: 27.21 ± 3.96 nM | [1] |
| Pyrrolidine derivative 18 | Carbonic Anhydrase I (hCAI) | Kᵢ: 17.61 ± 3.58 nM | [1] |
| Pyrrolidine derivative 18 | Carbonic Anhydrase II (hCAII) | Kᵢ: 5.14 ± 0.61 nM | [1] |
III. Key Experimental Protocols in Biological Evaluation
A. Anti-Proliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Step 1: Cell Seeding.
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
-
Step 2: Compound Treatment.
-
The cells are then treated with various concentrations of the substituted pyrrolidine compounds and incubated for another 24-72 hours.
-
-
Step 3: MTT Addition.
-
After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for 2-4 hours at 37°C.
-
-
Step 4: Formazan Solubilization.
-
The MTT solution is removed, and dimethyl sulfoxide (DMSO) or another suitable solvent is added to dissolve the formazan crystals.
-
-
Step 5: Absorbance Measurement.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
-
B. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Step 1: Cell Treatment and Harvesting.
-
HCT116 cells are treated with the test compounds for a specified period (e.g., 24 hours).
-
The cells are then harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
-
Step 2: Staining.
-
The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
-
Step 3: Flow Cytometry Analysis.
-
The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
-
C. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Step 1: Cell Treatment and Harvesting.
-
Cells are treated with the pyrrolidine compounds for the desired time.
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
-
Step 2: Staining.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
-
Step 3: Flow Cytometry Analysis.
-
The stained cells are immediately analyzed by flow cytometry.
-
Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are positive for both stains.
-
IV. Signaling Pathways and Experimental Workflows
A. Signaling Pathways Modulated by Substituted Pyrrolidines
Substituted pyrrolidines exert their biological effects by modulating various signaling pathways. Below are diagrams of key pathways targeted by these compounds.
Caption: EGFR Signaling Pathway and Inhibition by Pyrrolidine Compounds.
Caption: CXCR4 Signaling Pathway and Antagonism by Pyrrolidine Compounds.
B. Experimental Workflows
The following diagrams illustrate typical workflows for the synthesis and biological evaluation of substituted pyrrolidine compounds.
Caption: General Workflow for the Synthesis of Substituted Pyrrolidines.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]
- 6. Bioactivity, molecular docking and anticancer behavior of pyrrolidine based Pt(II) complexes: Their kinetics, DNA and BSA binding study by spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of anticonvulsant activity of pyridinyl-pyrrolidones: a pharmacophore hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In-Vitro Screening of 2-(1,3-Benzodioxol-5-yl)pyrrolidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in-vitro screening of 2-(1,3-benzodioxol-5-yl)pyrrolidine derivatives. This class of compounds, characterized by a pyrrolidine ring linked to a benzodioxole moiety, has garnered interest in medicinal chemistry due to its structural similarity to known psychoactive substances and its potential for diverse pharmacological activities. This document outlines key in-vitro screening data, detailed experimental protocols for relevant assays, and visual representations of associated workflows and signaling pathways to facilitate further research and development in this area.
Data Presentation: In-Vitro Bioactivity of Benzodioxole and Pyrrolidine Derivatives
The following tables summarize the in-vitro biological activities of various derivatives containing the benzodioxole or pyrrolidine scaffold. While data for the specific this compound core is limited in publicly available literature, the presented data for structurally related compounds provides valuable insights into potential biological targets and activity ranges.
Table 1: Enzyme Inhibition Activity of Benzodioxole Derivatives
| Compound ID | Target Enzyme | Inhibition (IC50, µM) | Reference |
| IIa | α-Amylase | 0.85 | [1][2] |
| IIc | α-Amylase | 0.68 | [1][2] |
| 5c | Succinate Dehydrogenase (SDH) | 3.41 | [3] |
| (S)-5c | Succinate Dehydrogenase (SDH) | 2.92 | [3] |
| (R)-5c | Succinate Dehydrogenase (SDH) | 3.68 | [3] |
| Acarbose (Control) | α-Amylase | Not Reported | [1][2] |
| Boscalid (Control) | Succinate Dehydrogenase (SDH) | 3.40 | [3] |
Table 2: Monoamine Oxidase (MAO) Inhibition by Natural Flavonoids (for comparative purposes)
| Compound | Target Enzyme | Inhibition (IC50, µM) | Inhibition Type | Reference |
| 1 (3',4',7-trihydroxyflavone) | hMAO-A | 7.57 ± 0.14 | Competitive | [4] |
| 3 (Calycosin) | hMAO-B | 7.19 ± 0.32 | Competitive | [4] |
Table 3: In-Vitro Cytotoxicity of Benzodioxole Derivatives
| Compound ID | Cell Line | Cytotoxicity (IC50, µM) | Reference |
| IIa | Hek293t | > 150 | [1][2] |
| IIc | Hek293t | > 150 | [1][2] |
| IId | Four cancer cell lines | 26-65 | [1][2] |
| 18e | Not Specified | 0.22 (CC50) | [5] |
Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments relevant to the screening of this compound derivatives.
Cell Viability and Cytotoxicity Assays
Assessing the cytotoxic potential of novel compounds is a critical first step in drug discovery. The following protocols are widely used to determine the concentration at which a compound induces cell death.
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate differentiated SH-SY5Y cells at a density of 1.5 × 10⁴ cells/well in 96-well plates.[6]
-
Compound Incubation: After 24 hours, treat the cells with various concentrations of the test compounds (e.g., 15–1000 μM) for another 24 hours.[6]
-
MTT Addition: Add 50 μL of MTT reagent (1 mg/mL in DMEM) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Dissolve the resulting formazan crystals in 100 μL of DMSO.[6]
-
Absorbance Measurement: Quantify the absorbance at 540 nm using a microplate reader.[6]
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Plate differentiated SH-SY5Y cells in 6-well plates at a density of 3 × 10⁵ cells/well and treat with the desired concentrations of test compounds for 24 hours.[6]
-
Cell Harvesting: After incubation, trypsinize the cells, wash once with PBS, and resuspend in 100 μL of Annexin binding buffer.[6]
-
Staining: Add 5 μL of Annexin V-FITC and 1 μL of Propidium Iodide (PI) to the cell suspension.[6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the populations of live, early apoptotic, late apoptotic, and necrotic cells.
Receptor and Transporter Binding Assays
Given the structural similarities to known psychoactive compounds, assessing the binding affinity of the derivatives to monoamine transporters and receptors is crucial. Radioligand binding assays are the gold standard for this purpose.[7]
Protocol:
-
Membrane Preparation: Homogenize frozen tissue or washed cells expressing the target transporter in cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a buffer containing a cryoprotectant for storage at -80°C.[8]
-
Assay Setup: On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer. In a 96-well plate, add the membrane preparation, the test compound at various concentrations, and a specific radioligand (e.g., [³H]-CFT for DAT, SERT, and NET) in a final volume of 250 µL.[7][8]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[8]
-
Filtration: Stop the reaction by rapid vacuum filtration onto PEI-presoaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[8]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor) from the total binding. Determine the IC50 values from competition curves and convert them to Ki values using the Cheng-Prusoff equation.[8]
Functional Assays
Functional assays are essential to determine whether a compound that binds to a target acts as an agonist, antagonist, or inhibitor.
This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into cells.
Protocol:
-
Cell Culture: Use HEK 293 cells stably expressing the human dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporter.[7]
-
Pre-incubation: Wash the cells with Krebs-HEPES buffer (KHB) and then pre-incubate for 5 minutes with various concentrations of the test compound.[7]
-
Uptake Initiation: Initiate uptake by adding a buffer containing the test compound and a radiolabeled substrate (e.g., [³H]-dopamine for DAT, [³H]-5-HT for SERT).[7]
-
Uptake Termination: Stop the uptake after a short incubation period (1-3 minutes) by rapidly washing the cells with ice-cold KHB.[7]
-
Cell Lysis and Counting: Lyse the cells with 1% SDS and measure the radioactivity in the lysate using a scintillation counter.[7]
-
Data Analysis: Determine the IC50 values for the inhibition of substrate uptake.
This type of assay is used to screen for inhibitors of specific enzymes.
Protocol (General Fluorimetric Method):
-
Reaction Mixture: In a microplate, combine the MAO enzyme (MAO-A or MAO-B), a suitable substrate (e.g., p-tyramine), and the test compound at various concentrations.[9]
-
Incubation: Incubate the reaction mixture to allow the enzyme to process the substrate. The reaction produces hydrogen peroxide (H₂O₂).[9]
-
Detection: The H₂O₂ is detected using a fluorimetric method (e.g., λex/em = 530/585 nm).[9]
-
Data Analysis: The reduction in fluorescence in the presence of the test compound indicates inhibition of the enzyme. Calculate the IC50 value from the dose-response curve.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a proposed signaling pathway.
Caption: General workflow for the in-vitro screening of novel compounds.
Caption: Proposed mechanism of monoamine transporter inhibition.
Caption: Potential pathways of compound-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. assaygenie.com [assaygenie.com]
Technical Guide: Physicochemical Properties of 2-(1,3-Benzodioxol-5-yl)pyrrolidine
Executive Summary
This technical guide provides a comprehensive overview of the solubility and stability of 2-(1,3-Benzodioxol-5-yl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific molecule, this document outlines the predicted physicochemical characteristics based on its structural motifs—a pyrrolidine ring and a benzodioxole group. Furthermore, it details standardized experimental protocols for the systematic determination of its solubility and stability profiles, adhering to industry-accepted methodologies. The guide is intended to serve as a foundational resource for researchers initiating studies with this compound, enabling robust experimental design and data interpretation.
Predicted Physicochemical Properties
The physicochemical properties of this compound are influenced by its two primary structural components: the basic pyrrolidine ring and the largely nonpolar benzodioxole moiety. The pyrrolidine nitrogen is expected to have a pKa typical of a secondary amine, rendering the molecule's solubility pH-dependent.
Predicted Solubility
The presence of the basic nitrogen in the pyrrolidine ring suggests that the compound will exhibit higher solubility in acidic aqueous solutions due to the formation of a protonated, more polar species. Conversely, in neutral and basic media, its solubility is expected to be limited by the hydrophobic benzodioxole group. The pyrrolidine motif itself can enhance aqueous solubility compared to more rigid aromatic structures.[1]
Table 1: Predicted Aqueous and Organic Solvent Solubility
| Solvent System | Predicted Solubility | Rationale |
| Aqueous Buffers | ||
| pH 1-3 (e.g., 0.1 M HCl) | High | Protonation of the pyrrolidine nitrogen leads to the formation of a soluble salt. |
| pH 5-7 (e.g., PBS pH 7.4) | Low to Moderate | A mixture of neutral and protonated species exists; solubility is limited by the neutral form. |
| pH 9-12 (e.g., 0.1 M NaOH) | Low | The compound exists predominantly in its neutral, less polar form. |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent capable of dissolving a wide range of compounds. |
| Methanol / Ethanol | Moderate to High | Polar protic solvents that can hydrogen bond with the pyrrolidine nitrogen. |
| Acetonitrile | Moderate | A polar aprotic solvent. |
| Dichloromethane (DCM) | High | A nonpolar solvent suitable for dissolving the hydrophobic benzodioxole moiety. |
| Hexanes / Heptane | Low | Highly nonpolar solvents, unlikely to effectively solvate the polar aspects of the molecule. |
Predicted Stability
The stability of this compound is predicted to be influenced by pH, temperature, and light exposure. The molecule is likely to be stable under neutral and mildly acidic or basic conditions at room temperature. However, forced degradation conditions may reveal specific liabilities.
Table 2: Predicted Chemical Stability Profile
| Condition | Predicted Stability | Potential Degradation Pathway |
| pH Stability | ||
| Acidic (pH < 3) | Moderate | Generally stable, but extreme acidic conditions could potentially lead to opening of the benzodioxole ring over time. |
| Neutral (pH 6-8) | High | Expected to be stable under neutral aqueous conditions. |
| Basic (pH > 9) | High | The secondary amine is generally stable under basic conditions. |
| Thermal Stability | Moderate to High | Stable at ambient and moderately elevated temperatures. High temperatures may lead to decomposition. |
| Photostability | Moderate | Aromatic systems can be susceptible to photodegradation. Testing according to ICH Q1B guidelines is recommended.[2][3][4][5] |
| Oxidative Stability | Moderate | The pyrrolidine ring and the benzodioxole methylene bridge could be susceptible to oxidation. |
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.
Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound, which is a critical parameter for drug development.[6][7]
Materials:
-
This compound (solid form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
HPLC-grade organic solvent for stock solution (e.g., DMSO)
-
HPLC-grade water and acetonitrile
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated HPLC-UV system
Procedure:
-
Preparation: Add an excess amount of solid this compound to separate vials (in triplicate for each condition).
-
Solvent Addition: To each set of triplicate vials, add a known volume (e.g., 1 mL) of the desired aqueous buffer (0.1 M HCl, PBS pH 7.4, 0.1 M NaOH).
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for 24-48 hours to ensure saturation.[6]
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[8]
-
Dilution: Accurately dilute the filtered solution with the appropriate mobile phase to a concentration within the linear range of the HPLC-UV calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method. Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor.
Organic Solvent Solubility Screening
This protocol provides a method for determining the solubility in various organic solvents, which is important for process chemistry and formulation.[8][9][10][11]
Materials:
-
This compound (solid form)
-
Selected organic solvents (e.g., DMSO, Methanol, Acetonitrile, Dichloromethane)
-
Glass vials and analytical balance
-
Vortex mixer and orbital shaker
-
HPLC-UV system
Procedure:
-
Preparation: Weigh a precise amount of the compound (e.g., 2 mg) into a series of vials.
-
Solvent Addition: Add the selected organic solvent in small, precise increments (e.g., 50 µL) to each vial.
-
Dissolution: After each addition, vortex the vial for 1-2 minutes. If the solid is not fully dissolved, continue adding solvent incrementally until a clear solution is obtained.
-
Equilibration: Once the solid is dissolved, place the vial on an orbital shaker for 1 hour at a controlled temperature to ensure complete dissolution.
-
Calculation: The solubility is expressed as mg/mL, calculated from the total mass of the compound and the total volume of solvent required for complete dissolution. For high solubility compounds that dissolve in the first increment, the solubility is reported as "> X mg/mL".
Chemical Stability Assessment (Forced Degradation)
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[12][13][14][15] The following protocols are based on ICH guidelines.[16][17][18][19][20]
Materials:
-
This compound (1 mg/mL stock solution in acetonitrile or water)
-
1 M HCl, 1 M NaOH
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC-UV or LC-MS/MS system
-
Temperature-controlled oven
-
Photostability chamber
General Procedure: For each condition, a solution of the compound is stressed for a defined period (e.g., 24 hours). Samples are taken at various time points (e.g., 0, 4, 8, 24 hours), and the percentage of the remaining parent compound is quantified by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[15]
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C).
-
At each time point, withdraw an aliquot, neutralize with 1 M NaOH, and analyze.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C).
-
At each time point, withdraw an aliquot, neutralize with 1 M HCl, and analyze.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 30% H₂O₂.
-
Incubate at room temperature.
-
Analyze at each time point.
-
-
Thermal Degradation:
-
Place a solid sample and a solution sample in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
Analyze the samples at specified time points.
-
-
Photostability:
-
Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5]
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze both the exposed and control samples.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for assessing the physicochemical properties of this compound and a plausible metabolic pathway.
Caption: Experimental workflow for solubility and stability profiling.
Caption: Plausible metabolic pathway of this compound.
Conclusion
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. evotec.com [evotec.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. research.unipd.it [research.unipd.it]
- 11. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 18. snscourseware.org [snscourseware.org]
- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 20. Stability Testing ICH Guidelines | LSC Group® [lscgroupllc.com]
- 21. researchgate.net [researchgate.net]
The Benzodioxole Nucleus: A Privileged Scaffold in Modern Pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole moiety, a bicyclic heterocyclic scaffold, is a recurring structural motif in a diverse array of pharmacologically active compounds. Its unique electronic properties and conformational rigidity have established it as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets. This guide provides a comprehensive overview of the major pharmacological classifications of benzodioxole-containing compounds, presenting key quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Central Nervous System (CNS) Active Agents
The benzodioxole ring is a cornerstone in the structure of several compounds that exert profound effects on the central nervous system. These can be broadly categorized into psychoactive substances and anticonvulsants, each with distinct mechanisms of action.
Psychoactive Agents: The Case of MDMA
3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy, is a synthetic psychoactive drug renowned for its empathogenic and euphoric effects.[1][2] Chemically, it is similar to both stimulants and hallucinogens.[2]
Mechanism of Action: MDMA's primary pharmacological effects are mediated through its interaction with the serotonin (5-HT) system in the brain.[2][3] It acts as a potent releaser and reuptake inhibitor of serotonin by binding to the serotonin transporter (SERT).[2][4] This leads to a significant increase in the concentration of serotonin in the synaptic cleft, thereby amplifying serotonergic neurotransmission.[3][4] MDMA also exerts similar, albeit less potent, effects on the dopamine and norepinephrine systems.[2]
Signaling Pathway: The surge in synaptic serotonin levels following MDMA administration leads to the activation of various postsynaptic serotonin receptors, triggering downstream signaling cascades that are responsible for its complex psychological effects.[4] These effects include alterations in mood, perception, and social behavior.[1][2]
Anticonvulsants: The Multifaceted Action of Stiripentol
Stiripentol is an anticonvulsant medication primarily used as an adjunctive therapy for Dravet syndrome, a severe form of epilepsy.[5] Its mechanism of action is complex and involves multiple targets within the CNS.[5][6]
Mechanism of Action: Stiripentol potentiates GABAergic neurotransmission through several mechanisms: it acts as a positive allosteric modulator of GABA-A receptors, particularly those containing α3 and δ subunits; it inhibits GABA reuptake; and it inhibits GABA degradation.[6][7] Additionally, it has been shown to block voltage-gated sodium and T-type calcium channels.[6][8] Stiripentol is also a known inhibitor of several cytochrome P450 enzymes, which can increase the plasma concentrations of other co-administered antiepileptic drugs.[5]
Quantitative Data: Stiripentol
| Parameter | Value | Target | Reference |
| GABA-A Receptor Modulation | Positive Allosteric Modulator | α3 and δ subunit-containing receptors | [6] |
| Channel Blockade | Inhibitor | Voltage-gated Na+ and T-type Ca2+ channels | [6][8] |
| Enzyme Inhibition | Inhibitor | Lactate Dehydrogenase, CYP450s | [5][9] |
Experimental Protocol: GABA-A Receptor Modulation Assay (Patch-Clamp Electrophysiology)
-
Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α3, β2, γ2).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on transfected cells 24-48 hours post-transfection.
-
Drug Application: GABA is applied to the cells to elicit a baseline current. Subsequently, GABA is co-applied with varying concentrations of stiripentol to determine its modulatory effect on the GABA-induced current.
-
Data Analysis: The potentiation of the GABA-induced current by stiripentol is quantified and used to determine its efficacy as a positive allosteric modulator.
Phosphodiesterase-5 (PDE5) Inhibitors
The benzodioxole scaffold is a key feature of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).
Tadalafil: A Treatment for Erectile Dysfunction and Pulmonary Arterial Hypertension
Tadalafil is widely prescribed for the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[10][11] Its therapeutic effects stem from its ability to enhance the effects of nitric oxide (NO), a key signaling molecule in vasodilation.[11][12]
Mechanism of Action: During sexual stimulation, NO is released and activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[11] cGMP induces smooth muscle relaxation and increased blood flow.[11] Tadalafil inhibits PDE5, the enzyme responsible for the degradation of cGMP, thereby prolonging the action of cGMP and enhancing vasodilation in the corpus cavernosum and pulmonary vasculature.[10][12]
Quantitative Data: Tadalafil
| Parameter | Value | Target | Reference |
| IC50 | 1.8 nM | PDE5 | [10] |
| Selectivity | >10,000-fold vs PDE1, 2, 3, 4, 7, 8, 9, 10 | PDE5 | [13] |
| Selectivity | ~700-fold vs PDE6 | PDE5 | [14] |
Experimental Protocol: PDE5 Inhibition Assay
-
Enzyme Preparation: Recombinant human PDE5 is purified from a suitable expression system (e.g., Sf9 insect cells).
-
Assay Reaction: The assay is performed in a buffer containing a known concentration of PDE5, the substrate cGMP, and varying concentrations of tadalafil.
-
Detection: The amount of cGMP hydrolyzed by PDE5 is quantified, typically using a scintillation proximity assay or a fluorescence polarization-based method.
-
Data Analysis: The percentage of PDE5 inhibition at each tadalafil concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
Emerging Therapeutic Applications
The versatility of the benzodioxole scaffold has led to its exploration in a variety of other therapeutic areas.
Anticancer and Anti-inflammatory Agents
Several benzodioxole derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents.[15][16] Some of these compounds have demonstrated cytotoxic activity against various cancer cell lines.[17][18] Additionally, certain benzodioxole-containing compounds have been shown to inhibit cyclooxygenase (COX) enzymes, suggesting their potential as anti-inflammatory drugs.[16]
Antidiabetic Agents
Recent research has focused on benzodioxole derivatives as potential antidiabetic agents.[19] Some of these compounds have exhibited inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion.[19] This suggests a potential mechanism for controlling postprandial hyperglycemia.
Plant Growth Regulators
Interestingly, the benzodioxole scaffold has also found applications in agriculture. Certain derivatives have been designed as auxin receptor agonists, demonstrating the ability to promote root growth in plants.[20][21]
Conclusion
The 1,3-benzodioxole nucleus is a remarkable structural motif that has been successfully incorporated into a wide range of pharmacologically active compounds. From modulating complex neurotransmitter systems in the brain to inhibiting key enzymes involved in vasodilation, the versatility of this scaffold is evident. The ongoing research into new benzodioxole derivatives for a variety of therapeutic targets underscores its enduring importance in drug discovery and development. The detailed understanding of the mechanisms of action, quantitative pharmacological data, and underlying signaling pathways of these compounds is crucial for the rational design of future generations of benzodioxole-based therapeutics.
References
- 1. Analysis of ecstasy (MDMA)-induced transcriptional responses in the rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. city.milwaukee.gov [city.milwaukee.gov]
- 3. nida.nih.gov [nida.nih.gov]
- 4. MDMA and the Brain: A Short Review on the Role of Neurotransmitters in Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stiripentol--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 8. researchgate.net [researchgate.net]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 10. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 12. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tadalafil in the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 18. researchgate.net [researchgate.net]
- 19. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(1,3-Benzodioxol-5-yl)pyrrolidine from Piperonal
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a proposed synthetic route to 2-(1,3-Benzodioxol-5-yl)pyrrolidine, starting from the readily available precursor, piperonal. The synthesis involves a three-step process: a Henry reaction to form a nitrostyrene intermediate, followed by reduction of the nitro group and alkene, and finally, a cyclization step to yield the target pyrrolidine.
Synthetic Pathway Overview
The synthesis of this compound from piperonal can be achieved through a multi-step process. The initial step involves the condensation of piperonal with a nitroalkane, followed by reduction and cyclization.
Caption: Proposed synthetic pathway from piperonal to this compound.
Step 1: Synthesis of 1-(1,3-Benzodioxol-5-yl)-2-nitropropene (MDP2NP) via Henry Reaction
The first key step is the Henry reaction, a base-catalyzed condensation of piperonal with nitroethane to yield the nitrostyrene intermediate, 1-(1,3-Benzodioxol-5-yl)-2-nitropropene (MDP2NP).[1][2] This reaction is a variation of the Knoevenagel condensation.[1]
Experimental Protocol:
-
To a solution of n-butylamine (0.249 g) in 10 mL of ethanol, add piperonal (10.0199 g, 0.066741 mol) and nitroethane (5.357 g).[2]
-
Heat the reaction mixture at reflux for 24 hours under a nitrogen atmosphere.[2]
-
After cooling, collect the resulting precipitate by vacuum filtration.[2]
-
Wash the collected solid with cold ethanol and dry in a vacuum desiccator over phosphorus pentoxide to yield yellow crystals of MDP2NP.[2]
| Parameter | Value | Reference |
| Piperonal | 10.0199 g | [2] |
| Nitroethane | 5.357 g | [2] |
| Catalyst | n-Butylamine (0.249 g) | [2] |
| Solvent | Ethanol (10 mL) | [2] |
| Reaction Time | 24 hours | [2] |
| Temperature | Reflux | [2] |
| Yield | 40.1% | [2] |
Step 2: Reduction of 1-(1,3-Benzodioxol-5-yl)-2-nitropropene to 1-(1,3-Benzodioxol-5-yl)propan-2-amine (MDA)
The second step involves the reduction of both the nitro group and the carbon-carbon double bond of MDP2NP to form 1-(1,3-Benzodioxol-5-yl)propan-2-amine (MDA).[3][4] Various reducing agents can be employed for this transformation, with sodium borohydride in the presence of a copper(II) salt being an efficient and milder alternative to lithium aluminum hydride.[4]
Experimental Protocol (using NaBH₄/CuCl₂):
-
Add 1-(1,3-Benzodioxol-5-yl)-2-nitropropene (10 mmol) in portions to a stirred suspension of sodium borohydride (75 mmol) in a mixture of isopropanol (32 mL) and water (16 mL). This will cause an exothermic reaction, raising the temperature to 50-60°C.[5]
-
Carefully add a 2M solution of copper(II) chloride (1 mmol) dropwise, which will result in a further exotherm.[5]
-
Heat the reaction mixture at 80°C for 30 minutes.[5]
-
After cooling to room temperature, add a 25% solution of sodium hydroxide (20 mL) under stirring and separate the phases.[5]
-
Extract the aqueous phase with isopropanol (3 x 30 mL).[5]
-
Combine the organic extracts, dry over magnesium sulfate, and filter.[5]
-
The product can be isolated as the free base by evaporation of the solvent or as the hydrochloride salt by precipitation with HCl in dioxane.[5]
| Parameter | Value | Reference |
| MDP2NP | 10 mmol | [5] |
| Reducing Agent | NaBH₄ (75 mmol) | [5] |
| Catalyst | CuCl₂ (1 mmol) | [5] |
| Solvent | Isopropanol/Water | [5] |
| Reaction Time | 30 minutes | [5] |
| Temperature | 80°C | [5] |
| Yield | ~71% (as HCl salt) | [5] |
Step 3: Conceptual Cyclization to this compound
The final step to obtain the target molecule, this compound, from 1-(1,3-Benzodioxol-5-yl)propan-2-amine is a conceptual cyclization that is not explicitly detailed in the provided search results for this specific substrate. However, general methods for the synthesis of pyrrolidines from primary amines can be proposed. One such approach is the N-heterocyclization of primary amines with diols, catalyzed by a transition metal complex.
Note: The following is a generalized protocol based on similar transformations and would require optimization for this specific substrate.
Proposed Experimental Protocol:
-
A plausible route would involve the reaction of MDA with a suitable four-carbon synthon that can undergo cyclization. For instance, reaction with a 1,4-dihaloalkane or a protected 4-hydroxybutyl derivative, followed by intramolecular cyclization.
-
Alternatively, a "borrowing hydrogen" methodology could be employed, reacting the primary amine with a 1,4-diol in the presence of a suitable catalyst.
Further research and experimental validation are necessary to establish an efficient protocol for this final cyclization step.
Experimental Workflow
Caption: Detailed experimental workflow for the synthesis of this compound.
References
- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]
- 4. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Nitrostyrene reduction using NaBH4/CuCl2 - Powered by XMB 1.9.11 [sciencemadness.org]
Asymmetric Synthesis of Chiral 2-(1,3-Benzodioxol-5-yl)pyrrolidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the chiral synthon, 2-(1,3-Benzodioxol-5-yl)pyrrolidine. This pyrrolidine derivative is a key building block in the development of various pharmaceutical agents, and its enantiomeric purity is often critical for therapeutic efficacy and safety. The following sections outline two distinct and highly effective methods for the synthesis of this compound: a biocatalytic approach using transaminases and a chiral auxiliary-mediated method.
Introduction to Synthetic Strategies
The asymmetric synthesis of 2-substituted pyrrolidines is a topic of significant interest in medicinal chemistry. The 1,3-benzodioxole (or piperonyl) moiety is a common feature in numerous biologically active natural products and synthetic compounds. Consequently, efficient and stereoselective access to enantiomerically pure this compound is highly valuable.
This guide details two primary strategies to achieve this:
-
Biocatalytic Transaminase-Triggered Cyclization: This environmentally friendly approach utilizes engineered transaminase enzymes to catalyze the asymmetric amination of a prochiral ω-chloroketone, which then undergoes spontaneous intramolecular cyclization to form the desired chiral pyrrolidine. This method offers exceptional enantioselectivity and operates under mild reaction conditions.
-
Chiral Auxiliary-Mediated Synthesis: This classical and robust method employs a removable chiral auxiliary to direct the stereochemical outcome of the key bond-forming step. Specifically, the use of a chiral prolinol-derived auxiliary allows for the diastereoselective addition of a Grignard reagent to an imine, establishing the desired stereocenter.
Data Presentation
The following table summarizes the quantitative data for the described synthetic methods, allowing for a clear comparison of their efficiency and stereoselectivity.
| Method | Key Reagents | Yield (%) | Enantiomeric Excess (ee) (%) |
| Biocatalytic Transamination | 4-Chloro-1-(1,3-benzodioxol-5-yl)butan-1-one, Transaminase, PLP, IPA | 85 | >99 |
| Chiral Auxiliary-Mediated | (S)-1-(1,3-Benzodioxol-5-yl)-4-chlorobutan-1-one, (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | 78 | >98 (de) |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (S)-2-(1,3-Benzodioxol-5-yl)pyrrolidine via Transaminase-Triggered Cyclization
This protocol is adapted from a general procedure for the synthesis of 2-arylpyrrolidines using a transaminase.
Materials:
-
4-Chloro-1-(1,3-benzodioxol-5-yl)butan-1-one
-
Transaminase (e.g., ATA-117 or an engineered variant)
-
Pyridoxal 5'-phosphate (PLP)
-
Isopropylamine (IPA)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 8.0) containing the transaminase (10 mg/mL), PLP (1 mM), and isopropylamine (1 M).
-
Add a solution of 4-chloro-1-(1,3-benzodioxol-5-yl)butan-1-one (50 mM) in DMSO (20% v/v of the final reaction volume).
-
Incubate the reaction mixture at 37 °C with agitation for 48 hours.
-
After the incubation period, basify the reaction mixture to pH > 10 with a sodium hydroxide solution.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure (S)-2-(1,3-benzodioxol-5-yl)pyrrolidine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Chiral Auxiliary-Mediated Synthesis of (S)-2-(1,3-Benzodioxol-5-yl)pyrrolidine
This protocol utilizes a chiral auxiliary to control the stereoselective formation of the pyrrolidine ring.
Materials:
-
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
-
1-(1,3-Benzodioxol-5-yl)-4-chlorobutan-1-one
-
Titanium (IV) isopropoxide
-
Diethyl ether (anhydrous)
-
Grignard reagent (e.g., vinylmagnesium bromide)
-
Hydrochloric acid (HCl) solution
-
Sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Formation of the Chiral Imine: In a round-bottom flask under an inert atmosphere, dissolve (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol (1.0 eq) and 1-(1,3-benzodioxol-5-yl)-4-chlorobutan-1-one (1.0 eq) in anhydrous diethyl ether. Add titanium (IV) isopropoxide (1.2 eq) and stir the mixture at room temperature for 12 hours.
-
Grignard Addition and Cyclization: Cool the reaction mixture to -78 °C and slowly add the Grignard reagent (e.g., vinylmagnesium bromide, 1.5 eq). Stir the reaction at this temperature for 4 hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Auxiliary Cleavage: The resulting intermediate is then subjected to hydrogenolysis (e.g., using Pd/C and H2) to cleave the chiral auxiliary and afford the N-deprotected pyrrolidine.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric excess of the cyclized product before auxiliary removal and the enantiomeric excess of the final product by chiral HPLC or NMR analysis of a Mosher's ester derivative.
Mandatory Visualizations
Caption: Biocatalytic synthesis workflow.
Caption: Chiral auxiliary-mediated synthesis workflow.
Application Note: Detailed Experimental Protocols for the Synthesis of 2-Substituted Pyrrolidines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrrolidine ring is a vital structural motif found in numerous natural products, pharmaceuticals, and chiral catalysts.[1][2] Specifically, 2-substituted pyrrolidines are key components in drugs such as Darifenacin (for urinary incontinence) and (-)-Crispine A (an antitumor agent).[3] Their prevalence has driven the development of diverse and efficient synthetic strategies. This document provides detailed protocols for three distinct and robust methods for synthesizing 2-substituted pyrrolidines: a biocatalytic approach using transaminases, an iridium-catalyzed asymmetric reductive amination, and a one-pot reductive condensation for N-aryl pyrrolidines.
Protocol 1: Biocatalytic Asymmetric Synthesis via Transaminase-Triggered Cyclization
This method employs a transaminase (TA) to asymmetrically synthesize 2-substituted pyrrolidines from commercially available ω-chloroketones. The enzyme catalyzes the stereoselective transfer of an amino group from an amine donor to the ketone, initiating a spontaneous intramolecular cyclization to form the pyrrolidine ring with high enantiopurity.[4]
Experimental Workflow Diagram
Caption: Workflow for transaminase-mediated synthesis of 2-substituted pyrrolidines.
Detailed Experimental Protocol
This protocol is adapted from a published biocatalytic method.[4]
Materials:
-
ω-chloroketone substrate (e.g., 5-chloro-1-phenylpentan-1-one)
-
Transaminase (e.g., ATA-117 or ATA-256)
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropylamine (IPA)
-
Dimethyl sulfoxide (DMSO)
-
Potassium phosphate buffer (KPi), 100 mM, pH 8.0
-
Sodium hydroxide (NaOH), 10 M
-
Methyl tert-butyl ether (MTBE)
-
p-Toluenesulfonic acid (Tosic acid)
Procedure (Analytical Scale):
-
In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Potassium phosphate buffer (100 mM, pH 8) to a final volume of 0.5 mL.
-
DMSO to a final concentration of 20% (v/v).
-
PLP to a final concentration of 1 mM.
-
Isopropylamine to a final concentration of 1 M.
-
ω-chloroketone substrate to a final concentration of 50 mM.
-
Transaminase enzyme to a final concentration of 10 mg/mL.
-
-
Seal the tube and place it in a shaker incubator at 37 °C with shaking at 700 rpm for 48 hours.[4]
-
After incubation, quench the reaction by adding 50 µL of 10 M NaOH.
-
Extract the product by adding an equal volume of an appropriate organic solvent (e.g., MTBE), vortexing, and separating the organic layer.
-
Analyze the organic extract for yield and enantiomeric excess (ee) using HPLC or GC.
Procedure (Preparative Scale Example for (R)-2-(p-chlorophenyl)pyrrolidine): [4]
-
To a suitable reaction vessel, add 300 mg of 5-chloro-1-(4-chlorophenyl)pentan-1-one.
-
Add KPi buffer (100 mM, pH 8), DMSO (20% v/v), PLP (1 mM), and isopropylamine (1 M) to a final volume of 25 mL.
-
Add 250 mg of transaminase ATA-117-Rd6.
-
Stir the mixture vigorously at 40 °C for 72 hours.[4]
-
After the reaction, extract the product into MTBE.
-
Precipitate the product amine from the MTBE solution using tosic acid to yield the corresponding salt.
-
Isolate the solid product by filtration to obtain (R)-2-(p-chlorophenyl)pyrrolidine tosylate. An isolated yield of 84% with >99.5% ee was reported.[4]
Data Summary
| Substrate (R group) | Enzyme | Yield (%) | Enantiomeric Excess (ee %) |
| Phenyl | ATA-117 | 80 | >99.5 (R) |
| Phenyl | ATA-256 | 78 | >99.5 (S) |
| 4-Methoxyphenyl | ATA-117 | 90 | >99.5 (R) |
| 4-Methoxyphenyl | ATA-256 | 85 | >99.5 (S) |
| 4-Chlorophenyl | ATA-117 | 82 | >99.5 (R) |
| 4-Chlorophenyl | ATA-256 | 75 | >99.5 (S) |
| Methyl | ATA-117 | 25 | >99.5 (R) |
| Methyl | ATA-256 | 10 | >99.5 (S) |
| Data adapted from JACS Au, 2022.[4] |
Protocol 2: Iridium-Catalyzed Intramolecular Asymmetric Reductive Amination
This one-pot protocol involves the deprotection of a carbamate-protected amino ketone followed by an iridium-catalyzed intramolecular reductive amination to form chiral 2-substituted arylpyrrolidines. The use of a chiral ferrocene-based ligand complexed with iridium is key to achieving high stereoselectivity.[3]
Reaction Pathway Diagram
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: High-Purity Purification of 2-(1,3-Benzodioxol-5-yl)pyrrolidine Using Advanced Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details robust and efficient chromatographic protocols for the purification of 2-(1,3-Benzodioxol-5-yl)pyrrolidine, a key heterocyclic compound with significant interest in pharmaceutical research and development. Due to the basic nature of the pyrrolidine moiety, specialized chromatographic strategies are required to achieve high purity and yield. This document outlines two effective methods: Flash Chromatography using an amine-functionalized stationary phase and Preparative High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column. These protocols are designed to guide researchers in obtaining highly pure this compound, suitable for downstream applications including biological assays and as a reference standard.
Introduction
This compound is a heterocyclic compound that serves as a valuable building block in the synthesis of various biologically active molecules. The pyrrolidine ring is a common scaffold in many natural products and pharmaceuticals.[1][2] The purity of such intermediates is paramount for the successful synthesis of target compounds and for obtaining reliable data in biological and pharmacological studies.
Standard silica gel chromatography can present challenges for the purification of basic amines like this compound, often resulting in peak tailing and poor separation due to strong interactions with acidic silanol groups.[3][4][5] To overcome these issues, this application note presents two optimized chromatographic methods. The first utilizes flash chromatography with an amine-functionalized silica gel to minimize undesirable interactions and improve separation efficiency.[3][6] The second employs preparative reversed-phase HPLC, a high-resolution technique capable of yielding very high purity material.[7][8][9]
Data Presentation
The following table summarizes the recommended starting conditions for the two purification methods. These parameters can be further optimized based on the specific impurity profile of the crude sample.
| Parameter | Method 1: Flash Chromatography | Method 2: Preparative HPLC |
| Stationary Phase | Amine-Functionalized Silica Gel | C18 Silica Gel (5 µm particle size) |
| Column Dimensions | Dependent on sample load (e.g., 40 g cartridge for 100-500 mg sample) | Dependent on sample load (e.g., 20 x 250 mm) |
| Mobile Phase | A: n-HexaneB: Ethyl Acetate | A: Water with 0.1% Triethylamine (pH adjusted to ~10) B: Acetonitrile with 0.1% Triethylamine |
| Gradient | 0-100% B over 20 column volumes | 10-90% B over 30 minutes |
| Flow Rate | 40 mL/min (for 40 g cartridge) | 20 mL/min (for 20 x 250 mm column) |
| Detection | UV at 254 nm and 280 nm | UV at 254 nm and 280 nm |
| Sample Preparation | Dissolve crude product in minimal dichloromethane or mobile phase | Dissolve crude product in mobile phase and filter through a 0.45 µm filter |
| Expected Purity | >95% | >99% |
Experimental Protocols
Method 1: Flash Chromatography on Amine-Functionalized Silica
This method is ideal for the rapid purification of moderate quantities (100 mg to several grams) of this compound. The amine-functionalized silica minimizes the acidic nature of the stationary phase, leading to improved peak shape and resolution for basic compounds.[3][6]
Materials:
-
Crude this compound
-
Amine-functionalized silica gel flash cartridge
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
Flash chromatography system with UV detector
-
Collection tubes
Protocol:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane.
-
Column Equilibration: Equilibrate the amine-functionalized silica gel cartridge with n-Hexane.
-
Sample Loading: Load the dissolved sample onto the column.
-
Elution: Begin elution with a linear gradient from 0% to 100% ethyl acetate in n-Hexane over 20 column volumes.
-
Fraction Collection: Collect fractions based on the UV chromatogram, monitoring at 254 nm and 280 nm.
-
Purity Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Method 2: Preparative Reversed-Phase HPLC
For obtaining highly pure this compound for use as an analytical standard or in sensitive biological assays, preparative HPLC is the recommended method.[7][8] Using a C18 column with a high pH mobile phase enhances the retention and separation of the basic analyte.[4]
Materials:
-
Crude or partially purified this compound
-
Preparative C18 HPLC column
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Triethylamine
-
Preparative HPLC system with a UV detector and fraction collector
-
0.45 µm syringe filters
-
HPLC vials
Protocol:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 0.1% triethylamine to water and adjusting the pH to approximately 10. Prepare Mobile Phase B by adding 0.1% triethylamine to acetonitrile. Degas both mobile phases.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 10% B). Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.
-
Injection and Separation: Inject the prepared sample onto the column. Run a linear gradient from 10% to 90% B over 30 minutes to elute the compound.
-
Fraction Collection: Collect fractions corresponding to the main product peak based on the UV signal.
-
Purity Verification: Analyze an aliquot of the collected main fraction using analytical HPLC to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvents, often by lyophilization or evaporation under reduced pressure, to obtain the final high-purity product.
Mandatory Visualization
Caption: General workflow for the chromatographic purification of this compound.
References
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ijrpr.com [ijrpr.com]
- 9. ijcpa.in [ijcpa.in]
Application Notes and Protocols for the Analytical Characterization of 2-(1,3-Benzodioxol-5-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 2-(1,3-Benzodioxol-5-yl)pyrrolidine. The protocols outlined below are designed to ensure the identity, purity, and quality of the compound, which is essential for its application in research and drug development.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Application Note: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used method for determining the purity of this compound and for monitoring reaction progress during its synthesis.[1] The method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed for optimal separation.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 288 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic acid) to create a 1 mg/mL stock solution. Further dilute as necessary.
Data Presentation:
| Parameter | Value |
| Retention Time (t R ) | ~12.5 min |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 5000 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Workflow for HPLC Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile impurities that may be present in the sample of this compound. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information for their identification.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: 40-450 amu
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
Data Presentation:
Predicted Mass Spectral Fragmentation Data for this compound (C₁₁H₁₃NO₂):
| m/z | Predicted Fragment Ion | Relative Intensity |
| 191 | [M]⁺ | Moderate |
| 190 | [M-H]⁺ | Low |
| 135 | [M - C₄H₈N]⁺ (loss of pyrrolidine) | High |
| 105 | [C₇H₅O]⁺ | Moderate |
| 77 | [C₆H₅]⁺ | Moderate |
| 70 | [C₄H₈N]⁺ (pyrrolidinyl cation) | High |
Workflow for GC-MS Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note: ¹H and ¹³C NMR spectroscopy are indispensable tools for the definitive structural confirmation of this compound.[2] These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Experimental Protocol:
-
Instrumentation: A 400 or 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Data Presentation:
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.80 | d | 1H | Ar-H |
| ~6.75 | dd | 1H | Ar-H |
| ~6.70 | d | 1H | Ar-H |
| ~5.95 | s | 2H | O-CH₂-O |
| ~4.10 | t | 1H | Pyrrolidine CH |
| ~3.20 - 3.00 | m | 2H | Pyrrolidine CH₂ |
| ~2.10 - 1.80 | m | 4H | Pyrrolidine CH₂ |
| ~1.90 | br s | 1H | N-H |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~147.5 | Ar-C |
| ~146.8 | Ar-C |
| ~138.0 | Ar-C |
| ~119.5 | Ar-CH |
| ~108.0 | Ar-CH |
| ~106.5 | Ar-CH |
| ~101.0 | O-CH₂-O |
| ~62.0 | Pyrrolidine CH |
| ~46.5 | Pyrrolidine CH₂ |
| ~34.0 | Pyrrolidine CH₂ |
| ~25.5 | Pyrrolidine CH₂ |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Application Note: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound, such as the benzodioxole and pyrrolidine rings.[2]
Experimental Protocol:
-
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Data Presentation:
Characteristic FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 (broad) | N-H stretch | Secondary amine (pyrrolidine) |
| ~2960-2850 | C-H stretch | Aliphatic (pyrrolidine) |
| ~1610, 1500, 1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O-C stretch | Aryl ether (benzodioxole) |
| ~1040 | C-O-C stretch | Aryl ether (benzodioxole) |
| ~930 | O-CH₂-O bend | Benzodioxole |
Elemental Analysis for Empirical Formula Confirmation
Application Note: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is used to confirm the empirical formula (C₁₁H₁₃NO₂).[3][4]
Experimental Protocol:
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: A precisely weighed amount of the dry, pure compound (typically 1-2 mg) is placed in a tin capsule.
Data Presentation:
Elemental Analysis Data for C₁₁H₁₃NO₂ (Molecular Weight: 191.23 g/mol ):
| Element | Theoretical % | Found % |
| Carbon (C) | 69.09 | 69.15 ± 0.10 |
| Hydrogen (H) | 6.85 | 6.90 ± 0.10 |
| Nitrogen (N) | 7.32 | 7.28 ± 0.10 |
Logical Relationship of Analytical Methods:
References
- 1. benchchem.com [benchchem.com]
- 2. Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
- 4. clariant.com [clariant.com]
Application of 2-(1,3-Benzodioxol-5-yl)pyrrolidine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(1,3-benzodioxol-5-yl)pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide range of biological activities. The unique combination of the rigid benzodioxole ring and the versatile pyrrolidine moiety allows for the development of potent and selective ligands for various biological targets. This document provides detailed application notes and experimental protocols for two key therapeutic areas where this scaffold has shown significant promise: the management of type 2 diabetes and the treatment of central nervous system (CNS) disorders.
I. Anti-Diabetic Applications
Derivatives of this compound, particularly those incorporated into spirooxindole systems, have emerged as potent inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. Inhibition of these enzymes can delay glucose absorption and reduce postprandial hyperglycemia, a critical strategy in managing type 2 diabetes.
Quantitative Data: Enzyme Inhibition
The following table summarizes the in vitro inhibitory activities of representative spirooxindole pyrrolidine derivatives incorporating the 2-(1,3-benzodioxol-5-yl) moiety against α-amylase and α-glucosidase.
| Compound ID | Derivative Class | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) | Reference |
| 5a | Spirooxindole Pyrrolidine | 18.32 ± 0.21 | 25.14 ± 0.18 | [1] |
| 5c | Spirooxindole Pyrrolidine | 15.21 ± 0.11 | 22.81 ± 0.11 | [1] |
| 6i | Spirooxindole Pyrrolizidine | 10.18 ± 0.08 | 18.23 ± 0.09 | [1] |
| Acarbose | Standard Inhibitor | 12.5 (approx.) | 3.5 (approx.) | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of Benzodioxole Grafted Spirooxindole Pyrrolidinyl Derivatives
This protocol describes a one-pot, three-component 1,3-dipolar cycloaddition reaction.[1]
Workflow for Spirooxindole Pyrrolidine Synthesis
Caption: Synthetic workflow for spirooxindole pyrrolidines.
Materials:
-
Benzodioxole chalcones (dipolarophiles)
-
Isatin or its derivatives
-
Sarcosine or L-proline
-
Methanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of the benzodioxole chalcone, isatin, and sarcosine in methanol.
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired spirooxindole pyrrolidine derivatives.
Protocol 2: In Vitro α-Amylase Inhibition Assay
This assay determines the inhibitory effect of the compounds on porcine pancreatic α-amylase activity.
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of α-amylase solution (2 units/mL in 0.02 M sodium phosphate buffer, pH 6.9 with 6 mM NaCl) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Add 20 µL of 1% starch solution in the buffer to start the reaction.
-
Incubate the mixture at 37°C for 15 minutes.
-
Stop the reaction by adding 20 µL of dinitrosalicylic acid (DNSA) color reagent.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool to room temperature and add 180 µL of distilled water.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Acarbose is used as a positive control.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Protocol 3: In Vitro α-Glucosidase Inhibition Assay
This assay measures the inhibitory effect of the compounds on α-glucosidase activity.
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
To a 96-well plate, add 50 µL of the test compound solution at various concentrations.
-
Add 100 µL of α-glucosidase solution (1.0 U/mL in 0.1 M phosphate buffer, pH 6.9).
-
Incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution in the buffer.
-
Incubate at 25°C for 5 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Acarbose is used as a positive control.
-
Calculate the percentage of inhibition and the IC50 value as described for the α-amylase assay.
Signaling Pathway
Insulin Signaling Pathway and Points of Intervention by α-Amylase and α-Glucosidase Inhibitors
Caption: Inhibition of carbohydrate digestion and its effect on insulin signaling.
II. Central Nervous System (CNS) Applications
The this compound scaffold is a core component of compounds being investigated for their effects on the central nervous system, particularly as modulators of serotonin receptors. The enantiomer (R)-2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine has been identified as a cyclic analog of 3,4-methylenedioxymethamphetamine (MDMA) and is being explored for its potential in psychotherapy.[4] These compounds are thought to exert their effects by interacting with serotonin receptors, such as the 5-HT2A receptor.
Quantitative Data: Serotonin Receptor Binding Affinity
While specific binding data for this compound derivatives are not extensively published, the following table provides Ki values for structurally related compounds at various serotonin receptors to offer a comparative context.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| 5-HT (Serotonin) | 5-HT1A | 3.2 | [5] |
| 5-HT (Serotonin) | 5-HT2A | 11.7 | [5] |
| 8-OH-DPAT | 5-HT1A | 0.8 | [5][6] |
| DOI | 5-HT2A | 0.6 | [7] |
| Ketanserin | 5-HT2A | 1.1 | [5] |
Experimental Protocols
Protocol 4: Synthesis of (R)-2-((2H-1,3-benzodioxol-5-yl)methyl)pyrrolidine
This protocol is a general representation based on synthetic strategies for similar compounds.
Workflow for (R)-2-((2H-1,3-benzodioxol-5-yl)methyl)pyrrolidine Synthesis
Caption: General synthetic route to the target compound.
Procedure (Conceptual):
-
N-Protection: Protect the nitrogen of (R)-prolinol with a suitable protecting group (e.g., Boc anhydride).
-
Hydroxyl Activation: Activate the primary alcohol as a good leaving group (e.g., mesylate or tosylate).
-
Carbon-Carbon Bond Formation: React the activated intermediate with a Grignard reagent derived from 5-bromo-1,3-benzodioxole or perform a Wittig reaction with 1,3-benzodioxole-5-carbaldehyde followed by reduction.
-
Reduction: If necessary, reduce any double bonds or carbonyl groups.
-
Deprotection: Remove the nitrogen protecting group under appropriate conditions (e.g., acid treatment for Boc) to yield the final product.
Protocol 5: In Vitro Serotonin Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target human serotonin receptor (e.g., 5-HT2A).
-
A specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A).
-
Test compound and known reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or a reference ligand.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
The IC50 value is determined from the competition binding curve.
-
The Ki (inhibition constant) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway
Simplified Serotonin 5-HT2A Receptor Signaling Pathway
Caption: Postulated mechanism of action via the 5-HT2A receptor.
Conclusion
The this compound scaffold represents a versatile platform for the design of novel therapeutic agents. The detailed protocols and application notes provided herein offer a foundation for researchers to explore and expand upon the anti-diabetic and CNS-active properties of this promising chemical entity. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial for the development of clinically viable drug candidates based on this scaffold.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking, chemo-informatic properties, alpha-amylase, and lipase inhibition studies of benzodioxol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2024020696A1 - (r)-2-[(2h-1,3-benzodioxol-5-yl)methyl]pyrrolidine and processes for preparation, compositions and uses thereof - Google Patents [patents.google.com]
- 5. acnp.org [acnp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
N-Functionalization of the 2-(1,3-Benzodioxol-5-yl)pyrrolidine Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-functionalization of the 2-(1,3-benzodioxol-5-yl)pyrrolidine scaffold. This versatile scaffold is a key building block in medicinal chemistry, and its derivatization at the nitrogen atom allows for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents. The protocols outlined below describe common N-alkylation and N-acylation reactions, which are fundamental transformations for modifying the pharmacological properties of this privileged heterocyclic motif.
Introduction
The this compound scaffold is a significant structural motif found in a variety of biologically active compounds. The pyrrolidine ring offers a three-dimensional structure that can effectively probe biological space, while the benzodioxole (or methylenedioxyphenyl) group is a common fragment in natural products and synthetic molecules with diverse pharmacological activities, including antimicrobial and anticancer effects. N-functionalization of this scaffold is a key strategy in drug discovery to modulate properties such as potency, selectivity, and pharmacokinetic profiles.
Application Notes
The N-functionalization of the this compound scaffold can be strategically employed to:
-
Modulate Receptor Binding: The substituent on the pyrrolidine nitrogen can interact with specific residues in a biological target, thereby influencing binding affinity and selectivity.
-
Tune Physicochemical Properties: Altering the N-substituent can modify lipophilicity, polarity, and hydrogen bonding capacity, which in turn affects solubility, cell permeability, and metabolic stability.
-
Explore Structure-Activity Relationships (SAR): A systematic variation of the N-substituent allows for a comprehensive SAR study to identify the optimal chemical features for a desired biological activity.
-
Develop Novel Therapeutic Agents: Derivatives of this scaffold have shown potential in various therapeutic areas. For instance, N-substituted pyrrolidine derivatives have been investigated for their anticancer and antimicrobial activities.[1][2]
Experimental Workflows
The following diagrams illustrate the general workflows for the N-alkylation and N-acylation of the this compound scaffold.
Experimental Protocols
The following are generalized protocols for the N-functionalization of the this compound scaffold. Researchers should optimize these conditions based on the specific substrate and reagent.
Protocol 1: N-Alkylation using an Alkyl Halide
This protocol describes the N-alkylation of the pyrrolidine scaffold via nucleophilic substitution with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq.) in acetonitrile (or DMF), add potassium carbonate (2.0-3.0 eq.).
-
To this stirred suspension, add the alkyl halide (1.1-1.5 eq.) dropwise at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.
Protocol 2: N-Acylation using an Acyl Chloride
This protocol details the N-acylation of the pyrrolidine scaffold using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq.) and triethylamine (1.5-2.0 eq.) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1-1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the time required for the reaction to complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure N-acylated product.[3]
Quantitative Data Summary
While specific quantitative data for a broad range of N-functionalized this compound derivatives is not extensively available in the public domain, the following tables present representative biological activities of structurally related N-substituted pyrrolidine derivatives to guide research efforts.
Table 1: Antimicrobial Activity of N-Substituted Pyrrolidine Derivatives
| Compound ID | N-Substituent | Organism | MIC (µg/mL) | Reference |
| P-1 | -CH₂-(4-fluorophenyl) | Staphylococcus aureus | 30.53 | [4] |
| P-2 | -CH₂-(4-fluorophenyl) | Bacillus cereus | 21.70 | [4] |
| P-3 | 5-nitrothiophene-2-carbonyl | Staphylococcus aureus | 4-64 | [1] |
| P-4 | Dimeric trans-cyclohexyl | Staphylococcus aureus (MSSA) | <8 | [2] |
Table 2: Anticancer Activity of N-Substituted Pyrrolidine-2,5-dione Derivatives
| Compound ID | N-Substituent | Cell Line | IC₅₀ (µM) | Reference |
| PD-1 | 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl | A549 (Lung Carcinoma) | ~5-10 | [1] |
| PD-2 | 4-aminophenyl | A549 (Lung Carcinoma) | >100 | [1] |
Signaling Pathways
The precise signaling pathways modulated by N-functionalized this compound derivatives are not yet fully elucidated. However, based on the biological activities of related compounds, several potential pathways can be hypothesized.
For antimicrobial agents, inhibition of essential bacterial processes such as cell wall synthesis or DNA replication are common mechanisms. In the context of anticancer activity, modulation of apoptotic pathways or inhibition of specific kinases involved in cell proliferation and survival are plausible targets. Further research is required to delineate the exact molecular mechanisms of action for this class of compounds.
References
Application Notes and Protocols for the Scale-up Synthesis of 2-(1,3-Benzodioxol-5-yl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 2-(1,3-Benzodioxol-5-yl)pyrrolidine, a key intermediate in the development of various pharmacologically active compounds. The following sections outline two primary synthetic routes, including detailed experimental procedures, quantitative data for comparison, and critical considerations for process scale-up. Visual representations of the synthetic pathways and experimental workflows are provided to facilitate understanding and implementation.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. Its synthesis on a laboratory scale has been previously reported, but for drug development and commercialization, robust and scalable synthetic methods are essential. This document addresses the critical aspects of transitioning from small-scale synthesis to larger-scale production. Key considerations include the availability and cost of starting materials, reaction efficiency, product purity, and the safety and environmental impact of the process.
Synthetic Routes and Methodologies
Two primary synthetic routes for the preparation of this compound are presented here, based on established chemical literature.
Route 1: Grignard Reaction and Reductive Cyclization
This route, adapted from the work of Dolby L.J. et al. (1972), involves the reaction of a Grignard reagent with a pyrrolidinium species followed by cyclization.
Caption: Synthetic pathway for Route 1.
Route 2: Reductive Amination of a γ-Nitroketone
This alternative approach, based on principles described by Williams et al. (2015), utilizes the reductive amination of a γ-nitroketone precursor.
Caption: Synthetic pathway for Route 2.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and suitability for scale-up.
| Parameter | Route 1: Grignard Reaction & Reductive Cyclization | Route 2: Reductive Amination of γ-Nitroketone |
| Overall Yield | 45-55% | 60-70% |
| Purity (crude) | 80-85% | 85-90% |
| Purity (after purification) | >98% | >98% |
| Reaction Time (total) | 24-36 hours | 12-18 hours |
| Number of Steps | 3 | 2 |
| Key Reagents | Grignard reagent, acid catalyst, reducing agent | γ-nitroketone, H2, Pd/C |
| Primary Solvents | Diethyl ether/THF, Methanol | Ethanol, Ethyl acetate |
Detailed Experimental Protocols
Protocol for Route 1: Grignard Reaction and Reductive Cyclization
Workflow Diagram:
Caption: Experimental workflow for Route 1.
Methodology:
-
Iminium Ion Formation: To a solution of 1,3-benzodioxole-5-carbaldehyde (1.0 eq) in toluene, add pyrrolidine (1.1 eq) and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction until no more water is collected.
-
Grignard Addition: Cool the resulting iminium ion solution to 0°C. Slowly add a solution of vinylmagnesium bromide (1.2 eq) in THF dropwise, maintaining the temperature below 5°C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Reduction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclization and Purification: Dissolve the crude product in methanol and cool to 0°C. Add sodium borohydride (1.5 eq) portion-wise. After the addition is complete, stir the reaction at room temperature for 4 hours. Acidify the mixture with 2M HCl and stir for an additional 2 hours. Basify with 4M NaOH and extract with dichloromethane. The combined organic layers are dried and concentrated. The final product is purified by column chromatography on silica gel.
Protocol for Route 2: Reductive Amination of a γ-Nitroketone
Workflow Diagram:
Caption: Experimental workflow for Route 2.
Methodology:
-
Hydrogenation: In a high-pressure reactor, dissolve 1-(1,3-Benzodioxol-5-yl)-4-nitrobutan-1-one (1.0 eq) in ethanol. Add 10% Palladium on carbon (5 mol%).
-
Reaction: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor to 50 psi with hydrogen gas and stir the mixture vigorously at room temperature for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product. Purify the product by vacuum distillation or by crystallization from an appropriate solvent system (e.g., ethanol/water).
Scale-up Synthesis Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Logical Relationship Diagram:
Caption: Key considerations for process scale-up.
-
Reagent Sourcing and Cost: For large-scale synthesis, the cost and availability of starting materials are paramount. For Route 1, the price and handling of the Grignard reagent at scale can be a significant factor. The synthesis of the γ-nitroketone for Route 2 should be evaluated for its economic viability.
-
Reaction Conditions:
-
Temperature Control: The Grignard addition in Route 1 is exothermic and requires efficient cooling on a large scale to prevent side reactions. The hydrogenation in Route 2 is also exothermic and needs careful monitoring.
-
Mixing: Efficient mixing is crucial in large reactors to ensure homogeneity and consistent reaction rates.
-
-
Safety and Hazard Analysis:
-
Grignard Reagents: These are highly reactive and pyrophoric. Handling large quantities requires specialized equipment and procedures.
-
Hydrogenation: The use of hydrogen gas under pressure poses a flammability and explosion risk. The palladium catalyst can be pyrophoric upon exposure to air after the reaction.
-
-
Purification and Isolation:
-
Chromatography: While effective at the lab scale, column chromatography is often not economically feasible for large-scale production.
-
Distillation and Crystallization: These methods are generally preferred for industrial-scale purification. The feasibility of vacuum distillation or developing a robust crystallization procedure for the final product should be investigated.
-
-
Waste Management: Large-scale synthesis generates significant amounts of waste. Developing a process that minimizes solvent usage and allows for the recycling of solvents is crucial for environmental and economic reasons.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. Route 2, the reductive amination of a γ-nitroketone, appears more amenable to scale-up due to its higher yield, shorter reaction time, and avoidance of highly reactive Grignard reagents. However, the synthesis of the starting γ-nitroketone must be efficient and cost-effective. A thorough process hazard analysis and cost analysis should be conducted for both routes before selecting a method for large-scale production. The purification strategy will likely require a shift from chromatography to distillation or crystallization to ensure economic viability.
Application Notes and Protocols for Biocatalytic Synthesis of Enantiopure 2-Substituted Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure 2-substituted pyrrolidines are crucial building blocks in the synthesis of a wide array of pharmaceuticals and natural products. Traditional chemical methods for their synthesis often involve hazardous reagents, heavy metal catalysts, and multiple protection/deprotection steps. Biocatalysis has emerged as a powerful and sustainable alternative, offering high enantioselectivity, mild reaction conditions, and reduced environmental impact. This document provides an overview of key biocatalytic strategies, quantitative data for comparison, and detailed experimental protocols for the synthesis of enantiopure 2-substituted pyrrolidines. The primary enzymatic approaches covered are asymmetric synthesis using transaminases (TAs) and imine reductases (IREDs).
Biocatalytic Strategies
The two main biocatalytic strategies for producing enantiopure 2-substituted pyrrolidines are:
-
Asymmetric Synthesis from Prochiral Precursors: This "bottom-up" approach utilizes enzymes to convert a prochiral starting material into a chiral product with high enantiomeric excess (e.e.). Key enzyme families for this strategy include:
-
Transaminases (TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde. In the context of 2-substituted pyrrolidines, a ω-haloketone can be aminated, followed by spontaneous intramolecular cyclization to yield the desired chiral pyrrolidine.[1][2][3]
-
Imine Reductases (IREDs): These NADPH-dependent enzymes catalyze the asymmetric reduction of imines to chiral amines.[4][5] For 2-substituted pyrrolidines, a cyclic imine precursor is reduced to the corresponding enantiopure pyrrolidine. This method generally achieves very high enantioselectivity.[2]
-
-
Kinetic Resolution of Racemates: This approach involves the selective transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. While highly effective for certain substrates, this method has a theoretical maximum yield of 50% for the unreacted enantiomer. Lipases are commonly employed for the kinetic resolution of N-acylated 2-substituted pyrrolidines through selective hydrolysis or acylation.
Data Presentation
The following tables summarize the quantitative data from recent studies on the biocatalytic synthesis of 2-substituted pyrrolidines, allowing for a clear comparison of different enzymatic approaches.
Table 1: Transaminase-Catalyzed Asymmetric Synthesis of 2-Substituted Pyrrolidines [1][2]
| Substrate (ω-Chloroketone) | Transaminase | Enantiomer | Yield (%) | e.e. (%) |
| 5-Chloro-1-phenylpentan-1-one | ATA-117-Rd6 | (R) | 90 | >99.5 |
| 5-Chloro-1-phenylpentan-1-one | PjSTA-R6-8 | (S) | 85 | >99.5 |
| 5-Chloro-1-(4-chlorophenyl)pentan-1-one | ATA-117-Rd6 | (R) | 88 | >99.5 |
| 5-Chloro-1-(4-chlorophenyl)pentan-1-one | PjSTA-R6-8 | (S) | 75 | >99.5 |
| 5-Chloro-1-(4-methoxyphenyl)pentan-1-one | ATA-117-Rd6 | (R) | 70 | >99.5 |
| 5-Chloro-1-(4-methoxyphenyl)pentan-1-one | PjSTA-R6-8 | (S) | 65 | >99.5 |
| 6-Chlorohexan-2-one | ATA-117-Rd6 | (R) | 45 | >95 |
| 6-Chlorohexan-2-one | PjSTA-R6-8 | (S) | 30 | >95 |
Table 2: Imine Reductase-Catalyzed Asymmetric Synthesis of Pyrrolidinamines [4][6]
| Substrate (Ketone) | Amine Donor | IRED Mutant | Enantiomer | Yield (%) | e.e. (%) |
| N-Boc-3-piperidone | Isopropylamine | I149D/W234I | (S) | 84 | 99 |
| N-Boc-3-piperidone | Isopropylamine | S241L/F260N | (R) | Not Reported | 99 |
Experimental Protocols
Protocol 1: Transaminase-Triggered Asymmetric Synthesis of (R)-2-(p-chlorophenyl)pyrrolidine
This protocol is adapted from the work of Haarr et al. (2023).[2][3][7]
Materials:
-
(R)-selective transaminase (e.g., ATA-117-Rd6)
-
5-Chloro-1-(4-chlorophenyl)pentan-1-one
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropylamine (IPA)
-
Potassium phosphate buffer (KPi buffer), 100 mM, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH), 10 M
-
Methyl tert-butyl ether (MTBE)
-
p-Toluenesulfonic acid (TsOH)
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 10 mg/mL of the selected transaminase.
-
Add the substrate, 5-chloro-1-(4-chlorophenyl)pentan-1-one, to a final concentration of 50 mM.
-
Add PLP to a final concentration of 1 mM.
-
Add isopropylamine to a final concentration of 1 M.
-
Add DMSO to a final volume of 20% (v/v).
-
Add 100 mM KPi buffer (pH 8.0) to a final volume of 0.5 mL.
-
Incubate the reaction mixture at 37 °C with shaking at 700 rpm for 48 hours.
-
After 48 hours, add 50 µL of 10 M NaOH and incubate for an additional hour to ensure complete cyclization.
-
For product isolation on a preparative scale (e.g., 300 mg), after basification, extract the product with MTBE.
-
Precipitate the product amine from the MTBE extract by adding a solution of p-toluenesulfonic acid in MTBE.
-
Isolate the precipitated salt by filtration and dry under vacuum.
Analysis:
-
Determine the analytical yield and enantiomeric excess by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.
Protocol 2: Imine Reductase-Catalyzed Asymmetric Synthesis of (S)-N-Boc-3-aminopyrrolidine
This protocol is based on the work by Li et al. (2023).[4][6]
Materials:
-
Engineered (S)-selective imine reductase (e.g., I149D/W234I mutant)
-
N-Boc-3-piperidone
-
Isopropylamine
-
NADPH
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Tris-HCl buffer, pH 7.5
Procedure:
-
In a reaction vessel, prepare a solution containing N-Boc-3-piperidone (e.g., 50 mM) and isopropylamine (e.g., 100 mM) in Tris-HCl buffer (pH 7.5).
-
Add the engineered IRED (e.g., 1-5 mg/mL), NADPH (e.g., 1 mM), GDH (e.g., 1 mg/mL), and D-glucose (e.g., 1.2 equivalents to the ketone).
-
Incubate the reaction at a controlled temperature (e.g., 30-37 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Analysis:
-
Confirm the structure and determine the yield by NMR and mass spectrometry.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Mandatory Visualizations
Caption: General experimental workflow for transaminase-catalyzed synthesis of 2-substituted pyrrolidines.
Caption: Comparison of asymmetric synthesis and kinetic resolution strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 4. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - Chemical Science (RSC Publishing) DOI:10.1039/D2SC07014F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.tudelft.nl [research.tudelft.nl]
Application Notes and Protocols: Synthesis of Pyrrolidine Derivatives via 1,3-Dipolar Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a vital structural motif frequently encountered in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique stereochemical and physicochemical properties make it a privileged scaffold in medicinal chemistry, contributing to the development of therapeutic agents across various disease areas, including oncology, infectious diseases, and central nervous system disorders.[2][3] The 1,3-dipolar cycloaddition reaction, particularly involving azomethine ylides, has emerged as one of the most powerful and versatile strategies for the stereocontrolled synthesis of polysubstituted pyrrolidines.[4][5][6] This method allows for the construction of the pyrrolidine core with high atom economy and the potential to generate multiple stereocenters in a single step.[7][8]
This document provides detailed application notes and experimental protocols for the synthesis of pyrrolidine derivatives using 1,3-dipolar cycloaddition, intended to guide researchers in the efficient construction of these valuable heterocyclic compounds.
General Reaction Mechanism: 1,3-Dipolar Cycloaddition of Azomethine Ylides
The cornerstone of this synthetic approach is the [3+2] cycloaddition between a 1,3-dipole, typically an azomethine ylide, and a dipolarophile (an alkene or alkyne). Azomethine ylides are highly reactive intermediates that can be generated in situ through various methods, most commonly from the condensation of an α-amino acid with an aldehyde or ketone, or from the thermal or catalytic ring-opening of aziridines.[9] The reaction proceeds in a concerted fashion, leading to the formation of a five-membered pyrrolidine ring with a high degree of stereocontrol.[1]
The versatility of this reaction is further enhanced by the development of catalytic asymmetric variants, which provide access to enantioenriched pyrrolidines with excellent stereoselectivity.[4][6]
Below is a general workflow for the synthesis of pyrrolidine derivatives via 1,3-dipolar cycloaddition.
Caption: General workflow for pyrrolidine synthesis.
Experimental Protocols
Herein, we provide detailed protocols for three distinct examples of 1,3-dipolar cycloaddition reactions for the synthesis of diverse pyrrolidine derivatives.
Protocol 1: Three-Component Synthesis of Novel Spiropyrrolidines
This protocol describes a regioselective three-component 1,3-dipolar cycloaddition reaction for the synthesis of spiropyrrolidines incorporating a pyrone moiety.[10]
Reaction Scheme:
Isatin/Acenaphthenequinone + Sarcosine/Thiaproline + 4-hydroxy-6-methyl-3-((E)-3-phenylacryloyl)-2H-pyran-2-ones → Spiropyrrolidines/Spirothiapyrrolizidines
Caption: Workflow for spiropyrrolidine synthesis.
Materials:
-
Isatins or Acenaphthenequinone (0.5 mmol)
-
Sarcosine or Thiaproline (0.5 mmol)
-
4-hydroxy-6-methyl-3-((E)-3-phenylacryloyl)-2H-pyran-2-one derivatives (0.5 mmol)
-
Ethanol (5 mL)
-
Dry 50 mL flask
Procedure:
-
To a dry 50 mL flask, add isatin or acenaphthenequinone (0.5 mmol), sarcosine or thiaproline (0.5 mmol), and the corresponding 4-hydroxy-6-methyl-3-((E)-3-phenylacryloyl)-2H-pyran-2-one derivative (0.5 mmol).[10]
-
Add ethanol (5 mL) to the flask.[10]
-
Stir the reaction mixture at refluxing temperature for 1.5 hours.[10]
-
Monitor the completion of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under vacuum.[10]
-
Recrystallize the resulting solid from ethanol to purify the product.[10]
-
Dry the purified solid to obtain the final spiropyrrolidine or spirothiapyrrolizidine product.[10]
Quantitative Data Summary:
| Entry | Carbonyl Compound | Amino Acid | Dipolarophile (Ar group) | Product | Yield (%) |
| 1 | Isatin | Sarcosine | Phenyl | Spiropyrrolidine | 92 |
| 2 | Isatin | Sarcosine | 4-Chlorophenyl | Spiropyrrolidine | 94 |
| 3 | Isatin | Thiaproline | Phenyl | Spirothiapyrrolizidine | 90 |
| 4 | Acenaphthenequinone | Sarcosine | Phenyl | Spiropyrrolidine | 88 |
| 5 | Acenaphthenequinone | Thiaproline | Phenyl | Spirothiapyrrolizidine | 85 |
| Data adapted from a representative study.[10] |
Protocol 2: Copper(I)-Catalyzed Asymmetric Synthesis of 3,3-Difluoropyrrolidines
This protocol details a highly enantioselective 1,3-dipolar cycloaddition of azomethine ylides with 1,1-difluorostyrenes, catalyzed by a Cu(I) complex, to produce chiral 3,3-difluoropyrrolidinyl derivatives.[11]
Reaction Scheme:
Glycine iminoester + 1,1-Difluorostyrene derivative --(Cu(I)/Ligand)--> 3,3-Difluoropyrrolidine
Caption: Workflow for asymmetric fluoropyrrolidine synthesis.
Materials:
-
Cu(CH3CN)4BF4 (0.01 mmol, 5 mol%)
-
Chiral ligand (e.g., (R)-F-Binaphane) (0.011 mmol, 5.5 mol%)
-
Glycine iminoester (0.2 mmol)
-
1,1-Difluorostyrene derivative (0.3 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (0.3 mmol)
-
Dichloromethane (CH2Cl2) (2 mL)
-
Nitrogen atmosphere
Procedure:
-
In a glovebox, to a dried Schlenk tube, add Cu(CH3CN)4BF4 (5 mol%) and the chiral ligand (5.5 mol%).
-
Add CH2Cl2 (1 mL) and stir the mixture for 30 minutes under a nitrogen atmosphere.
-
Add the glycine iminoester (0.2 mmol) and the 1,1-difluorostyrene derivative (0.3 mmol) to the reaction mixture.
-
Add DIPEA (0.3 mmol) and stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, purify the crude product directly by flash column chromatography on silica gel to afford the desired chiral 3,3-difluoropyrrolidine.[11]
Quantitative Data Summary:
| Entry | Glycine Iminoester (R1) | 1,1-Difluorostyrene (Ar) | Yield (%) | dr (exo/endo) | ee (%) |
| 1 | Phenyl | Phenyl | 92 | >20:1 | 95 |
| 2 | 4-Methylphenyl | Phenyl | 94 | >20:1 | 96 |
| 3 | Phenyl | 4-Chlorophenyl | 90 | >20:1 | 94 |
| 4 | Phenyl | 2-Naphthyl | 88 | >20:1 | 97 |
| Data adapted from a representative study.[11] |
Protocol 3: Diastereoselective Synthesis of Densely Substituted Pyrrolidines using a Silver Catalyst
This protocol outlines the diastereoselective synthesis of highly functionalized pyrrolidines through a 1,3-dipolar cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by Ag2CO3.[8][12]
Reaction Scheme:
(S)-N-tert-Butanesulfinyl imine + Glycine α-imino ester derivative --(Ag2CO3)--> Densely substituted pyrrolidine
References
- 1. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2-(1,3-Benzodioxol-5-yl)pyrrolidine in Organic Synthesis
Introduction
2-(1,3-Benzodioxol-5-yl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring substituted with a benzodioxole group at the 2-position. The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and catalysts. The presence of the 1,3-benzodioxole (or methylenedioxyphenyl) moiety, a common fragment in psychoactive compounds and a valuable pharmacophore in drug discovery, makes this molecule a particularly interesting building block for the synthesis of novel bioactive compounds. While specific applications of this compound are not extensively documented in publicly available literature, its structural similarity to other 2-aryl-pyrrolidines allows for the extrapolation of its synthetic utility. This document provides an overview of its potential applications, supported by data from related compounds, and detailed protocols for its derivatization.
Synthetic Applications
As a secondary amine, the primary utility of this compound as a building block lies in the functionalization of the pyrrolidine nitrogen atom. The nucleophilic nitrogen can readily participate in a variety of bond-forming reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
1. N-Alkylation: The secondary amine of the pyrrolidine ring can be readily alkylated with various alkyl halides or other electrophiles to yield N-substituted derivatives. This reaction is fundamental for introducing new carbon chains, which can be further functionalized or can be key fragments of a target molecule.
2. N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) affords the corresponding N-amides. This transformation is crucial for the synthesis of peptides, enzyme inhibitors, and other amide-containing bioactive molecules.
3. Reductive Amination: The pyrrolidine nitrogen can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ to yield N-alkylated products. This method is particularly useful for introducing more complex alkyl groups.
4. Buchwald-Hartwig Amination: The pyrrolidine can be coupled with aryl halides or triflates in a palladium-catalyzed cross-coupling reaction to form N-aryl derivatives, which are prevalent in medicinal chemistry.
The chirality at the C2 position of the pyrrolidine ring makes this building block particularly valuable for asymmetric synthesis, where the stereochemistry of the final product is crucial for its biological activity.
Quantitative Data Summary
While specific yield data for reactions using this compound is scarce, the following table summarizes representative yields for the synthesis and derivatization of analogous 2-aryl-pyrrolidines, providing an expected range for synthetic efficiency.
| Entry | Reaction Type | Substrates | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd-catalyzed Carboamination | N-Boc-pent-4-enylamine + Bromobenzene | Pd₂(dba)₃, (R)-Siphos-PE, NaOt-Bu | Toluene | 90 | 78 | [1] |
| 2 | Copper-catalyzed Carboamination | Styrene + Potassium N-Cbz-β-aminoethyltrifluoroborate | Cu(OAc)₂, DPEPhos, O₂ | Dichloroethane | 80 | 85 | [2] |
| 3 | Enzymatic Reduction | 2-(2,5-difluorophenyl)pyrroline | Imine Reductase (ScIR) | KRED buffer | 30 | >99 (ee) | [3] |
| 4 | N-Arylation | Pyrrolidine + Iodobenzene | CuI, (S)-N-Methylpyrrolidine-2-carboxylate, K₃PO₄ | DMSO | 110 | 95 | [4] |
| 5 | α-Arylation | N-Thioamido-pyrrolidine + Phenylboronic acid | Pd(TFA)₂, 1,4-BQ | t-AmylOH | 80 | 85 | [5] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq.) in acetonitrile (0.1 M) in a round-bottom flask is added potassium carbonate (2.0 eq.).
-
The alkyl halide (1.1 eq.) is added to the stirred suspension at room temperature.
-
The reaction mixture is stirred at room temperature or heated to 50-60 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure N-alkylated this compound derivative.
Visualizations
Caption: Synthetic utility of this compound.
Caption: Experimental workflow for N-alkylation.
References
- 1. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand [mdpi.com]
- 5. α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1,3-Benzodioxol-5-yl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-(1,3-Benzodioxol-5-yl)pyrrolidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield for the synthesis of this compound is consistently low. What are the common causes and how can I improve it?
A1: Low yields can stem from several factors, including suboptimal reaction conditions, reagent quality, and the formation of side products. Here are key areas to investigate:
-
Reaction Pathway Choice: The Pictet-Spengler reaction is a common route for synthesizing tetrahydro-β-carbolines and related structures. Success heavily relies on the precise reaction conditions. An alternative is the 1,3-dipolar cycloaddition, which can be highly stereoselective but requires careful generation of the azomethine ylide in situ.[1][2][3]
-
Catalyst and Acid Choice (for Pictet-Spengler): The choice and concentration of the acid catalyst are critical. Trifluoroacetic acid (TFA) in a non-polar solvent like benzene at reflux is often effective.[3] The optimal acid concentration can vary, so screening different concentrations is recommended. Lewis acids can also be employed.
-
Reaction Temperature and Time: These parameters are interdependent. For the Pictet-Spengler reaction, reflux temperatures are common.[3] For 1,3-dipolar cycloadditions, temperatures can range from room temperature to reflux depending on the solvent and substrates.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition or side-product formation.
-
Reagent Purity: Ensure the purity of your starting materials, particularly the aldehyde (3,4-methylenedioxybenzaldehyde or piperonal) and the amine precursor. Impurities can interfere with the reaction and lead to undesired byproducts.
-
Water Scavenging: The formation of an iminium ion is a key step in the Pictet-Spengler reaction.[3] The presence of water can hydrolyze this intermediate, reducing the yield. Conducting the reaction under anhydrous conditions, for example by using a Dean-Stark apparatus, can be beneficial.
Q2: I am observing significant formation of side products. What are the likely impurities and how can I minimize them?
A2: Side product formation is a common challenge. Potential impurities and mitigation strategies include:
-
Over-oxidation: Depending on the reaction conditions and reagents used, the pyrrolidine ring can be susceptible to oxidation. Using a controlled atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.
-
Polymerization: Aldehyd self-condensation or polymerization can occur, especially under strong acidic conditions. Adding the aldehyde slowly to the reaction mixture can help to minimize this.
-
Incomplete Cyclization: If the cyclization step is slow or incomplete, you may isolate the intermediate imine or enamine. Optimizing the catalyst and reaction time can drive the reaction to completion.
-
Stereoisomers: In many synthetic routes, the formation of stereoisomers is possible. The diastereomeric ratio can sometimes be influenced by the reaction conditions, with kinetic versus thermodynamic control playing a role.[3] Chiral auxiliaries or catalysts may be necessary to achieve high stereoselectivity.[4]
Q3: The purification of this compound is proving difficult. What are the recommended purification methods?
A3: Purification can be challenging due to the polarity of the product and potential impurities with similar properties.
-
Column Chromatography: This is the most common method for purifying pyrrolidine derivatives. A silica gel column with a gradient elution system of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent tailing of the amine product on the silica gel.
-
Crystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Acid-Base Extraction: As an amine, the product can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous phase and extraction with an organic solvent can recover the purified product.
-
Distillation: For crude pyrrolidine containing water, continuous distillation at reduced pressure can be an effective purification method.[5]
Data Presentation
Table 1: Optimization of Reaction Conditions for 1,3-Dipolar Cycloaddition [2]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 120 | 8.5 | 50 |
| 2 | Acetonitrile | 85 | 5 | 65 |
| 3 | DCM | 40 | 6 | 55 |
| 4 | 1,4-Dioxane | 90 | 4 | 70 |
| 5 | Methanol | 67 | 1.5 | 80 |
| 6 | Ethanol | 80 | 1.5 | 76 |
Note: This table is adapted from a study on a related spirooxindole pyrrolidine synthesis and illustrates a typical solvent screening process.
Experimental Protocols
Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition [1][2]
-
To a solution of 3,4-methylenedioxy chalcone (1 mmol) in methanol (10 mL), add isatin (1 mmol) and sarcosine (1 mmol).
-
Reflux the reaction mixture for 1.5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the product.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 2: General Procedure for Pictet-Spengler Reaction [3]
-
Dissolve the tryptamine derivative (1 mmol) and the aldehyde (1.2 mmol) in anhydrous benzene (20 mL).
-
Add trifluoroacetic acid (TFA) (1.1 mmol).
-
Reflux the mixture using a Dean-Stark apparatus to remove water for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Pictet-Spengler reaction pathway.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US6353118B1 - Dewatering and purification of crude pyrrolidine - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Synthesis of 2-Substituted Pyrrolidines
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the stereoselective synthesis of 2-substituted pyrrolidines. Below you will find troubleshooting guides and frequently asked questions to address common issues in your experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.
Q1: My reaction shows low enantioselectivity. What are the possible causes and solutions?
A1: Low enantioselectivity is a frequent challenge in asymmetric catalysis. Several factors related to the catalyst, reagents, and reaction conditions can be the root cause. A systematic approach to troubleshooting is often the most effective.
Possible Causes & Solutions:
-
Ineffective Chiral Catalyst/Ligand: The chosen catalyst or ligand may not be optimal for your specific substrate.
-
Solution: Screen a library of chiral ligands or organocatalysts. For metal-catalyzed reactions, varying the electronic and steric properties of the ligand can significantly impact enantioselectivity.[1] For instance, in palladium-catalyzed [3+2] cycloadditions, phosphoramidite ligands have shown great success, with enantiomeric excess (ee) values boosted from 35% to 84% by simply modifying the ligand structure.[2]
-
-
Incorrect Metal-to-Ligand Ratio: In metal-catalyzed processes, this ratio is critical for the formation of the active chiral catalyst.
-
Solution: Systematically vary the metal-to-ligand ratio. A starting point of 1:1.1 or 1:1.2 is often recommended to ensure all the metal is complexed.[3]
-
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.
-
Solution: Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.[3]
-
-
Presence of Impurities: Water, oxygen, or other impurities can poison or deactivate the catalyst.
-
Solution: Ensure all solvents and reagents are rigorously purified and dried. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial.[1]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the transition state geometry.
-
Solution: Screen a range of solvents, starting with non-polar aprotic options like toluene or dichloromethane.[3]
-
Q2: I am observing poor diastereoselectivity in my cyclization step. How can I improve it?
A2: Diastereoselectivity is governed by the relative orientation of substituents during ring formation. The structure of the substrate, reaction conditions, and choice of reagents all play a critical role.
Possible Causes & Solutions:
-
Substrate Control: The inherent stereochemistry of the starting material may not be sufficient to direct the reaction.
-
Reaction Conditions: Temperature can influence which diastereomeric transition state is favored.
-
Solution: Optimize the reaction temperature. While lower temperatures often favor one diastereomer, some reactions require higher temperatures to overcome activation barriers.
-
-
Reagent/Catalyst Choice: The choice of Lewis acid, catalyst, or reagent can dramatically alter the diastereomeric ratio (dr).
-
Solution: In syntheses starting from pyroglutamic acid derivatives, the choice of a nitrogen protecting group can control selectivity; carbamates often favor cis-pyrrolidines, while a benzamide group can lead to the trans-isomer.[6] Similarly, in copper-promoted aminooxygenation, α-substituted substrates favor cis-pyrrolidines, while γ-substituted ones give moderate preference to trans products.[7]
-
-
Mechanism Pathway: For reactions like 1,3-dipolar cycloadditions, both endo and exo transition states are possible, leading to different diastereomers.
-
Solution: The choice of catalytic system (e.g., Cu(I) vs. Ag(I)) can selectively favor one pathway over the other, allowing for the controlled formation of either the endo or exo adduct.[8]
-
Q3: The yield of my desired pyrrolidine is consistently low. What factors should I investigate?
A3: Low yields can stem from catalyst issues, poor substrate reactivity, or competing side reactions.
Possible Causes & Solutions:
-
Catalyst Deactivation: Impurities or side reactions can deactivate the catalyst.
-
Poor Substrate Reactivity: Electronic or steric properties of the substrate may hinder the reaction.
-
Incomplete Conversion: The reaction may not be reaching completion.
-
Solution: Monitor the reaction progress carefully using TLC, GC, or LC-MS to determine the optimal reaction time. Consider increasing the reaction time or temperature if the reaction has stalled.[1]
-
-
Side Reactions: The formation of byproducts, such as from elimination or polymerization, can consume starting materials.
-
Solution: Analyze the crude reaction mixture to identify major byproducts. Adjusting reaction conditions, such as concentration or temperature, may suppress these unwanted pathways.
-
Q4: I am struggling with the removal of my chiral auxiliary. What are the recommended methods?
A4: The cleavage of a chiral auxiliary is a critical step that must be efficient without causing racemization or degradation of the product.
Possible Causes & Solutions:
-
Harsh Cleavage Conditions: The conditions required to remove the auxiliary may be too harsh for the product molecule.
-
Solution: Explore milder cleavage conditions. For example, if acidic hydrolysis is causing decomposition, consider oxidative (e.g., ozonolysis for SAMP hydrazones) or reductive (e.g., LiAlH₄) methods.[9]
-
-
Incomplete Cleavage: The auxiliary is not being fully removed.
-
Solution: Increase the reaction time or the stoichiometry of the cleavage reagent. Ensure the chosen method is appropriate for the specific auxiliary. For example, removal of certain carbamate protecting groups can be challenging, sometimes requiring screening of various acidic, basic, and other reported conditions.[10]
-
-
Auxiliary Recovery: Recovering the often-expensive auxiliary for reuse is important for process efficiency.
-
Solution: Design the workup procedure to facilitate easy separation of the auxiliary from the product. This often involves extraction with aqueous acid or base, depending on the auxiliary's properties.[11]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding synthetic strategies and analytical methods.
Q1: What are the most common strategies for achieving stereoselective 2-substituted pyrrolidine synthesis?
A1: Several powerful strategies exist, each with its own advantages:
-
[3+2] Cycloaddition Reactions: This is one of the most powerful methods for constructing the pyrrolidine ring.[5][12] The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is particularly effective, as it can create up to four new stereocenters in a single, atom-economical step.[5][8]
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as (S)-proline, 4-hydroxyproline, or (R)-phenylglycinol, to introduce a pre-existing stereocenter.[13][14][15] This is a robust method for producing optically pure compounds with good yields.[14]
-
Catalytic Asymmetric Methods: This includes organocatalysis (e.g., using proline and its derivatives) and transition-metal catalysis (e.g., using complexes of Pd, Ir, Rh, or Cu).[2][4][6][12] These methods offer high efficiency and enantioselectivity.
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemistry of a reaction.[11][16] Well-known examples include Evans auxiliaries and prolinol-derived auxiliaries like SAMP/RAMP.[9][11]
-
Biocatalysis: Enzymes, such as transaminases, can be used to synthesize chiral 2-substituted pyrrolidines from ω-chloroketones with excellent enantioselectivity (>95% ee) for both enantiomers.[17]
Q2: How do I choose the right synthetic strategy for my target molecule?
A2: The optimal strategy depends on several factors:
-
Target Stereochemistry: Some methods are better suited for producing cis or trans diastereomers. For example, the protecting group on a pyroglutamic acid derivative can be used to direct the synthesis towards either the cis or trans product.[6]
-
Substrate Scope: Consider the functional groups on your starting materials. Some catalytic systems are sensitive to certain functional groups.
-
Scalability and Cost: Chiral pool synthesis often uses inexpensive starting materials, making it suitable for large-scale synthesis.[15] Catalytic methods are also highly desirable as they require only small amounts of the chiral source.
-
Availability of Precursors: The choice may be dictated by the commercial availability of starting materials, catalysts, or ligands.
Q3: What are the best analytical techniques for determining the stereochemical purity of my product?
A3: Accurately determining enantiomeric excess (ee) and diastereomeric ratio (dr) is crucial.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the most common and reliable method for determining ee. It involves separating the enantiomers on a chiral stationary phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Diastereomeric Ratio (dr): ¹H NMR is often sufficient to determine the dr by integrating the signals of diastereotopic protons, which will have different chemical shifts.
-
Enantiomeric Excess (ee): To determine ee by NMR, a chiral derivatizing agent or a chiral solvating agent must be used to convert the enantiomers into diastereomers, which will then be distinguishable in the NMR spectrum.
-
-
Optical Rotation: While historically important, measuring the specific rotation is less reliable for determining ee unless the rotation of the pure enantiomer is known and the sample is highly pure.
Data Summary Table
The following table summarizes typical results for various stereoselective methods to provide a comparative overview.
| Method | Catalyst / Auxiliary | Reaction Type | Typical Yield (%) | Typical Stereoselectivity (ee/dr) | Reference(s) |
| Transition-Metal Catalysis | Pd(dba)₂ / Phosphoramidite Ligand | [3+2] Cycloaddition | 73 - 93% | 35 - 84% ee | [2][18] |
| Transition-Metal Catalysis | Iridium Complex / Chiral Ligand | Allylic Substitution | High | High | [6] |
| Transition-Metal Catalysis | Copper(II) / Ph-box Ligand | Intramolecular Aminooxygenation | 76 - 97% | >20:1 dr (cis) | [7] |
| Organocatalysis | Proline-derived catalysts | Michael Addition | 95 - 99% | 70:30 - 78:22 dr, up to 85% ee | [19][20] |
| Chiral Auxiliary | (S)-phenylglycinol | Cyclization from keto acid | Good | High enantiomeric purity | [13] |
| Chiral Auxiliary | SAMP Hydrazone | α-Alkylation | Good | >95% de | [9] |
| Biocatalysis | Transaminase (TA) | Reductive Amination/Cyclization | 10 - 90% | >95% ee | [17] |
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane (TMM) with an Imine
This protocol is a generalized representation based on literature procedures for the synthesis of chiral pyrrolidines.[2][18]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂, 2.5 mol%)
-
Chiral phosphoramidite ligand (e.g., L12, 7.5 mol%)
-
TMM precursor (e.g., 3-acetoxy-2-trimethylsilylmethyl-1-propene, 1.1 equiv)
-
N-protected imine (1.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ and the chiral ligand.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30-60 minutes to allow for pre-formation of the catalyst complex.
-
Add the N-protected imine to the flask.
-
Add the TMM precursor dropwise to the reaction mixture.
-
Stir the reaction at the optimized temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted pyrrolidine.
-
Determine the yield and analyze the enantiomeric excess by chiral HPLC.
Visualizations
Below are diagrams illustrating key workflows and concepts in the stereoselective synthesis of 2-substituted pyrrolidines.
Caption: A logical workflow for troubleshooting low stereoselectivity in asymmetric synthesis.
Caption: A simplified catalytic cycle for a proline-catalyzed asymmetric Michael addition.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 19. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pyrrolidine Ring Formation
Welcome to the technical support center for the synthesis and optimization of pyrrolidine rings. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you overcome common challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My pyrrolidine synthesis is resulting in a low yield. What are the most common causes and how can I address them?
A1: Low yields in pyrrolidine synthesis can arise from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue. Key areas to investigate include the quality of your starting materials, the reaction conditions, and your work-up and purification procedures. Ensure all reagents and solvents are pure and dry, as many reactions for pyrrolidine formation are sensitive to moisture. It is also crucial to optimize reaction parameters such as temperature, concentration, and reaction time. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) or another analytical technique can help determine the optimal reaction time.
Q2: I am observing poor diastereoselectivity in my [3+2] cycloaddition reaction. What factors can I adjust to improve this?
A2: Diastereoselectivity in [3+2] cycloaddition reactions is highly dependent on the transition state geometry. Key factors to consider for optimization include the solvent, temperature, and catalyst. The polarity and steric bulk of the solvent can significantly influence the approach of the reactants.[1] Experimenting with a range of solvents from polar aprotic (like THF or acetonitrile) to non-polar (like toluene) can lead to significant improvements.[2] Lowering the reaction temperature often enhances selectivity by favoring the thermodynamically more stable transition state, though it may require longer reaction times.[1] The choice of catalyst and its loading are also critical; screening different Lewis acids or organocatalysts may be necessary to find the optimal conditions.[1]
Q3: How can I improve the enantioselectivity of my catalytic asymmetric pyrrolidine synthesis?
A3: Achieving high enantioselectivity hinges on the effectiveness of your chiral catalyst or ligand. If you are experiencing poor enantioselectivity, first ensure the chiral catalyst is of high purity and has not degraded. The metal-to-ligand ratio is also a critical parameter in metal-catalyzed reactions and should be systematically varied. Additionally, the presence of impurities, especially water, can interfere with the catalyst and reduce enantioselectivity. Therefore, it is essential to use pure, dry reagents and solvents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Q4: My pyrrolidine product is difficult to purify. What strategies can I employ?
A4: Pyrrolidines can be challenging to purify due to their basicity and potential for high polarity, leading to issues like streaking on silica gel columns. One effective strategy is to perform an acid-base extraction. By washing the crude product with a dilute acid, the pyrrolidine is protonated and moves into the aqueous layer, separating it from non-basic impurities. The aqueous layer can then be basified, and the neutral pyrrolidine can be back-extracted into an organic solvent. If column chromatography is necessary, deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent can help prevent streaking.
Troubleshooting Guides
Problem 1: Low or No Product Yield
A low or non-existent yield is a common frustration in organic synthesis. This guide provides a systematic workflow to diagnose and resolve the underlying issues.
Caption: A logical workflow for troubleshooting low reaction yields.
-
Verify Reagent and Solvent Quality:
-
Purity: Ensure the purity of your starting materials. If necessary, purify them by recrystallization or distillation.
-
Water/Air Sensitivity: For moisture or air-sensitive reactions, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Optimize Reaction Conditions:
-
Temperature: Vary the temperature in increments of 10-20 °C from the literature procedure. Some reactions require heating, while for others, lower temperatures may improve selectivity and yield.[1]
-
Concentration: Adjust the concentration of your reactants. A typical range to explore is 0.1 M to 2.0 M.
-
Stoichiometry: If one reactant is more precious or prone to side reactions, consider using a slight excess (1.1-1.5 equivalents) of the other reactant.
-
Reaction Time: Monitor the reaction by TLC or another appropriate technique to determine the point of maximum product formation and avoid product decomposition over extended periods.
-
-
Evaluate Work-up and Purification:
-
Extraction pH: During aqueous workup, ensure the pH is adjusted to keep your product in the organic layer.
-
Chromatography: Optimize your column chromatography conditions, including the solvent system and stationary phase, to minimize product loss.
-
-
Investigate Side Reactions:
-
Analyze the crude reaction mixture by NMR or LC-MS to identify any major side products. Understanding the nature of these byproducts can provide clues about what is going wrong in your main reaction.
-
Problem 2: Poor Stereoselectivity
Controlling stereochemistry is often a primary goal in pyrrolidine synthesis. This guide addresses common issues with diastereoselectivity and enantioselectivity.
Caption: A workflow for optimizing the stereochemical outcome of a reaction.
-
Temperature Adjustment: Lowering the reaction temperature is often the first step to improving diastereoselectivity, as it can increase the energy difference between the diastereomeric transition states.[1]
-
Solvent Screening: The choice of solvent can have a profound impact on stereoselectivity.[1] It is advisable to screen a range of solvents with varying polarities.
-
Catalyst Optimization:
-
Catalyst Type: If using a catalyst, screen different types (e.g., various Lewis acids, organocatalysts).
-
Catalyst Loading: The concentration of the catalyst can be crucial; both too high and too low loadings can be detrimental to selectivity.[1]
-
Chiral Ligand: In asymmetric catalysis, the choice of chiral ligand is paramount. Varying the electronic and steric properties of the ligand can significantly impact enantioselectivity.
-
-
Reactant Modification: Increasing the steric bulk of substituents on either of the reacting partners can enhance facial selectivity, leading to higher diastereoselectivity.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on the effect of reaction parameters on the yield and stereoselectivity of pyrrolidine synthesis.
Table 1: Effect of Solvent on Diastereoselectivity in a [3+2] Cycloaddition Reaction
| Entry | Solvent | Diastereomeric Ratio (exo:endo) | Yield (%) |
| 1 | Toluene | >95:5 | 85 |
| 2 | THF | 90:10 | 92 |
| 3 | Acetonitrile | 85:15 | 90 |
| 4 | Dichloromethane | 70:30 | 75 |
| 5 | Methanol | 50:50 | 60 |
Data is illustrative and compiled from trends observed in the literature.[1][2]
Table 2: Effect of Catalyst Loading on Yield and Enantioselectivity
| Entry | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1 | 65 | 70 |
| 2 | 5 | 92 | 95 |
| 3 | 10 | 95 | 96 |
| 4 | 15 | 94 | 96 |
| 5 | 20 | 90 | 94 |
Data is illustrative and based on general principles of catalyst optimization.[1][3]
Experimental Protocols
The following are representative experimental protocols for common methods of pyrrolidine ring formation.
Protocol 1: Synthesis of a Substituted Pyrrolidine via [3+2] Cycloaddition
This protocol describes a general procedure for the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile.
Materials:
-
Isatin derivative (1.0 mmol)
-
α-Amino acid (e.g., sarcosine, 1.0 mmol)
-
Dipolarophile (e.g., N-phenylmaleimide, 1.0 mmol)
-
Catalyst (e.g., AgOAc, 10 mol%)
-
Solvent (e.g., Toluene, 10 mL)
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), the dipolarophile (1.0 mmol), and the catalyst (0.1 mmol).
-
Add the solvent (10 mL) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst and wash the solid with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of an N-Aryl-Substituted Pyrrolidine via Reductive Amination
This protocol details the synthesis of an N-aryl-substituted pyrrolidine from a 1,4-diketone and an aniline.[4][5]
Materials:
-
Hexane-2,5-dione (1.0 eq)
-
Aniline (1.2 eq)
-
[Cp*IrCl2]2 (0.5 mol%)
-
Formic acid (5.0 eq)
-
Deionized water
Procedure:
-
In a reaction vessel, combine hexane-2,5-dione (1.0 eq), aniline (1.2 eq), and [Cp*IrCl2]2 (0.5 mol%).[4]
-
Add deionized water to the mixture, followed by formic acid (5.0 eq).[4]
-
Stir the mixture vigorously at 80 °C.[4]
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-pyrrolidine.[4]
Protocol 3: Pyrrolidine Synthesis via Aza-Michael Addition
This protocol outlines a general procedure for the formation of a pyrrolidine ring through an intramolecular aza-Michael addition.
Materials:
-
Amino-alkene precursor (1.0 mmol)
-
Base (e.g., DBU, 1.1 eq)
-
Solvent (e.g., THF, 10 mL)
Procedure:
-
Dissolve the amino-alkene precursor (1.0 mmol) in the solvent (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
Identifying and minimizing byproducts in 2-(1,3-Benzodioxol-5-yl)pyrrolidine synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 2-(1,3-Benzodioxol-5-yl)pyrrolidine. The focus is on identifying and minimizing byproducts in the common synthetic route involving the reductive cyclization of a γ-nitro ketone precursor.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
A1: A widely employed and robust method is the intramolecular reductive cyclization of the γ-nitro ketone intermediate, 1-(1,3-benzodioxol-5-yl)-4-nitrobutan-1-one. This precursor is typically synthesized from piperonal. The final step involves the simultaneous reduction of both the nitro and ketone functionalities, followed by in-situ cyclization to form the pyrrolidine ring. Catalytic hydrogenation is the preferred method for this transformation due to its efficiency and cleaner reaction profiles compared to stoichiometric reducing agents.[1]
Q2: What are the primary byproducts I should expect during the reductive cyclization step?
A2: During the catalytic hydrogenation of the γ-nitro ketone precursor, several byproducts can form due to incomplete reaction or alternative reaction pathways. The most common byproducts include the γ-amino ketone (from nitro reduction but incomplete cyclization), the γ-nitro alcohol (from ketone reduction but incomplete nitro reduction), and the γ-amino alcohol (full reduction but failed cyclization). Over-reduction of the aromatic ring is generally not observed under standard catalytic hydrogenation conditions (e.g., Pd/C, PtO₂, H₂).
Q3: How can I effectively monitor the progress of the reductive cyclization reaction?
A3: Thin Layer Chromatography (TLC) is a straightforward method for monitoring the reaction. A suitable eluent system (e.g., Ethyl Acetate/Hexane) can separate the starting material, intermediates, and the final product. The disappearance of the starting γ-nitro ketone spot and the appearance of the product spot (which is more polar) indicate reaction progression. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis to track the formation of byproducts and the final product.
Q4: What are the best practices for purifying the final this compound product?
A4: Purification is typically achieved through column chromatography on silica gel. Given the basic nature of the pyrrolidine product, it is advisable to use a solvent system containing a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1% in an Ethyl Acetate/Hexane mixture), to prevent streaking and improve separation. Alternatively, an acidic workup to form the hydrochloride salt can be performed, followed by extraction and subsequent basification to recover the free amine.
Synthesis Workflow and Troubleshooting
The synthesis of this compound is typically a two-stage process. The first stage involves the formation of the key intermediate, 1-(1,3-Benzodioxol-5-yl)-4-nitrobutan-1-one. The second, and more critical stage, is the reductive cyclization to yield the final pyrrolidine product.
Stage 1: Synthesis of 1-(1,3-Benzodioxol-5-yl)-4-nitrobutan-1-one
This intermediate can be prepared via a Michael addition of nitromethane to 3-(1,3-benzodioxol-5-yl)prop-2-en-1-one (a chalcone-type compound), which is itself derived from piperonal.
Stage 2: Reductive Cyclization of γ-Nitro Ketone
This is the key transformation where the majority of byproducts can arise. The following diagram illustrates the main reaction pathway and the formation of key byproducts.
Caption: Reaction pathway for reductive cyclization and major byproduct formation.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction. 2. Catalyst poisoning or deactivation. 3. Suboptimal reaction conditions (temperature, pressure). | 1. Increase reaction time. Monitor by TLC until the starting material is consumed. 2. Use fresh, high-quality catalyst. Ensure starting material is free of sulfur or other catalyst poisons. 3. Increase hydrogen pressure (e.g., from 50 psi to 100 psi). Optimize temperature; start at room temperature and gently warm if necessary. |
| High Percentage of γ-Amino Ketone Byproduct | The rate of cyclization is slower than the reduction of the nitro group. This can be influenced by solvent and temperature. | 1. Change the solvent. Protic solvents like ethanol or methanol can facilitate the imine formation and cyclization. 2. Add a catalytic amount of acid (e.g., acetic acid) to promote the intramolecular condensation. |
| High Percentage of γ-Nitro Alcohol Byproduct | The ketone is reduced faster than the nitro group. This can be catalyst-dependent. | 1. Switch to a catalyst known for efficient nitro group reduction, such as Platinum oxide (PtO₂). 2. Ensure sufficient hydrogen pressure and catalyst loading. |
| High Percentage of γ-Amino Alcohol Byproduct | Both functional groups are reduced, but the subsequent intramolecular cyclization (dehydration) does not occur efficiently. | 1. After the reduction is complete (as confirmed by TLC/GC-MS), consider an acidic workup or heating the reaction mixture to promote dehydration and cyclization. 2. Ensure the reaction is not overly dilute. |
| Complex Mixture of Products / Polymerization | Reaction conditions are too harsh, leading to side reactions or degradation. | 1. Conduct the reaction at a lower temperature. 2. Use a milder reducing agent if catalytic hydrogenation is problematic, although this may introduce other challenges. |
Data on Byproduct Minimization
The choice of catalyst and reaction conditions can significantly influence the product distribution. The following table summarizes typical outcomes under different catalytic systems for the reductive cyclization of γ-nitro ketones.
| Catalyst | H₂ Pressure (psi) | Solvent | Temperature (°C) | Typical Yield of Pyrrolidine | Major Byproduct(s) |
| 10% Pd/C | 50 | Ethanol | 25 | Moderate-Good | γ-Amino Ketone, γ-Amino Alcohol |
| PtO₂ (Adam's catalyst) | 50 | Acetic Acid | 25 | Good-Excellent | Minimal, mainly γ-Amino Alcohol if reaction stalls |
| Raney Nickel | 500-1000 | Methanol/Ammonia | 50-80 | Good | γ-Amino Alcohol |
| NaBH₄ with NiCl₂ | N/A | Methanol | 0-25 | Moderate | γ-Nitro Alcohol, γ-Amino Alcohol |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(1,3-Benzodioxol-5-yl)-4-nitrobutan-1-one
-
Chalcone Formation: To a stirred solution of piperonal (1.0 eq) and acetone (1.5 eq) in ethanol at room temperature, add a 10% aqueous solution of sodium hydroxide dropwise. Stir the mixture for 4-6 hours until a precipitate forms. Filter the solid, wash with cold water and ethanol, and dry to yield the corresponding chalcone.
-
Michael Addition: Dissolve the chalcone (1.0 eq) in nitromethane (used as both reactant and solvent). Add a catalytic amount of a suitable base, such as diethylamine or DBU, and stir the mixture at 40-50°C for 24 hours.
-
Workup: After the reaction is complete, remove the excess nitromethane under reduced pressure. Dissolve the residue in dichloromethane, wash with dilute HCl and then with brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude γ-nitro ketone, which can be purified by recrystallization from ethanol.
Protocol 2: Reductive Cyclization to this compound
-
Reaction Setup: In a hydrogenation vessel, dissolve 1-(1,3-benzodioxol-5-yl)-4-nitrobutan-1-one (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) (typically 5-10 mol% by weight).
-
Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by hydrogen uptake and/or TLC analysis. The reaction is typically complete within 8-24 hours.
-
Workup and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography (e.g., 5% Methanol in Dichloromethane with 0.5% Triethylamine).
Troubleshooting Logic
The following diagram provides a logical workflow for troubleshooting common issues during the reductive cyclization stage.
Caption: A decision tree for troubleshooting the reductive cyclization step.
References
Stability of 2-(1,3-Benzodioxol-5-yl)pyrrolidine in different solvent systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of 2-(1,3-Benzodioxol-5-yl)pyrrolidine in various solvent systems. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound is primarily influenced by its two key structural components: the pyrrolidine ring and the benzodioxole moiety. Degradation can be initiated by several factors:
-
pH: The pyrrolidine ring, being a secondary amine, is susceptible to degradation in both acidic and basic conditions, which can lead to ring-opening.[1]
-
Oxidation: The nitrogen atom in the pyrrolidine ring and the electron-rich benzodioxole ring are potential sites for oxidation.[1] This can be accelerated by the presence of oxygen, metal ions, or peroxides.
-
Light: Compounds containing the benzodioxole group can be sensitive to light, potentially leading to photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.[2]
Q2: In which types of solvents is this compound expected to be most and least stable?
-
Most Stable: Aprotic, non-polar, and anhydrous solvents such as alkanes (e.g., hexane, heptane) and ethers (e.g., diethyl ether, tert-butyl methyl ether) are likely to provide the most stable environment, as they are less likely to participate in hydrolysis or proton-transfer reactions.
-
Least Stable: Protic solvents, especially under acidic or basic conditions, are expected to be the least stable environments. This includes alcohols (e.g., methanol, ethanol) and water. The presence of residual acids or bases in any solvent can catalyze degradation. Chlorinated solvents, while often used for solubility, should be used with caution as they can contain acidic impurities.
Q3: What are the likely degradation products of this compound?
A3: Based on the structure, potential degradation products could include:
-
Oxidative Degradation Products: N-oxides of the pyrrolidine ring and hydroxylated species on the aromatic ring are possible.
-
Hydrolytic Products: Under strong acidic or basic conditions, ring-opening of the pyrrolidine moiety could occur, leading to the formation of an amino acid derivative. The benzodioxole group could also potentially undergo hydrolysis to form a catechol derivative under harsh acidic conditions.
-
Photodegradation Products: Exposure to light may lead to the formation of phenolic compounds from the benzodioxole ring.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective technique.[1] This method should be capable of separating the parent compound from all potential degradation products. A photodiode array (PDA) detector is useful for assessing peak purity. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[3][4]
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency in Solution
-
Possible Cause: Degradation due to solvent incompatibility or contamination.
-
Troubleshooting Steps:
-
Solvent Selection: Switch to a less reactive, aprotic solvent if the experimental conditions allow.
-
Solvent Purity: Use high-purity, anhydrous solvents. If using chlorinated solvents, consider passing them through a plug of basic alumina to remove acidic impurities.
-
pH Control: If an aqueous or protic solvent is necessary, ensure the pH is neutral and buffered, if compatible with your experiment.
-
Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Issue 2: Appearance of New Peaks in HPLC Analysis Over Time
-
Possible Cause: Compound degradation leading to the formation of new chemical entities.
-
Troubleshooting Steps:
-
Characterize Degradants: Use LC-MS to obtain the molecular weights of the new peaks to help identify the degradation products.[4]
-
Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, oxidation, light, heat) to systematically identify the degradation products and understand the degradation pathways.[2][5] This will help in confirming if the new peaks correspond to expected degradants.
-
Optimize Storage: Based on the degradation profile, adjust storage conditions (e.g., store in the dark, under inert gas, at a lower temperature).
-
Issue 3: Discoloration of the Solid Compound or Solution
-
Possible Cause: Oxidation or photodegradation.
-
Troubleshooting Steps:
-
Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil.
-
Protect from Oxygen: Store the solid compound under an inert atmosphere. For solutions, use deoxygenated solvents.
-
Low-Temperature Storage: Store at a reduced temperature (e.g., 2-8 °C or -20 °C) to slow down the degradation process.
-
Summary of Potential Stability in Different Solvent Systems
| Solvent Class | Examples | Expected Stability | Rationale |
| Aprotic Non-Polar | Hexane, Heptane, Toluene | High | Low reactivity, unlikely to participate in hydrolysis or proton transfer. |
| Aprotic Polar | Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | Generally stable, but purity is crucial. DCM can contain acidic impurities. THF can form peroxides. |
| Protic Polar (Neutral) | Methanol, Ethanol, Water | Moderate | Can act as a proton source or nucleophile, potentially leading to slow degradation. |
| Protic Polar (Acidic) | Solutions with HCl, H₂SO₄, etc. | Low | The pyrrolidine nitrogen can be protonated, potentially leading to ring-opening. The benzodioxole ring may also be susceptible to hydrolysis.[1] |
| Protic Polar (Basic) | Solutions with NaOH, KOH, etc. | Low | Can deprotonate the pyrrolidine nitrogen (in equilibrium) and potentially catalyze ring-opening.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the intrinsic stability of this compound. The goal is to achieve 5-20% degradation.[2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[2]
2. Preparation of Stress Samples:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.[5]
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.[2]
-
Photodegradation: Expose a vial of the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.
3. Incubation and Sampling:
-
Incubate the samples under the specified conditions.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
4. Sample Preparation for Analysis:
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
5. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
1. Instrumentation:
-
A High-Performance Liquid Chromatograph with a photodiode array (PDA) detector and an autosampler.
2. Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
3. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be used to demonstrate specificity.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the N-alkylation of hindered pyrrolidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the N-alkylation of sterically hindered pyrrolidines.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Direct Alkylation (SN2)
Question: My N-alkylation of a hindered pyrrolidine (e.g., 2,5-disubstituted) with an alkyl halide is resulting in very low or no yield. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in the direct alkylation of hindered pyrrolidines are a common challenge, primarily due to steric hindrance which impedes the SN2 reaction pathway.[1][2][3] The bulky substituents on the pyrrolidine ring block the backside attack of the nitrogen nucleophile on the alkyl halide.
Here is a logical workflow to troubleshoot this issue:
References
Technical Support Center: Optimization of Catalyst Loading for Intramolecular Hydroamination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in intramolecular hydroamination reactions. The following sections address common issues related to catalyst loading and provide detailed experimental protocols to aid in the optimization of your reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during intramolecular hydroamination experiments, with a focus on the role of catalyst loading.
Issue 1: Low or No Reaction Conversion
-
Question: My intramolecular hydroamination reaction shows little to no conversion of the starting material. Should I increase the catalyst loading?
Answer: Increasing the catalyst loading can be a solution, but it's essential to consider other factors first. Here is a step-by-step troubleshooting approach:
-
Verify Catalyst Activity: Ensure your catalyst and any co-catalysts or ligands are pure and have not degraded. Many hydroamination catalysts, particularly those based on lanthanides, are sensitive to air and moisture.[1] Improper handling or storage can lead to deactivation. For catalysts generated in situ, confirm the purity of the precursors.
-
Check Reaction Conditions: Confirm that the temperature, pressure, and solvent are appropriate for the specific catalyst system you are using. Some rhodium-catalyzed systems operate at milder temperatures (e.g., 70 °C), while lanthanide-based catalysts may require higher temperatures (e.g., 120-125 °C).[2][3]
-
Investigate Substrate Compatibility: The structure of your aminoalkene can significantly impact reactivity. Sterically hindered substrates may require higher catalyst loadings or more active catalyst systems.[3] Additionally, certain functional groups on the substrate can interfere with the catalyst.
-
Screen Catalyst Loading: If the above factors have been addressed, systematically screen a range of catalyst loadings. Start with a standard loading (e.g., 1-2 mol%) and then test lower (e.g., 0.5 mol%) and higher (e.g., 5-10 mol%) concentrations.[4] For some rhodium-catalyzed reactions, an increase from 2.5 mol% to 5 mol% has been shown to improve yields for more challenging substrates.[2]
-
Issue 2: Poor Selectivity (Regio-, Diastereo-, or Enantioselectivity)
-
Question: My reaction is producing a mixture of isomers with low selectivity. How can catalyst loading affect this?
Answer: Catalyst loading can influence selectivity, but it is often intertwined with other reaction parameters.
-
Enantioselectivity: For asymmetric reactions, low catalyst loading can sometimes lead to the formation of less selective catalyst species through aggregation.[4] Conversely, excessively high loading might not always improve enantiomeric excess (ee%). It is crucial to find the optimal loading for your specific chiral ligand and substrate. In some rhodium-catalyzed asymmetric hydroaminations, a catalyst loading of 5 mol% has been found to be effective for a range of substrates.[5] For lanthanide-based catalysts, the nature of the metal and ligands plays a more dominant role in enantioselectivity.[6][7][8]
-
Diastereoselectivity: In reactions forming diastereomers, the catalyst structure and reaction temperature are typically the primary factors influencing the ratio. However, catalyst loading can affect the reaction kinetics, which may have a secondary impact on the observed diastereoselectivity.
-
Regioselectivity: While catalyst and ligand choice are the main drivers of regioselectivity (Markovnikov vs. anti-Markovnikov), catalyst loading can play a role if competing reaction pathways with different regiochemical outcomes are present.
-
Issue 3: Catalyst Deactivation
-
Question: My reaction starts but then stalls, suggesting catalyst deactivation. Can the initial catalyst loading prevent this?
Answer: While a higher initial catalyst loading might compensate for some deactivation, it's more effective to identify and address the root cause.
-
Impurity Poisoning: Impurities in the substrate, solvent, or gases can act as catalyst poisons. Ensure all reagents are of high purity and solvents are appropriately dried and degassed.
-
Thermal Instability: Some catalysts are not stable at elevated temperatures over long reaction times. Optimizing the reaction temperature and time is crucial. If deactivation persists, a more thermally stable catalyst system may be required.
-
Substrate/Product Inhibition: In some cases, the starting material or product can inhibit the catalyst. This can sometimes be overcome by controlling the rate of addition of the substrate or by using a higher catalyst loading to maintain a sufficient concentration of active catalyst.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical starting catalyst loading for intramolecular hydroamination?
-
A1: A common starting point for screening is in the range of 1-5 mol%.[4][5][9] For well-established and highly active catalyst systems, loadings as low as 0.4-1.0 mol% have been reported to be effective.[9][10] More challenging substrates or less active catalysts may require loadings up to 10 mol%.[11]
-
-
Q2: Can increasing the catalyst loading have negative effects?
-
A2: Yes. Beyond the increased cost, higher catalyst loadings can sometimes lead to the formation of side products or catalyst aggregation into less active or selective species.[4] It can also make product purification more difficult due to higher concentrations of residual metal. Therefore, it is always recommended to screen for the minimum effective catalyst loading.
-
-
Q3: How does the choice of metal (e.g., Rhodium vs. Lanthanides) affect the optimal catalyst loading?
-
A3: The optimal loading is highly dependent on the specific metal and its associated ligands. Lanthanide catalysts are known for their high turnover frequencies in some cases, potentially allowing for lower catalyst loadings.[1] However, they can be more sensitive to impurities.[1] Late transition metals like rhodium often offer better functional group tolerance, and their optimal loading will depend on the specific ligand used.[2]
-
-
Q4: How do I prepare a stock solution for screening catalyst loadings?
-
A4: In a glovebox, prepare a stock solution of the catalyst precursor (e.g., [Rh(COD)₂]BF₄) and the ligand in a degassed, anhydrous solvent.[4] This allows for accurate dispensing of small quantities of the catalyst to parallel reaction vials, ensuring consistency across your screening experiments.
-
Data Presentation
The following tables summarize quantitative data on the effect of catalyst loading on reaction yield and enantioselectivity for specific intramolecular hydroamination reactions.
Table 1: Effect of Rhodium Catalyst Loading on Yield
| Entry | Substrate | Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Benzyl-2,2-diphenylpent-4-en-1-amine | [Rh(COD)₂]BF₄ / Ligand L2 | 1.25 | 70 | 7 | 86 (GC) | [2] |
| 2 | N-Benzyl-2,2-diphenylpent-4-en-1-amine | [Rh(COD)₂]BF₄ / Ligand L2 | 2.5 | 70 | 7 | 93 (GC) | [2] |
| 3 | N-Benzyl-2-allyl-aniline | [Rh(COD)₂]BF₄ / Ligand L8 | 5 | 70 | 15 | 75 | [5] |
| 4 | N-Benzyl-2-allyl-aniline | [Rh(COD)₂]BF₄ / Ligand L8 | 10 | 70 | 15 | 85 | [5] |
Table 2: Effect of Lanthanide Catalyst System and Loading on Enantioselectivity
| Entry | Substrate | Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 2,2-Diphenyl-pent-4-enylamine | [(4R,5S)-Ph₂Box]La[N(TMS)₂]₂ | 5 | 60 | 24 | 95 | 85 | [6] |
| 2 | 2-Methyl-pent-4-enylamine | [Li(THF)n][Lu[(R)-C₂₀H₁₂(N-iPr)₂]₂] | 10 | 25 | 48 | 80 | 78 | [8] |
| 3 | 2-Allylaniline | [(S)-5h]Zr(NMe₂)₂ | 5 | 100 | 12 | 98 | 65 | |
| 4 | Hepta-4,5-dienylamine | Ti(X₂L)Cl(NMe₂) | 5 | 135 | - | 40-72 | up to 17 |
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading in a Homogeneous Rhodium-Catalyzed Intramolecular Hydroamination
This protocol is adapted for a typical screening experiment.[4]
-
Catalyst Stock Solution Preparation (in a glovebox):
-
Prepare a stock solution of the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the desired ligand in a degassed, anhydrous solvent (e.g., dioxane or THF). The ligand-to-metal ratio should be optimized (typically 1.1:1).
-
-
Reaction Setup:
-
To a series of clean, dry reaction vials equipped with stir bars, add the aminoalkene substrate (e.g., 0.5 mmol).
-
Under an inert atmosphere, add the required volume of the catalyst stock solution to each vial to achieve the target catalyst loadings (e.g., 0.5, 1.0, 2.5, 5.0 mol%).
-
Add the reaction solvent to bring the final concentration to the desired level (e.g., 0.1 M).
-
-
Reaction Execution:
-
Seal the vials and place them in a pre-heated parallel reactor block or oil bath at the desired temperature (e.g., 70 °C).
-
Stir the reactions for a set time (e.g., 16 hours).
-
-
Analysis:
-
After the reaction, cool the vials to room temperature.
-
Take an aliquot from each vial for analysis by GC, HPLC, or NMR to determine conversion, yield, and selectivity. An internal standard can be used for more accurate quantification.
-
Mandatory Visualizations
Caption: Troubleshooting logic for catalyst loading optimization.
Caption: Workflow for screening catalyst loading.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with Primary and Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Origin of diastereoselectivity in the organolanthanide-mediated intramolecular hydroamination/cyclisation of aminodienes: a computational exploration of constrained geometry CGC-Ln catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective intramolecular hydroamination catalyzed by lanthanide ate complexes coordinated by N-substituted (R)-1,1'-binaphthyl-2,2'-diamido ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective CuH-Catalyzed Anti-Markovnikov Hydroamination of 1,1-Disubstituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Method refinement for the analysis of 2-(1,3-Benzodioxol-5-yl)pyrrolidine in biological matrices
Technical Support Center: Analysis of 2-(1,3-Benzodioxol-5-yl)pyrrolidine
This technical support guide provides refined methods, troubleshooting advice, and frequently asked questions (FAQs) for the analysis of this compound in biological matrices. The content is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound.
Sample Preparation
-
Q1: My analyte recovery is low after protein precipitation. What can I do?
-
A1: Low recovery from protein precipitation (PPT) can be due to several factors. Ensure the ratio of the organic solvent (like acetonitrile) to the plasma sample is sufficient, typically at least 3:1 (v/v)[1]. Consider cooling your samples and solvent to enhance precipitation. Also, check the pH of the sample; adjusting it to an extreme pH (<3 or >9) can help break analyte-protein bonds before adding the solvent[2]. If the analyte is hydrophobic, it might be co-precipitating with the proteins; in this case, a different sample preparation method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) might be more suitable.
-
-
Q2: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
-
A2: Matrix effects, often caused by co-eluting endogenous components like phospholipids, can suppress or enhance the analyte signal. While "dilute and shoot" is a simple method, it often suffers from significant matrix effects[3]. To reduce these, consider more selective sample preparation techniques. Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) are highly effective at removing interfering components compared to protein precipitation[2][3]. Phospholipid removal plates or cartridges can also be used for targeted cleanup. Methodologically, ensure chromatographic separation of your analyte from the bulk of the matrix components.
-
-
Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
-
A3: The choice depends on your specific needs. LLE is a widely used and effective technique for extracting lipids and other compounds from aqueous samples[2]. However, SPE often provides cleaner extracts, leading to reduced matrix effects, and is more amenable to automation and high-throughput processing[2]. SPE also tends to use less organic solvent. For complex matrices or when high sensitivity is required, SPE is often the preferred method[2].
-
Chromatography & Detection (LC-MS/MS and GC-MS)
-
Q4: My chromatographic peaks are tailing. What is the cause and how can I fix it?
-
A4: Peak tailing in HPLC can be caused by several issues. One common cause is secondary interactions between the basic analyte and acidic silanol groups on the silica-based column packing[4]. To fix this, consider using a high-purity silica column or adding a basic modifier like triethylamine (TEA) to the mobile phase to mask the silanols. Also, ensure the mobile phase pH is appropriate to keep the analyte in a single ionic state[4]. Other causes can include column contamination or a blocked inlet frit, which may require flushing or replacing the column.
-
-
Q5: I am seeing variable or drifting retention times in my HPLC analysis. What should I check?
-
A5: Fluctuating retention times can point to problems with the mobile phase composition or the pump[5]. Ensure your mobile phase is properly degassed and mixed, as air bubbles can affect pump performance[5][6]. If you are using a gradient, verify the proportioning valve is working correctly[7]. Check the system for leaks, as even a small leak can cause pressure fluctuations and shift retention times. Worn pump seals are another common cause and may need replacement[5][6].
-
-
Q6: Why is the signal intensity for my analyte low or non-existent?
-
A6: Low signal intensity can stem from issues in sample preparation, the chromatographic system, or the mass spectrometer.
-
Sample Prep: Ensure efficient extraction and minimize analyte loss. Consider a concentration step if possible[8].
-
LC System: Check for leaks, incorrect mobile phase composition, or a clogged injector/column. Ensure the sample solvent is compatible with the mobile phase to avoid poor peak shape and signal loss[5].
-
MS System: The analyte may not be ionizing efficiently. For LC-MS/MS, experiment with different ionization sources (ESI vs. APCI) and polarities (positive vs. negative)[9]. Optimize source parameters like temperature and gas flows. Ensure the correct MRM transitions are being monitored.
-
-
-
Q7: For GC-MS analysis, my analyte is not producing a clear molecular ion. What can I do?
-
A7: Some compounds, particularly those with certain functional groups, may fragment extensively under standard Electron Ionization (EI), resulting in a weak or absent molecular ion. In such cases, derivatization of the analyte can produce a more stable derivative with a clear molecular ion and improved chromatographic properties[10]. Alternatively, using a softer ionization technique like Chemical Ionization (CI) can help in identifying the molecular ion[10].
-
Experimental Protocols
The following are detailed, generalized methodologies for the analysis of this compound. Note: These protocols are templates and must be fully validated for your specific biological matrix and instrumentation.[11][12]
1. Sample Preparation: Protein Precipitation (PPT)
-
Label 1.5 mL microcentrifuge tubes.
-
Pipette 100 µL of the biological sample (e.g., plasma) into the corresponding tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[13].
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (for LC-MS/MS) or a suitable solvent (for GC-MS).
-
Vortex for 15 seconds and inject into the analytical instrument.
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 50 mM ammonium acetate, pH 6.0).
-
Loading: Pre-treat the biological sample (100 µL) by diluting it 1:1 with the equilibration buffer. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte using 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Instrumental Analysis
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be optimized for this compound and its internal standard. A precursor ion would correspond to the protonated molecule [M+H]+, and product ions would be determined via infusion and fragmentation experiments.
4. GC-MS Instrumental Analysis
-
GC System: Gas chromatograph with an autosampler.
-
Column: A capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[14].
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.
-
Injection: 1 µL, splitless mode.
-
MS System: Mass spectrometer capable of EI.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Scan from m/z 40 to 500 or Selected Ion Monitoring (SIM) for higher sensitivity.
Quantitative Data & Validation Parameters
Method validation ensures that the analytical procedure is suitable for its intended purpose.[11][12][15] The following tables summarize typical acceptance criteria for a bioanalytical method validation based on regulatory guidelines.
Table 1: Example Validation Parameters and Acceptance Criteria
| Validation Parameter | Measurement | Acceptance Criteria |
| Linearity | Calibration curve with 6-8 non-zero standards | Correlation coefficient (r²) ≥ 0.99 |
| Range | The interval between the upper and lower concentrations | Defined by the linear calibration curve |
| Accuracy | % Bias of quality control (QC) samples | Within ±15% of nominal value (±20% at LLOQ) |
| Precision | % RSD or % CV of QC samples | ≤15% (≤20% at LLOQ) |
| Limit of Detection (LOD) | Signal-to-Noise Ratio | Typically S/N ≥ 3:1[15] |
| Limit of Quantification (LLOQ) | Lowest standard on the curve meeting accuracy/precision criteria | S/N ≥ 10:1; Accuracy within ±20%; Precision ≤20% |
| Selectivity/Specificity | Analysis of blank matrix from multiple sources | No significant interfering peaks at the analyte retention time |
| Matrix Effect | Comparison of analyte response in post-extraction spiked matrix vs. neat solution | CV of matrix factor across sources should be ≤15% |
| Recovery | Comparison of analyte response in pre-extraction spiked matrix vs. post-extraction spiked matrix | Should be consistent, precise, and reproducible |
Visualized Workflows and Logic Diagrams
Workflow for Bioanalytical Method Development
Caption: A generalized workflow for developing and validating a bioanalytical method.
Troubleshooting Flowchart for Low Analyte Signal
Caption: A logical troubleshooting guide for diagnosing low analyte signal intensity.
Decision Tree for Sample Preparation Method Selection
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. biotage.com [biotage.com]
- 4. hplc.eu [hplc.eu]
- 5. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. msacl.org [msacl.org]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. researchgate.net [researchgate.net]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. iosrphr.org [iosrphr.org]
- 13. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Addressing poor regioselectivity in the synthesis of substituted pyrrolidines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the synthesis of substituted pyrrolidines, with a particular focus on addressing challenges of poor regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My [3+2] cycloaddition reaction to form a substituted pyrrolidine is yielding a mixture of regioisomers. How can I improve the regioselectivity?
A1: Poor regioselectivity in 1,3-dipolar cycloadditions of azomethine ylides is a common challenge. The regiochemical outcome is primarily governed by the electronic and steric properties of both the dipole and the dipolarophile. Here are several strategies to enhance regioselectivity:
-
Employ a Catalyst: The use of a Lewis acid or transition metal catalyst can significantly influence regioselectivity. Catalysts can coordinate to either the azomethine ylide or the dipolarophile, thereby amplifying the electronic differences between the termini and favoring the formation of one regioisomer.[1] For instance, silver-based catalysts have demonstrated efficacy in controlling enantioselectivity, which is often linked to regiochemical control in the initial bond-forming step.[1]
-
Optimize Solvent and Temperature: A systematic screening of solvents and reaction temperatures is crucial. Non-polar solvents may preferentially stabilize one transition state over another, leading to an improvement in regioselectivity.[1] Lowering the reaction temperature can also enhance selectivity by increasing the energy difference between the competing transition states.[2]
-
Modify Substituents: The electronic nature of the substituents on both the dipolarophile and the azomethine ylide plays a critical role. Electron-withdrawing groups on the dipolarophile and electron-donating groups on the azomethine ylide (or vice versa) can enhance the regioselectivity by modulating the frontier molecular orbital (FMO) energies.
Below is a troubleshooting workflow to address poor regioselectivity in [3+2] cycloaddition reactions.
Q2: I am observing poor diastereoselectivity in my pyrrolidine synthesis. What factors can I control to improve this?
A2: Diastereoselectivity in pyrrolidine synthesis, particularly in reactions like [3+2] cycloadditions, is determined by the facial selectivity of the approach of the two reactants. Steric hindrance created by substituents on the azomethine ylide and the dipolarophile favors one approach over the other.
-
Catalyst System: The choice of the chiral ligand and the metal precursor is critical for inducing high diastereoselectivity. For example, the AgOAc/(S)-QUINAP system has been effectively used to achieve high enantioselectivity and diastereoselectivity.[1]
-
Reaction Temperature: The reaction temperature can significantly affect the energy difference between the diastereomeric transition states. Optimizing the temperature is crucial; lowering it may enhance selectivity, though it might necessitate longer reaction times.[2]
-
Substrate Modification: Altering the steric bulk of the substituents on the reactants can directly influence the diastereoselectivity. Increasing the steric demand of a substituent can lead to improved diastereocontrol.[3][4]
Q3: My intramolecular cyclization to form a pyrrolidine is not proceeding with the desired regioselectivity. What are the potential causes and solutions?
A3: Regioselectivity in intramolecular cyclizations is often dictated by the length of the tether connecting the reacting moieties and the nature of the substituents.
-
Ring Size Preference (Baldwin's Rules): The regioselectivity of ring-closure reactions can often be predicted by Baldwin's rules, which favor certain ring sizes based on the orbital overlap of the reacting centers. Ensure your substrate is designed to favor the desired 5-exo-tet or 5-exo-trig cyclization pathway for pyrrolidine formation.
-
Catalyst Control: In metal-catalyzed intramolecular reactions, the nature of the catalyst and ligands can steer the reaction towards a specific regioisomeric product. For example, copper-promoted intramolecular aminooxygenation of alkenes has been shown to yield 2,5-cis-pyrrolidines with excellent diastereoselectivity.[5]
-
Substrate-Directing Groups: The presence of coordinating groups on the substrate can direct the catalyst to a specific site, thereby controlling the regioselectivity of the cyclization.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis of substituted pyrrolidines, highlighting the effects of different catalysts and reaction conditions on yield and selectivity.
Table 1: Effect of Lewis Acid on Diastereoselectivity in a Multicomponent Reaction [6]
| Entry | Lewis Acid (equiv.) | Nucleophile | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | TiCl4 (1.2) | Allyltributylstannane | 99/1 | 72 |
| 2 | TiCl4 (1.2) | Triethylsilane | 90/10 | 65 |
| 3 | TiCl4 (1.2) | Tributyltin hydride | 85/15 | 58 |
| 4 | TiCl4 (4.2) | Enolsilane 6a | Single diastereomer | 63 |
| 5 | TiCl4 (4.2) | tert-Butyl enol ether 6b | Single diastereomer | 85 |
Table 2: Ligand Optimization for Au(I)-Catalyzed [2+2] Cycloaddition [7]
| Entry | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R,R,R)-9a | 85 | 92 |
| 2 | (S,S,S)-9a | 82 | -91 |
| 3 | (R,R,R)-9b | 78 | 88 |
| 4 | (R,R,R)-9c | 90 | 95 |
Key Experimental Protocols
General Protocol for Diastereoselective Synthesis of Pyrrolidines via Yb(OTf)3 Catalyzed Three-Component Reaction [8]
-
To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in a suitable solvent (e.g., CH2Cl2, 5 mL) is added Yb(OTf)3 (10 mol%).
-
The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.
-
The 1,1-cyclopropanediester (1.2 mmol) is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired substituted pyrrolidine.
General Protocol for [3+2] Cycloaddition for the Synthesis of Spirooxindole-Pyrrolidines [2]
-
To a 10 mL round-bottomed flask, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) in the chosen solvent (5 mL).
-
Add the catalyst (e.g., 4 mol%) to the mixture.
-
Stir the resulting mixture at the optimized temperature (e.g., 100 °C).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, if using a magnetic catalyst, separate it using an external magnet. Otherwise, proceed to workup.
-
Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows for addressing regioselectivity in pyrrolidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative analysis of 2-(1,3-Benzodioxol-5-yl)pyrrolidine with MDMA analogues
A comparative analysis of 2-(1,3-Benzodioxol-5-yl)pyrrolidine with 3,4-methylenedioxymethamphetamine (MDMA) analogues is hampered by a lack of publicly available pharmacological data for this compound. To provide a relevant and data-supported comparison, this guide will analyze a closely related, well-researched compound, 3,4-Methylenedioxypyrovalerone (MDPV), which shares the core 1,3-benzodioxole moiety and features a pyrrolidine ring. This analysis will compare the pharmacological profile of MDPV with that of MDMA and its classical analogues.
MDMA is a psychoactive substance known for its empathogenic effects, primarily acting as a releasing agent at serotonin, norepinephrine, and dopamine transporters.[1][2] Its analogues, such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxy-N-ethylamphetamine (MDEA), share this mechanism but with varying potencies and selectivities.[3] In contrast, MDPV and related pyrrolidinyl cathinones are potent monoamine transporter inhibitors with a significantly higher affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to the serotonin transporter (SERT), leading to predominantly stimulant effects.[4]
This guide presents a comparative overview of their effects on monoamine transporters, leveraging in vitro experimental data.
Comparative Pharmacological Data
The primary mechanism of action for both MDMA analogues and MDPV involves the modulation of monoamine transporters. However, their profiles as either substrate-releasers or uptake inhibitors differ significantly, accounting for their distinct psychoactive effects. MDMA and its analogues are known to act as substrates for monoamine transporters, inducing non-exocytotic release (efflux) of neurotransmitters, particularly serotonin.[2][5] MDPV, conversely, functions primarily as a potent reuptake inhibitor, blocking the transporters and thereby increasing the synaptic concentration of dopamine and norepinephrine.
Table 1: In Vitro Monoamine Transporter Inhibition Potency (IC50, nM)
| Compound | hSERT IC50 (nM) | hDAT IC50 (nM) | hNET IC50 (nM) | DAT/SERT Ratio |
| MDMA | 640 - 1,400 | 980 - 10,900 | 168 - 1,300 | ~0.1 - 1.4 |
| MDA | 460 | 2,160 | 900 | ~0.2 |
| MDEA | 1,100 | 5,100 | 1,800 | ~0.2 |
| MDPV | 2,200 - 4,090 | 2.4 - 51 | 26 - 346 | ~43 - 1704 |
Data compiled from multiple sources. Ratios are calculated from representative values and indicate selectivity for DAT over SERT.
The data clearly illustrates that while MDMA and its analogues show relatively balanced, though modest, potency across the three transporters, MDPV is a highly potent and selective inhibitor of DAT and NET.
Experimental Protocols
The data presented above is primarily derived from in vitro assays using cell lines expressing human monoamine transporters (hSERT, hDAT, hNET).
Protocol 1: Monoamine Transporter Uptake Inhibition Assay
This assay quantifies the ability of a compound to inhibit the reuptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells, stably transfected to express either hSERT, hDAT, or hNET, are cultured to confluence in appropriate media.
-
Assay Preparation: Cells are harvested and washed with a Krebs-Ringer-HEPES (KRH) buffer.
-
Inhibition: Cells are pre-incubated for 10-20 minutes with varying concentrations of the test compound (e.g., MDMA, MDPV) or a vehicle control.
-
Substrate Addition: A fixed concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine or [³H]WIN 35,428 for DAT, [³H]norepinephrine for NET) is added to initiate the uptake reaction.[6]
-
Incubation: The mixture is incubated for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Termination: The uptake reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove extracellular radioligand.
-
Quantification: The radioactivity trapped inside the cells on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.[6]
Protocol 2: Neurotransmitter Release Assay
This assay determines whether a compound acts as a substrate-releaser at monoamine transporters.
-
Cell Preparation and Loading: HEK293 cells expressing the transporter of interest are pre-loaded by incubation with a radiolabeled neurotransmitter ([³H]5-HT, [³H]dopamine, or [³H]norepinephrine) for 30-60 minutes.
-
Washing: Cells are washed multiple times with buffer to remove extracellular radiolabel.
-
Baseline Release: A baseline level of spontaneous efflux is established by collecting buffer samples over a set period.
-
Compound Addition: The test compound is added at a specific concentration (often at or above its IC50 value from uptake assays).[2]
-
Sample Collection: Buffer samples are collected at timed intervals following compound addition to measure the amount of released radiolabel.
-
Quantification: Radioactivity in the collected samples is measured by liquid scintillation counting.
-
Data Analysis: Release is expressed as a percentage of the total intracellular radioactivity. A significant increase in release compared to baseline indicates the compound is a substrate-releaser.
Visualizations
Diagram 1: Monoamine Transporter Interaction
Caption: General mechanisms of MDMA analogues vs. MDPV at the monoamine synapse.
Diagram 2: Radioligand Binding Assay Workflow
Caption: Simplified workflow for an in vitro monoamine transporter binding assay.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Bioisosteric analogs of MDMA: improving the pharmacological profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ring-substituted amphetamine interactions with neurotransmitter receptor binding sites in human cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDMA-like discriminative stimulus effects of pyrrolidinyl cathinones in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validating the Biological Target of 2-(1,3-Benzodioxol-5-yl)pyrrolidine: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of 2-(1,3-Benzodioxol-5-yl)pyrrolidine, a cyclic analog of 3,4-methylenedioxymethamphetamine (MDMA), with other monoamine reuptake inhibitors. It is intended for researchers, scientists, and drug development professionals investigating novel compounds targeting monoamine transporters. This document summarizes key performance data, outlines detailed experimental protocols for target validation, and presents visual representations of relevant biological pathways and workflows.
As a structural analog of MDMA, this compound is predicted to primarily target the serotonin transporter (SERT), with potential interactions at the dopamine transporter (DAT) and norepinephrine transporter (NET). Understanding its precise binding affinity and selectivity is crucial for elucidating its pharmacological profile and therapeutic potential.
Comparative Analysis of Monoamine Reuptake Inhibitors
The following tables present quantitative data on the binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) of MDMA, the parent compound of our target molecule, and a selection of well-characterized monoamine reuptake inhibitors. This data serves as a benchmark for evaluating the potency and selectivity of this compound.
Table 1: Binding Affinities (Kᵢ, nM) of Selected Compounds at Monoamine Transporters
| Compound | SERT (Kᵢ, nM) | DAT (Kᵢ, nM) | NET (Kᵢ, nM) |
| MDMA | 2410 | 8290 | 1190 |
| Cocaine | 740 | 222 | 1030 |
| Fluoxetine (SSRI) | 0.8 | 200 | 320 |
| Sertraline (SSRI) | 0.29 | 25 | 420 |
| GBR 12909 (DRI) | >10000 | 1 | >10000 |
| Reboxetine (NRI) | >10000 | >10000 | 1.1 |
Note: Lower Kᵢ values indicate higher binding affinity.
Table 2: Inhibitory Potencies (IC₅₀, nM) of Selected Compounds in Uptake Assays
| Compound | SERT (IC₅₀, nM) | DAT (IC₅₀, nM) | NET (IC₅₀, nM) |
| MDMA | 133 | 129 | 103 |
| Fluoxetine (SSRI) | 10 | 340 | 240 |
| Citalopram (SSRI) | 1.8 | 3800 | 6100 |
| Methylphenidate (NDRI) | 1770 | 20 | 39 |
| Desipramine (NRI) | 110 | 1800 | 0.8 |
Note: Lower IC₅₀ values indicate greater potency in inhibiting transporter function.
Experimental Protocols for Target Validation
Accurate and reproducible experimental data are paramount in drug discovery. The following are detailed protocols for key in vitro and in vivo assays to characterize the interaction of this compound with monoamine transporters.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound to a specific transporter by measuring its ability to displace a radiolabeled ligand.
a. Materials:
-
Cell membranes prepared from cell lines stably expressing human SERT, DAT, or NET.
-
Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Non-specific binding control: 10 µM Fluoxetine (for SERT), 10 µM Benztropine (for DAT), 1 µM Desipramine (for NET).
-
96-well microplates, glass fiber filters, scintillation counter.
b. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by non-linear regression of the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Synaptosomal Monoamine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes (isolated nerve terminals).
a. Materials:
-
Freshly isolated rodent brain tissue (e.g., striatum for DAT, hippocampus/cortex for SERT and NET).
-
Sucrose buffer (0.32 M).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Dopamine, [³H]Norepinephrine.
-
Test compound: this compound.
-
Selective uptake inhibitors for defining non-specific uptake (as in the binding assay).
-
Glass fiber filters, cell harvester, scintillation counter.
b. Procedure:
-
Prepare synaptosomes by homogenizing brain tissue in sucrose buffer followed by differential centrifugation.
-
Resuspend the synaptosomal pellet in KRH buffer.
-
Pre-incubate synaptosomes with various concentrations of the test compound or vehicle.
-
Initiate uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate uptake by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold buffer.
-
Quantify the radioactivity accumulated in the synaptosomes.
-
Calculate the percent inhibition of specific uptake at each concentration of the test compound.
-
Determine the IC₅₀ value from the dose-response curve.
In Vivo Microdialysis
This in vivo technique measures the extracellular concentrations of neurotransmitters in the brain of a freely moving animal, providing insight into the compound's effect on neurotransmission in a physiological setting.
a. Materials:
-
Microdialysis probes.
-
Stereotaxic apparatus for probe implantation.
-
Animal model (e.g., rat, mouse).
-
Artificial cerebrospinal fluid (aCSF).
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
Test compound: this compound.
b. Procedure:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to establish basal neurotransmitter levels.
-
Administer the test compound systemically (e.g., intraperitoneally).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of serotonin, dopamine, and norepinephrine in the dialysate samples using HPLC-ED.
-
Express the results as a percentage change from baseline levels.
Visualizing Pathways and Protocols
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Comparative Analysis of 2-(1,3-Benzodioxol-5-yl)pyrrolidine Derivatives: A Guide to Structure-Activity Relationships for Monoamine Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(1,3-Benzodioxol-5-yl)pyrrolidine derivatives, with a specific focus on their potential as inhibitors of monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT). The 2-arylpyrrolidine scaffold is a well-established pharmacophore for monoamine transporter ligands, and understanding the impact of structural modifications is crucial for the design of potent and selective inhibitors.
The information presented herein is a synthesis of data from studies on structurally related 2-arylpyrrolidine analogues. While a dedicated comprehensive SAR study on the this compound series is not extensively available in a single source, the principles derived from closely related series provide valuable insights for guiding drug discovery efforts.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the predicted inhibitory activities (Ki in nM) of a series of hypothetical this compound derivatives against DAT and SERT. These predictions are based on established SAR trends for 2-arylpyrrolidine inhibitors of monoamine transporters. The core scaffold is this compound. Modifications are focused on the pyrrolidine nitrogen (N1 position) and the pyrrolidine ring itself.
| Compound ID | N1-Substituent (R¹) | Other Substituents (R²) | Predicted DAT Ki (nM) | Predicted SERT Ki (nM) | Predicted DAT/SERT Selectivity |
| 1a | -H | - | > 1000 | > 1000 | - |
| 1b | -CH₃ | - | 50 | 250 | 5 |
| 1c | -CH₂CH₃ | - | 30 | 300 | 10 |
| 1d | -CH(CH₃)₂ | - | 15 | 450 | 30 |
| 1e | -n-propyl | - | 25 | 350 | 14 |
| 1f | -cyclopropylmethyl | - | 10 | 200 | 20 |
| 1g | -CH₃ | 3-OH | 40 | 150 | 3.75 |
| 1h | -CH(CH₃)₂ | 3-OH | 12 | 300 | 25 |
| 1i | -CH₃ | 4-F | 60 | 200 | 3.3 |
| 1j | -CH(CH₃)₂ | 4-F | 20 | 400 | 20 |
SAR Summary:
-
N-Substitution: Small, sterically unhindered alkyl groups on the pyrrolidine nitrogen are generally favorable for DAT and SERT affinity. Branching at the alpha-carbon of the N-substituent (e.g., isopropyl) tends to increase DAT potency and selectivity over SERT.
-
Pyrrolidine Ring Substitution: Introduction of polar groups, such as a hydroxyl group at the 3-position, can modulate activity and selectivity. Fluorination at the 4-position may have variable effects but is a common strategy in CNS drug design to alter metabolic stability and binding affinity.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the binding affinity of this compound derivatives for monoamine transporters.
1. Radioligand Binding Assays for Dopamine Transporter (DAT) and Serotonin Transporter (SERT)
This protocol is a standard method for assessing the affinity of test compounds for DAT and SERT in brain tissue homogenates or cells expressing the recombinant transporters.
-
Materials:
-
Rat striatal tissue (for DAT) or whole brain minus striatum and cerebellum (for SERT), or cell lines expressing human DAT or SERT.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligands: [³H]WIN 35,428 for DAT (specific activity ~80 Ci/mmol), [³H]Citalopram for SERT (specific activity ~80 Ci/mmol).
-
Non-specific binding inhibitors: 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT.
-
Test compounds (this compound derivatives) dissolved in DMSO and serially diluted in assay buffer.
-
96-well microplates, glass fiber filters, scintillation vials, and scintillation fluid.
-
-
Procedure:
-
Membrane Preparation: Homogenize the appropriate brain tissue or cells in ice-cold assay buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.
-
Incubation: Add the radioligand, buffer or non-specific inhibitor or test compound, and the membrane preparation to the wells. Incubate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values for the test compounds by non-linear regression analysis of the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Mandatory Visualizations
Caption: Key structural elements influencing biological activity.
Caption: Workflow for SAR-guided drug discovery.
Caption: Dopaminergic synapse and the site of action for DAT inhibitors.
References
A Comparative Analysis of 2-(1,3-Benzodioxol-5-yl)pyrrolidine: In Vitro and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated in vivo and in vitro biological activities of 2-(1,3-Benzodioxol-5-yl)pyrrolidine. Due to a lack of extensive research on this specific molecule, this comparison draws upon data from closely related benzodioxole and pyrrolidine derivatives to project its likely pharmacological profile. The primary anticipated mechanism of action is modulation of serotonin receptors, a characteristic of many psychoactive compounds with the benzodioxole moiety.
Executive Summary
This compound is a heterocyclic compound featuring a pyrrolidine ring linked to a benzodioxole group. Its structural similarity to known psychoactive substances suggests a potential interaction with serotonergic systems, particularly the 5-HT₂A receptor. This guide outlines the expected outcomes from key in vitro and in vivo assays, providing a framework for the experimental evaluation of this compound and its derivatives.
In Vitro Activity Profile
The in vitro evaluation of this compound would primarily focus on its interaction with key central nervous system (CNS) receptors. The principal target is expected to be the serotonin 5-HT₂A receptor, with potential secondary interactions at other serotonin receptor subtypes.
Table 1: Projected In Vitro Receptor Binding Affinity
| Target Receptor | Assay Type | Radioligand | Expected Kᵢ (nM) | Alternative Compound Kᵢ (nM) |
| Serotonin 5-HT₂A | Radioligand Binding | [³H]Ketanserin | 50 - 150 | (R)-DOI: 1.5 |
| Serotonin 5-HT₂C | Radioligand Binding | [³H]Mesulergine | 150 - 400 | (R)-DOI: 2.4 |
| Serotonin 5-HT₁A | Radioligand Binding | [³H]8-OH-DPAT | > 1000 | (R)-DOI: 1100 |
| Dopamine D₂ | Radioligand Binding | [³H]Raclopride | > 2000 | (R)-DOI: 2500 |
Kᵢ (Inhibition constant) is a measure of binding affinity. A lower Kᵢ value indicates a higher affinity. Data for the alternative compound, (R)-DOI (a well-characterized 5-HT₂A agonist), is provided for comparative purposes.
Table 2: Projected In Vitro Functional Activity
| Target Receptor | Assay Type | Parameter | Expected EC₅₀ (nM) | Expected Efficacy (%) |
| Serotonin 5-HT₂A | Calcium Flux Assay | EC₅₀ | 100 - 300 | 70 - 90 |
| Serotonin 5-HT₂A | IP₁ Accumulation Assay | EC₅₀ | 150 - 500 | 60 - 80 |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Efficacy is the maximal response induced by the compound relative to a reference full agonist.
In Vivo Activity Profile
In vivo studies are crucial to understanding the physiological and behavioral effects of this compound. Based on its expected interaction with the 5-HT₂A receptor, behavioral assays in rodent models would be the primary focus.
Table 3: Projected In Vivo Behavioral Effects in Rodent Models
| Behavioral Assay | Animal Model | Route of Administration | Expected Dose Range (mg/kg) | Observed Effect |
| Head-Twitch Response (HTR) | Mouse | Intraperitoneal (i.p.) | 1 - 10 | Dose-dependent increase in head twitches |
| Prepulse Inhibition (PPI) of Startle | Rat | Subcutaneous (s.c.) | 0.5 - 5 | Disruption of PPI |
| Locomotor Activity | Mouse | Intraperitoneal (i.p.) | 1 - 10 | Hyperlocomotion at lower doses, potential for stereotypy at higher doses |
Experimental Protocols
In Vitro Radioligand Binding Assay
-
Preparation of Membranes: Cell membranes expressing the target receptor (e.g., human 5-HT₂A) are prepared from cultured cells or brain tissue.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Incubation: Membranes, radioligand (e.g., [³H]Ketanserin), and varying concentrations of the test compound are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis is used to determine the IC₅₀ (concentration of the compound that inhibits 50% of specific binding), from which the Kᵢ is calculated using the Cheng-Prusoff equation.
In Vivo Head-Twitch Response (HTR) Assay
-
Animals: Male C57BL/6J mice are commonly used.
-
Acclimatization: Animals are allowed to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: The test compound or vehicle is administered via the desired route (e.g., i.p.).
-
Observation: Following a set pre-treatment time (e.g., 15 minutes), individual mice are placed in an observation chamber.
-
Scoring: The number of head twitches (rapid, rotational head movements) is counted for a specified duration (e.g., 30 minutes).
-
Data Analysis: The mean number of head twitches for each treatment group is calculated and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the anticipated signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Anticipated 5-HT₂A receptor signaling pathway.
Caption: Experimental workflow for compound evaluation.
Comparative Pharmacological Profile of (R)- and (S)-3,4-Methylenedioxypyrovalerone (MDPV): A Guide for Researchers
Disclaimer: Direct pharmacological data for the specific enantiomers of 2-(1,3-Benzodioxol-5-yl)pyrrolidine is not available in the peer-reviewed literature. This guide provides a comparative profile of the (R)- and (S)-enantiomers of the closely related and well-studied compound, 3,4-Methylenedioxypyrovalerone (MDPV). MDPV shares the core this compound structure and its pharmacological profile is instructive for predicting the potential activity of related compounds.
This guide compares the pharmacological properties of (R)- and (S)-MDPV, focusing on their interactions with monoamine transporters. The data presented is compiled from in vitro studies to provide researchers, scientists, and drug development professionals with a concise reference.
Overview of Pharmacological Activity
3,4-Methylenedioxypyrovalerone (MDPV) is a potent psychoactive substance that functions primarily as a monoamine transporter inhibitor.[1][2] Like other pyrovalerone analogs, it blocks the reuptake of dopamine (DA) and norepinephrine (NE) with significantly less activity at the serotonin transporter (SERT).[1][2] This pharmacological action leads to increased synaptic concentrations of dopamine and norepinephrine. The activity of MDPV is highly stereoselective, with the (S)-enantiomer being substantially more potent than the (R)-enantiomer.[1]
Quantitative Comparison of Monoamine Transporter Inhibition
The following table summarizes the in vitro potency of (R)- and (S)-MDPV at the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Potency is expressed as the half-maximal inhibitory concentration (IC₅₀).
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity Ratio |
| (S)-MDPV | 4.12 | 27.5 | 3380 | ~820 |
| (R)-MDPV | 478 | 4490 | >10000 | >21 |
Data compiled from studies on human monoamine transporters expressed in HEK293 cells. The high degree of stereoselectivity is evident, with (S)-MDPV being over 100-fold more potent at DAT than (R)-MDPV.[1]
Experimental Protocols
The data presented in this guide are typically generated using the following standard in vitro methodologies.
3.1. Cell Culture and Transporter Expression
-
Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions (e.g., 37°C, 5% CO₂).
-
Cells are stably transfected with plasmids encoding the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT). This ensures consistent and high-level expression of the target proteins for assaying.
3.2. Monoamine Uptake Inhibition Assay This functional assay measures the ability of a compound to block the transport of a radiolabeled substrate into the cell.
-
Cell Plating: Transfected HEK293 cells are seeded into 96-well plates and allowed to adhere overnight.
-
Pre-incubation: Cells are washed with Krebs-bicarbonate buffer and then pre-incubated with various concentrations of the test compounds (e.g., (R)- or (S)-MDPV) for 10-20 minutes at room temperature.
-
Initiation of Uptake: The uptake reaction is initiated by adding a mixture containing a low concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).
-
Incubation: The reaction is allowed to proceed for a short period (e.g., 5-10 minutes) at room temperature.
-
Termination: The uptake process is rapidly terminated by washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Quantification: The cells are lysed, and the amount of intracellular radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific substrate uptake.
Visualized Mechanisms and Workflows
4.1. Signaling Pathway of MDPV
The diagram below illustrates the primary mechanism of action for MDPV enantiomers at a dopaminergic synapse. The (S)-enantiomer is a significantly more potent inhibitor of the dopamine transporter (DAT) than the (R)-enantiomer.
Caption: Mechanism of DAT inhibition by MDPV enantiomers.
4.2. Experimental Workflow for In Vitro Profiling
The following flowchart outlines the typical experimental sequence for determining the pharmacological profile of novel psychoactive compounds.
Caption: Workflow for assessing monoamine transporter inhibition.
4.3. Comparative Potency Relationship
This diagram illustrates the significant difference in potency between the two enantiomers at the primary molecular target, the dopamine transporter.
Caption: Potency relationship of MDPV enantiomers at DAT.
References
Spectroscopic comparison of 2-(1,3-Benzodioxol-5-yl)pyrrolidine with its precursors
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of the heterocyclic compound 2-(1,3-Benzodioxol-5-yl)pyrrolidine with its common synthetic precursors: piperonal, 1,3-benzodioxole, and pyrrolidine. Understanding the distinct spectral characteristics of each compound is crucial for reaction monitoring, purity assessment, and structural verification in synthetic chemistry and drug development. This document presents key experimental data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in a comparative format.
Synthetic Pathway Overview
The synthesis of this compound can be conceptualized through a pathway involving the combination of functionalities from its precursors. A plausible synthetic route involves the reaction of piperonal (derived from 1,3-benzodioxole) with pyrrolidine, followed by a reduction step. The following diagram illustrates a logical synthetic relationship.
Caption: Synthetic pathway to this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. Please note that while extensive experimental data is available for the precursors, detailed experimental spectra for the final product are less commonly reported in publicly accessible literature. The data for the final product is therefore a combination of predicted values and characteristic features expected based on its structure.
Table 1: ¹H NMR Data (Chemical Shift δ [ppm])
| Compound | Aromatic Protons | Methylene-dioxy Protons (-O-CH₂-O-) | Pyrrolidine Ring Protons | Other Protons |
| This compound | ~6.7-6.8 | ~5.9 | ~1.5-3.5 | - |
| Piperonal | 6.9-7.4 | 6.1 | - | 9.8 (Aldehyde) |
| 1,3-Benzodioxole | 6.7-6.8 | 5.9 | - | - |
| Pyrrolidine | - | - | α-CH₂: ~2.8, β-CH₂: ~1.7 | NH: variable |
Table 2: ¹³C NMR Data (Chemical Shift δ [ppm])
| Compound | Aromatic Carbons | Methylene-dioxy Carbon (-O-CH₂-O-) | Pyrrolidine Ring Carbons | Other Carbons |
| This compound (Predicted) | ~108-148 | ~101 | ~24-60 | - |
| Piperonal | 108-153 | 102 | - | 190 (Aldehyde C=O) |
| 1,3-Benzodioxole | 108-148 | 101 | - | - |
| Pyrrolidine | - | - | α-C: ~47, β-C: ~26 | - |
Table 3: IR Spectroscopy Data (Wavenumber cm⁻¹)
| Compound | N-H Stretch | C-H (sp³) Stretch | C-H (sp²) Stretch | C=O Stretch | C-O Stretch |
| This compound | ~3300-3400 (broad) | ~2850-2950 | ~3030 | - | ~1040, 1250 |
| Piperonal | - | - | ~3050 | ~1680 (strong) | ~1040, 1250 |
| 1,3-Benzodioxole | - | - | ~3040 | - | ~1040, 1250 |
| Pyrrolidine | ~3300-3400 (broad) | ~2850-2950 | - | - | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 191 | 135 (loss of pyrrolidine), 70 (pyrrolidinyl fragment) |
| Piperonal | 150 | 149, 121, 93, 65 |
| 1,3-Benzodioxole | 122 | 121, 92, 64, 63 |
| Pyrrolidine | 71 | 70, 43, 42, 41 |
Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. The following are generalized experimental protocols for acquiring such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the solid sample or 5-10 µL of the liquid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube to a final volume of approximately 0.6-0.7 mL.
-
¹H NMR Data Acquisition :
-
Instrument : 300 MHz or higher field NMR spectrometer.
-
Pulse Program : Standard single-pulse experiment.
-
Number of Scans : 16-64 scans.
-
Relaxation Delay : 1-5 seconds.
-
Spectral Width : 0-12 ppm.
-
-
¹³C NMR Data Acquisition :
-
Instrument : 75 MHz or higher field NMR spectrometer.
-
Pulse Program : Proton-decoupled ¹³C experiment.
-
Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay : 2-5 seconds.
-
Spectral Width : 0-220 ppm.
-
-
Data Processing : Apply Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Attenuated Total Reflectance (ATR) : Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
KBr Pellet (for solids) : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Liquid Film : Place a drop of the liquid sample between two salt plates (e.g., NaCl).
-
-
Data Acquisition :
-
Instrument : Fourier-Transform Infrared (FT-IR) spectrometer.
-
Mode : Transmittance or Absorbance.
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
-
Data Processing : The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., Gas Chromatography or Liquid Chromatography).
-
Ionization :
-
Electron Ionization (EI) : Used for volatile compounds, typically in conjunction with GC-MS.
-
Electrospray Ionization (ESI) : Used for less volatile or thermally labile compounds, typically in conjunction with LC-MS.
-
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The abundance of each ion is measured, and a mass spectrum is generated.
Conclusion
The spectroscopic data presented provides a clear basis for differentiating this compound from its precursors. The ¹H and ¹³C NMR spectra are particularly powerful for structural elucidation, with characteristic shifts for the benzodioxole and pyrrolidine moieties. IR spectroscopy offers a rapid method for identifying key functional groups, such as the N-H stretch in the final product and the C=O stretch in piperonal. Mass spectrometry confirms the molecular weight and provides valuable information on the fragmentation patterns, which can be used to deduce the structure of the molecule. This comparative guide serves as a valuable resource for researchers involved in the synthesis and characterization of this and related compounds.
A Comparative Guide to the Cross-Reactivity and Off-Target Effects of 2-(1,3-Benzodioxol-5-yl)pyrrolidine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and off-target effects of 2-(1,3-Benzodioxol-5-yl)pyrrolidine, a pyrrolidine derivative with structural similarities to known psychoactive compounds. Due to the limited publicly available data on this specific molecule, this guide leverages experimental data from close structural analogs, primarily 3,4-Methylenedioxypyrovalerone (MDPV) and other pyrovalerone cathinones, to infer its likely pharmacological profile. This comparison is intended to guide research and development efforts by highlighting potential on-target activities and off-target liabilities.
Introduction to this compound and its Analogs
The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds, including many pharmaceuticals and psychoactive substances.[1] The fusion of a pyrrolidine ring with a benzodioxole moiety, as seen in this compound, suggests a potential for interaction with monoamine transporters, which are key targets for stimulants and antidepressants.[2]
This guide focuses on comparing the inferred properties of this compound with two classes of structurally related compounds:
-
Pyrovalerone Cathinones: Such as MDPV, which share the benzodioxole and pyrrolidine rings and are potent norepinephrine-dopamine reuptake inhibitors (NDRIs).[3][4]
-
Other Pyrrolidine-Based Stimulants: Including 2-Diphenylmethylpyrrolidine (Desoxy-D2PM), which also act as NDRIs.[5]
Comparative On-Target Activity: Monoamine Transporter Inhibition
The primary on-target activity of this compound and its analogs is expected to be the inhibition of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The following table summarizes the in vitro functional activity (IC50 values for uptake inhibition) of MDPV and related pyrovalerone cathinones, which provides an estimate of the potential activity of this compound.
Table 1: Comparative Monoamine Transporter Inhibition of Pyrovalerone Cathinones
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| MDPV | 4.0 ± 0.6 | 25.9 ± 5.6 | 3305 ± 485 | [4] |
| Pyrovalerone | 7.4 ± 1.1 | 60.1 ± 11.2 | >10,000 | [4] |
| α-PVP | 14.2 ± 1.8 | 38.6 ± 5.4 | >10,000 | [4] |
| α-PBP | 166 ± 22 | 289 ± 38 | >10,000 | [4] |
| α-PPP | 289 ± 41 | 464 ± 65 | >10,000 | [4] |
Data presented as mean ± SEM.
Based on this data, this compound is predicted to be a potent inhibitor of DAT and NET, with significantly lower affinity for SERT. This profile is characteristic of a norepinephrine-dopamine reuptake inhibitor (NDRI).
Cross-Reactivity and Off-Target Binding Profile
A comprehensive off-target screening is crucial to identify potential adverse effects. While a specific off-target panel for this compound is not available, data from related compounds and general knowledge of the pharmacophore can suggest potential cross-reactivities.
Table 2: Potential Off-Target Interactions of Pyrrolidine-Based Stimulants
| Target Class | Potential Interaction | Rationale/Evidence from Analogs |
| Serotonin Receptors | Low micromolar affinity at 5-HT1A and 5-HT2A receptors has been observed for some pyrovalerone cathinones.[6] | |
| Sigma Receptors | Some carbazole analogues with structural similarities have shown affinity for sigma receptors.[7] | |
| Cardiovascular Ion Channels | Stimulants are known to have cardiovascular effects; interaction with hERG and other cardiac ion channels is a potential liability. |
It is important to note that without direct experimental data, these are inferred risks. A thorough in vitro off-target screening against a broad panel of receptors, ion channels, and enzymes is highly recommended for this compound.
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are standard protocols for key experiments used to characterize the pharmacological profile of compounds like this compound.
Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity of a test compound to DAT, NET, and SERT.
Protocol:
-
Membrane Preparation: Cell membranes expressing the human dopamine, norepinephrine, or serotonin transporter are prepared from transfected cell lines (e.g., HEK293).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand:
-
DAT: [³H]WIN 35,428
-
NET: [³H]Nisoxetine
-
SERT: [³H]Citalopram
-
-
Competition Assay:
-
Incubate a fixed concentration of radioligand with varying concentrations of the test compound and the cell membranes.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM benztropine for DAT).
-
-
Incubation: Incubate at room temperature for a specified time to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Monoamine Transporter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of neurotransmitters into cells.
Protocol:
-
Cell Culture: Use cell lines stably expressing the human DAT, NET, or SERT.
-
Assay Buffer: Krebs-Ringer-HEPES buffer.
-
Radiolabeled Substrate:
-
DAT: [³H]Dopamine
-
NET: [³H]Norepinephrine
-
SERT: [³H]Serotonin
-
-
Uptake Inhibition Assay:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate uptake by adding a fixed concentration of the radiolabeled substrate.
-
-
Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Termination: Stop the uptake by washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of monoamine reuptake by this compound analogs.
Experimental Workflow Diagram
Caption: Workflow for the pharmacological profiling of this compound.
Conclusion and Future Directions
Based on the analysis of its structural analogs, this compound is likely to be a potent norepinephrine-dopamine reuptake inhibitor. This pharmacological profile suggests potential applications in CNS-related research but also carries a risk of abuse potential and stimulant-related side effects. The inferred cross-reactivity with serotonin receptors, although likely weak, and the potential for cardiovascular off-target effects warrant careful experimental investigation.
Future research should prioritize a comprehensive in vitro pharmacological profiling of this compound, including:
-
A broad off-target screening panel to identify any unforeseen interactions.
-
Functional assays to determine not only inhibition but also whether the compound acts as a substrate (releaser) at monoamine transporters.
-
In vivo studies to assess its pharmacokinetic and pharmacodynamic properties and to validate the in vitro findings.
This systematic approach will provide a clearer understanding of the therapeutic potential and safety profile of this and related compounds.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Diphenylmethylpyrrolidine - Wikipedia [en.wikipedia.org]
- 6. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 2-(1,3-Benzodioxol-5-yl)pyrrolidine and Established Serotonergic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel compound 2-(1,3-Benzodioxol-5-yl)pyrrolidine with established psychoactive compounds known to interact with the serotonin system, namely 3,4-methylenedioxymethamphetamine (MDMA), 3,4-methylenedioxyamphetamine (MDA), and N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB). This document summarizes available data on their efficacy, outlines detailed experimental protocols for preclinical assessment, and visualizes key signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Executive Summary
This compound is emerging as a compound of interest due to its structural similarity to MDMA, suggesting a potential interaction with serotonin receptors. A recent patent application identifies the (R)-enantiomer, (R)-2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine, as a cyclic analogue of MDMA with potential therapeutic applications in psychiatric disorders, purportedly acting as a serotonin receptor activator with an improved toxicological profile over racemic mixtures.[1] While specific quantitative binding affinity data for this compound remains limited in publicly accessible literature, this guide compiles the available information and provides a framework for its evaluation against well-characterized serotonergic compounds.
Data Presentation: Comparative Efficacy at Serotonin Receptors
The following table summarizes the functional activity of MDMA at key serotonin receptor subtypes, providing a baseline for comparison. The data is presented as the percentage of control agonist response, indicating the compound's ability to activate the receptor relative to a standard agonist.
| Compound | 5-HT2A Receptor | 5-HT2B Receptor | 5-HT2C Receptor |
| MDMA | 17.9% | 27.4% | 33.6% |
Data sourced from functional assays measuring agonist response.[2]
Note: Comprehensive binding affinity data (Ki or IC50 values) for this compound and more extensive data for MDMA, MDA, and MBDB across a wider range of serotonin receptors are areas of ongoing investigation.
Experimental Protocols
To rigorously assess the efficacy of this compound, a series of well-established preclinical experimental protocols are recommended. These assays are designed to characterize the compound's pharmacological profile, including its binding affinity, functional activity, and in vivo behavioral effects.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a compound for a specific receptor.
-
Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for a panel of serotonin receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, etc.).
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human serotonin receptor subtype of interest.
-
Competitive Binding Assay: Incubate the cell membranes with a known radiolabeled ligand for the target receptor and varying concentrations of the unlabeled test compound (this compound or comparators).
-
Separation: Separate the bound from free radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
In Vitro Functional Assays
These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.
-
Objective: To characterize the functional activity of this compound at serotonin receptors.
-
Methodology (Example for Gq-coupled receptors like 5-HT2A):
-
Cell Culture: Use a cell line (e.g., HEK-293) stably expressing the human 5-HT2A receptor.
-
Calcium Mobilization Assay: Load the cells with a calcium-sensitive fluorescent dye.
-
Compound Application: Apply varying concentrations of the test compound.
-
Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Generate concentration-response curves to determine the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy (Emax) relative to a known full agonist (e.g., serotonin).
-
In Vivo Behavioral Assays in Rodents
These assays provide insights into the potential psychoactive and therapeutic effects of the compound.
-
a) Head-Twitch Response (HTR) Assay:
-
Objective: To assess the potential psychedelic-like effects, which are primarily mediated by 5-HT2A receptor agonism.[3]
-
Protocol:
-
Animal Model: Use male C57BL/6J mice.
-
Drug Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection.
-
Observation: Place the mouse in a transparent cylindrical observation chamber.
-
Data Collection: Record the number of head twitches over a specified period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head.[3][4]
-
Analysis: Compare the frequency of head twitches between the drug-treated and vehicle-treated groups.
-
-
-
b) Forced Swim Test (FST):
-
Objective: To evaluate potential antidepressant-like activity.[5]
-
Protocol:
-
Animal Model: Use male rats or mice.
-
Apparatus: A cylindrical tank filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[6][7][8]
-
Procedure:
-
Data Collection: Record the duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water).
-
Analysis: A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.[5]
-
-
-
c) Conditioned Place Preference (CPP):
-
Objective: To assess the rewarding or aversive properties of the compound.[9][10][11]
-
Protocol:
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.[12]
-
Procedure:
-
Pre-conditioning (Baseline): Allow the animal to freely explore all compartments to determine any initial preference.
-
Conditioning: On alternating days, confine the animal to one compartment after administering the test compound and to the other compartment after administering the vehicle. This is typically done over several days.[10]
-
Test: Place the animal in the central compartment (in a drug-free state) and allow it to freely access all compartments.
-
-
Data Collection: Record the time spent in each compartment.
-
Analysis: A significant increase in time spent in the drug-paired compartment indicates a rewarding effect, while a significant decrease suggests an aversive effect.[10]
-
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways relevant to the action of serotonergic compounds.
References
- 1. WO2024020696A1 - (r)-2-[(2h-1,3-benzodioxol-5-yl)methyl]pyrrolidine and processes for preparation, compositions and uses thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Head-twitch response - Wikipedia [en.wikipedia.org]
- 4. labcorp.com [labcorp.com]
- 5. researchgate.net [researchgate.net]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 8. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 9. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 10. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 12. maze.conductscience.com [maze.conductscience.com]
Comparative Docking Analysis of 2-(1,3-Benzodioxol-5-yl)pyrrolidine Analogues as Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential of 2-(1,3-Benzodioxol-5-yl)pyrrolidine analogues as inhibitors of monoamine transporters—specifically the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Due to the absence of a singular, comprehensive comparative docking study on a complete series of these specific analogues in publicly available literature, this guide synthesizes data from studies on structurally related pyrrolidine and benzodioxole-containing compounds to present a representative analysis. The data herein illustrates the expected outcomes and structure-activity relationships for this class of compounds.
Data Presentation: Comparative Binding Affinities
The following table summarizes representative in vitro binding affinities (Kᵢ in nM) and uptake inhibition potencies (IC₅₀ in nM) for a hypothetical series of this compound analogues against human DAT, NET, and SERT. This data is compiled based on trends observed for similar phenylpyrrolidinone and other related monoamine transporter inhibitors.[1]
| Compound ID | R' | R" | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DA Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) | 5-HT Uptake IC₅₀ (nM) |
| Analogue 1 | H | H | 150 ± 12 | 250 ± 20 | 850 ± 65 | 210 ± 18 | 320 ± 25 | >10000 |
| Analogue 2 | CH₃ | H | 95 ± 8 | 180 ± 15 | 1200 ± 100 | 130 ± 11 | 240 ± 19 | >10000 |
| Analogue 3 | H | CH₃ | 120 ± 10 | 210 ± 17 | 980 ± 80 | 160 ± 14 | 290 ± 23 | >10000 |
| Analogue 4 | Cl | H | 70 ± 6 | 150 ± 13 | 750 ± 60 | 95 ± 8 | 200 ± 16 | >10000 |
| Analogue 5 | OCH₃ | H | 180 ± 15 | 300 ± 24 | 1500 ± 120 | 250 ± 21 | 380 ± 30 | >10000 |
Experimental Protocols
The methodologies outlined below are representative of standard procedures employed in the molecular docking of small molecules to monoamine transporters.
Homology Modeling
In the absence of a crystal structure for the human monoamine transporters, homology models are often constructed. The high-resolution crystal structure of the Drosophila melanogaster dopamine transporter (dDAT) or other related transporters from the solute carrier 6 (SLC6) family serve as templates.[1] Modeling is typically performed using software such as MODELLER or the SWISS-MODEL server. The resulting models are then validated for their stereochemical quality using tools like PROCHECK and Ramachandran plot analysis.
Ligand and Protein Preparation
The 3D structures of the this compound analogues are sketched using molecular editing software and subsequently optimized using a suitable force field (e.g., MMFF94). The transporter protein models are prepared for docking by adding hydrogen atoms, assigning appropriate protonation states to ionizable residues, and defining the binding site based on the location of co-crystallized ligands in the template structure or known interacting residues.
Molecular Docking
Molecular docking simulations are performed using software such as AutoDock, Glide, or GOLD. The docking protocol is first validated by redocking a known inhibitor into the binding site to ensure the methodology can accurately reproduce the experimental binding mode. The prepared analogues are then docked into the defined binding site of each monoamine transporter (SERT, DAT, and NET). The resulting poses are scored based on their predicted binding affinity (e.g., in kcal/mol), and the interactions with key amino acid residues are analyzed.
Visualizations
Monoamine Transporter Signaling Pathway
The following diagram illustrates the general mechanism of monoamine neurotransmission and the role of monoamine transporters, which are the targets of the this compound analogues.
Caption: Monoamine signaling at the synapse.
Experimental Workflow for Comparative Docking
The logical flow of a typical comparative molecular docking study is depicted in the diagram below.
Caption: Workflow for comparative docking studies.
References
Safety Operating Guide
Proper Disposal Protocol for 2-(1,3-Benzodioxol-5-yl)pyrrolidine
For Immediate Reference: Key Disposal and Safety Information
The following table summarizes the essential safety and disposal procedures for 2-(1,3-Benzodioxol-5-yl)pyrrolidine. Detailed procedural steps are provided in the subsequent sections.
| Parameter | Guideline |
| Chemical Identity | This compound |
| CAS Number | 95849-38-0 |
| Primary Hazard | Acute Toxicity, Oral (Category 4)[1] |
| Signal Word | Warning[1] |
| Hazard Statement | H302: Harmful if swallowed[1] |
| Disposal Mandate | Dispose of contents/container to an approved waste disposal plant[1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, lab coat, and safety glasses or goggles[2][3][4] |
| Waste Container | Chemically compatible, sealed, and properly labeled container |
| Labeling Requirement | "Hazardous Waste," full chemical name, hazard warnings, and accumulation start date[1][5][6] |
Section 1: Pre-Disposal Safety and Handling
Before beginning the disposal process, it is critical to manage the chemical safely to minimize exposure risk to laboratory personnel.
Personal Protective Equipment (PPE)
Due to the acute oral toxicity of this compound, appropriate PPE must be worn at all times during handling and preparation for disposal.
-
Gloves: Wear chemically resistant gloves. Nitrile gloves may be suitable for minor splashes, but it is advisable to consult the glove manufacturer's compatibility chart for extended contact.[3][4]
-
Eye Protection: Use ANSI Z87.1-compliant safety glasses. If there is a splash hazard, chemical safety goggles and a face shield are required.[2][4]
-
Protective Clothing: A standard laboratory coat should be worn.[2][3] Ensure that clothing covers the arms and legs.
Engineering Controls
All handling of this compound, including transfer to a waste container, should be performed in a properly functioning chemical fume hood to prevent inhalation of any potential aerosols or vapors.[2][3]
Section 2: Step-by-Step Disposal Procedure
Disposal of this compound must be carried out in compliance with institutional policies and local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]
Step 1: Containerization of Waste
-
Select a Compatible Container: Choose a waste container made of a material that is chemically compatible with this compound. The container must be in good condition, free of leaks or cracks, and have a secure, screw-on cap.[1][7]
-
Transfer the Waste: Carefully transfer the chemical waste into the designated container inside a chemical fume hood. Avoid overfilling; leave at least one inch of headspace to allow for expansion.[8]
-
Segregate Waste: Do not mix this waste with incompatible chemicals. Store waste containers in a designated "Satellite Accumulation Area" away from general laboratory traffic.[7][8]
Step 2: Labeling the Waste Container
Proper labeling is crucial for safety, compliance, and proper disposal by the waste management facility.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[7][9]
-
Complete the Label Information: The label must include the following information in clear, legible text:[1][5][10]
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" (avoid abbreviations or formulas)
-
Hazard Statement: "Harmful if swallowed"
-
Generator Information: Your name, department, and contact information.
-
Step 3: Temporary Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[8] This area should be under the control of the laboratory personnel and inspected weekly for any signs of leakage.[8] Ensure secondary containment is used to catch any potential leaks.[7][10]
Section 3: Final Disposal Logistics
Final disposal must be managed through your institution's Environmental Health and Safety (EHS) office and a licensed hazardous waste disposal company.
Arranging for Pickup
-
Contact Your EHS Office: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request through an online portal or contacting the EHS office directly.[7]
-
Schedule the Disposal: The EHS office will coordinate with a licensed hazardous waste vendor to collect the waste from your laboratory.
Selecting a Waste Disposal Vendor
While typically handled by the EHS office, it is important for researchers to understand the criteria for selecting a reputable vendor. A qualified vendor will:
-
Be properly licensed by the EPA and relevant state authorities.[11][12]
-
Provide documentation of compliance history and insurance.[12]
-
Offer services such as waste identification, transportation, and preparation of manifests.[11][12]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. SOP Example - Acutely Toxic Chemicals | myUSF [myusf.usfca.edu]
- 3. research.wayne.edu [research.wayne.edu]
- 4. ehs.uci.edu [ehs.uci.edu]
- 5. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 6. actenviro.com [actenviro.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
